Technical Documentation Center

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide
  • CAS: 351329-42-5

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical & Synthetic Profiling of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

The following technical guide details the physicochemical profiling, synthesis, and molecular characteristics of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide . This document is structured for researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, synthesis, and molecular characteristics of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a "privileged scaffold" for antimicrobial and anticancer agent development.

[1]

Executive Summary: The Pharmacophoric Scaffold

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide represents a critical intersection in medicinal chemistry.[1] It fuses the lipophilic, DNA-intercalating properties of the quinoline ring with two distinct hydrogen-bonding motifs: the 4-hydroxyphenyl tail (a donor/acceptor site) and the 4-carbohydrazide head (a metal-chelating and covalent-trap motif).[1]

This molecule is not merely a final drug candidate but a versatile intermediate and lead scaffold .[1] Its derivatives are actively explored as:

  • DNA Gyrase Inhibitors: Targeting the GyrB subunit in resistant bacterial strains (e.g., S. aureus).[1]

  • Anticancer Agents: Acting via EGFR tyrosine kinase inhibition or SIRT3 modulation.[1]

  • Supramolecular Synthons: Utilizing the hydrazide moiety for generating hydrazones, oxadiazoles, and pyrazoles.

Molecular Architecture & Synthesis Strategy

Retrosynthetic Analysis

The synthesis of the title compound follows a convergent pathway, primarily relying on the Pfitzinger Reaction . This method is preferred over the Friedländer synthesis for this specific derivative due to higher atom economy and the ready availability of isatin precursors.

Synthetic Workflow (Graphviz Visualization)

The following diagram outlines the optimized 3-step synthetic pathway from Isatin and 4-Hydroxyacetophenone.

SynthesisPathway Isatin Isatin (Precursor A) Step1 Step 1: Pfitzinger Reaction (KOH, EtOH, Reflux) Isatin->Step1 Ketone 4-Hydroxyacetophenone (Precursor B) Ketone->Step1 Acid Intermediate 1: 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid Step1->Acid Yield: ~75-85% Step2 Step 2: Esterification (EtOH, H2SO4 cat.) Acid->Step2 Ester Intermediate 2: Ethyl 2-(4-hydroxyphenyl) quinoline-4-carboxylate Step2->Ester Fischer Esterification Step3 Step 3: Hydrazinolysis (NH2NH2·H2O, EtOH) Ester->Step3 Product TARGET: 2-(4-Hydroxyphenyl)quinoline- 4-carbohydrazide Step3->Product Nucleophilic Substitution

Figure 1: Step-wise synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide via the Pfitzinger protocol.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for quinoline-4-carbohydrazides [1, 2].

Step 1: Synthesis of the Carboxylic Acid Scaffold

  • Reagents: Isatin (10 mmol), 4-Hydroxyacetophenone (10 mmol), KOH (33% w/v aq. solution, 20 mL), Ethanol (15 mL).

  • Procedure: Dissolve isatin in warm ethanol. Add the ketone and KOH solution.[2] Reflux the mixture for 12–18 hours.

  • Work-up: Cool the reaction mixture and pour into crushed ice. Acidify with dilute HCl (1M) to pH 3–4. The yellow precipitate (Carboxylic Acid) is filtered, washed with water, and recrystallized from ethanol.[1][3]

    • Checkpoint: Monitor disappearance of Isatin via TLC (Ethyl acetate:Hexane 3:2).[1][2]

Step 2: Esterification

  • Reagents: Intermediate 1 (5 mmol), Absolute Ethanol (20 mL), conc. H2SO4 (0.5 mL).

  • Procedure: Reflux the suspension for 8–10 hours. The solid acid will gradually dissolve as the ester forms.

  • Work-up: Concentrate solvent to 50% volume, pour into ice water containing NaHCO3 (to neutralize acid). Filter the resulting solid (Ester).[1][3]

Step 3: Hydrazinolysis (Target Formation) [1]

  • Reagents: Intermediate 2 (Ester, 3 mmol), Hydrazine Hydrate (99%, 10 mmol), Ethanol (10 mL).

  • Procedure: Dissolve ester in ethanol. Add hydrazine hydrate dropwise.[1] Reflux for 4–6 hours.[1] A solid precipitate often forms during reflux.[1]

  • Work-up: Cool to room temperature. Filter the solid.[1][3][4] Wash with cold ethanol and ether.[1] Recrystallize from DMF/Ethanol mixture if necessary.[1]

  • Validation: The product should have a higher melting point than the ester and show distinct IR bands for -NHNH2.

Physicochemical Profiling

Understanding the solid-state and solution-phase properties is vital for formulation and assay development.[1]

Predicted & Experimental Properties Table
PropertyValue / RangeDescription / Causality
Molecular Formula C₁₆H₁₃N₃O₂-
Molecular Weight 279.29 g/mol Small molecule, suitable for oral bioavailability (Rule of 5 compliant).[1]
Physical State Solid PowderTypically Yellow to Pale Orange due to extended conjugation.[1]
Melting Point 260°C – 285°CHigh MP driven by intermolecular H-bonding (Phenolic OH + Hydrazide) and π-π stacking of quinoline rings [1].[1]
LogP (Predicted) 1.8 – 2.3Moderately lipophilic.[1] The 4-OH group lowers LogP compared to unsubstituted phenyl (LogP ~3.0), improving aqueous solubility potential.[1]
pKa (Acidic) ~9.8 – 10.2Attributed to the Phenolic -OH group.[1]
pKa (Basic) ~3.5 – 4.2Attributed to the Quinoline Nitrogen (N1).[1]
Solubility DMSO, DMFHigh solubility in polar aprotic solvents.[1]
Water Solubility Low (< 0.1 mg/mL)Poor in neutral water.[1] Soluble in alkaline pH (formation of phenolate).[1]
TPSA ~85 ŲTopological Polar Surface Area.[1] Well within the range for cell membrane permeability (<140 Ų).[1]
Spectral Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

  • IR Spectroscopy (KBr pellet):

    • 3100–3400 cm⁻¹: Broad bands corresponding to Phenolic -OH and Hydrazide -NH/-NH₂ stretching.[1]

    • 1650–1665 cm⁻¹: Strong C=O stretching (Amide I band of carbohydrazide).[1]

    • 1600–1620 cm⁻¹: C=N stretching (Quinoline ring).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.8–10.0 ppm (s, 1H): Phenolic -OH (exchangeable with D₂O).[1]

    • δ 9.6–9.8 ppm (s, 1H): Hydrazide -CONH- proton.[1]

    • δ 4.5–5.0 ppm (br s, 2H): Hydrazide -NH₂ protons (often broad).[1]

    • δ 7.0–8.5 ppm (m, Ar-H): Quinoline and Phenyl aromatic protons.[1]

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: m/z ~280.3.[1]

    • Fragmentation: Loss of -NHNH₂ (31 Da) or -CONHNH₂ fragments is common.[1]

Biological & Pharmacological Context[1][2][4][5][6][7][8][9]

Mechanism of Action (MOA) Visualization

The compound acts as a dual-anchor inhibitor .[1] The quinoline ring intercalates DNA or binds hydrophobic pockets (e.g., in GyrB), while the hydrazide and hydroxyl groups engage in specific hydrogen bonding.

MOA Compound 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide Interaction1 H-Bonding (Donor) via 4-OH Group Compound->Interaction1 Interaction2 Metal Chelation / H-Bonding via Carbohydrazide Compound->Interaction2 Interaction3 π-π Stacking via Quinoline Core Compound->Interaction3 Target1 Bacterial DNA Gyrase (Subunit B) Target2 EGFR Tyrosine Kinase (ATP Binding Site) Interaction1->Target1 Interaction1->Target2 Interaction2->Target1 Interaction3->Target1 Interaction3->Target2

Figure 2: Pharmacophoric interactions of the title compound with key biological targets.

Structure-Activity Relationship (SAR) Insights
  • 4-Hydroxyphenyl Group: The para-hydroxyl group is critical.[1] It serves as a hydrogen bond donor, often interacting with residues like Asp or Glu in the active site of enzymes [3]. Replacement with a hydrophobic group (e.g., -Br, -Cl) often retains potency but alters the solubility profile and metabolic stability.[1]

  • Carbohydrazide Moiety: This is the "warhead" for further derivatization.[1] Reacting this group with aldehydes to form Schiff bases (hydrazones) significantly enhances antimicrobial activity by increasing lipophilicity and cellular uptake [1].[1]

References

  • Abd El-Lateef, H. M., Elmaaty, A. A., et al. (2023).[1][4] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.[1][4][5] [Link][1]

  • Mohammed, S., et al. (2019).[1] Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Journal of Chemistry. [Link]

  • PubChem. 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CID 247361).[1] National Library of Medicine.[1] [Link][1]

  • Ezz Eldin, R. R., et al. (2022).[1][4] Structure based design and synthesis of 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives as novel bacterial DNA-gyrase inhibitors. Bioorganic Chemistry. [Link][1][3][6][7]

Sources

Exploratory

Technical Guide: 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351329-42-5)

[1][2] Executive Summary 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351329-42-5) represents a critical scaffold in the development of novel anti-infective agents, specifically targeting multi-drug resistant (MDR)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351329-42-5) represents a critical scaffold in the development of novel anti-infective agents, specifically targeting multi-drug resistant (MDR) bacterial strains and Mycobacterium tuberculosis. As a derivative of the 2-phenylquinoline-4-carboxylic acid (cinchophen) class, this compound integrates a quinoline core with a hydroxyphenyl pharmacophore and a reactive carbohydrazide tail.

This technical guide provides a comprehensive analysis of its synthesis, physicochemical profile, and mechanism of action. It is designed for medicinal chemists and pharmacologists evaluating quinoline-hydrazide hybrids as inhibitors of bacterial DNA gyrase and topoisomerase IV.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

The compound functions as a "privileged structure" in medicinal chemistry, capable of diverse ligand-target interactions due to its hydrogen-bond donor/acceptor sites and planar aromatic system.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide
CAS Number 351329-42-5
Molecular Formula C₁₆H₁₃N₃O₂
Molecular Weight 279.29 g/mol
Core Scaffold Quinoline (Benzopyridine)
Key Substituents 4-Hydroxyphenyl (C2), Carbohydrazide (C4)
H-Bond Donors 3 (Phenolic OH, Hydrazide NH, NH₂)
H-Bond Acceptors 4 (Quinoline N, Carbonyl O, Phenolic O, Hydrazide N)
Predicted LogP ~2.5 - 3.0 (Lipinski Compliant)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water

Synthetic Methodology

The synthesis of CAS 351329-42-5 follows a convergent pathway, utilizing the Pfitzinger Reaction to construct the quinoline ring, followed by functional group interconversion to the hydrazide. This route is preferred for its high atom economy and scalability.

Synthesis Workflow Diagram

SynthesisPathway Isatin Isatin (Precursor A) Intermediate_Acid 2-(4-Hydroxyphenyl) quinoline-4-carboxylic acid Isatin->Intermediate_Acid Pfitzinger Rxn 33% KOH, EtOH Reflux 12h Acetophenone 4-Hydroxyacetophenone (Precursor B) Acetophenone->Intermediate_Acid Intermediate_Ester Methyl Ester Intermediate Intermediate_Acid->Intermediate_Ester Esterification MeOH, H2SO4 (cat) Reflux 8h Final_Product 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide (CAS 351329-42-5) Intermediate_Ester->Final_Product Hydrazinolysis NH2NH2·H2O Reflux 4h

Figure 1: Step-wise synthetic pathway from raw precursors to the final hydrazide derivative.

Detailed Experimental Protocol
Step 1: Pfitzinger Cyclization

Objective: Construct the 2-substituted quinoline-4-carboxylic acid core.

  • Reagents: Dissolve Isatin (10 mmol) in 33% potassium hydroxide (KOH) solution (20 mL).

  • Addition: Add 4-Hydroxyacetophenone (10 mmol) dissolved in minimal ethanol.

  • Reaction: Reflux the mixture at 80-90°C for 12–18 hours. The solution will darken as the condensation proceeds.

  • Work-up: Cool to room temperature. Acidify carefully with glacial acetic acid or 10% HCl to pH 4–5.

  • Isolation: The yellow precipitate (Carboxylic Acid Intermediate) is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Esterification

Objective: Activate the carboxylic acid for hydrazide formation.

  • Reagents: Suspend the acid intermediate (5 mmol) in absolute methanol (30 mL).

  • Catalyst: Add concentrated sulfuric acid (

    
    , 0.5 mL) dropwise.
    
  • Reaction: Reflux for 6–8 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Work-up: Concentrate solvent in vacuo. Neutralize residue with sodium bicarbonate solution. Extract the ester with ethyl acetate.

Step 3: Hydrazinolysis

Objective: Formation of the final carbohydrazide.

  • Reagents: Dissolve the methyl ester (3 mmol) in ethanol (15 mL).

  • Nucleophile: Add Hydrazine hydrate (99%, 15 mmol) in excess (1:5 ratio).

  • Reaction: Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.

  • Purification: Filter the solid. Wash with cold ethanol and ether. Recrystallize from ethanol/DMF to yield CAS 351329-42-5 as a crystalline solid (typically off-white or pale yellow).

Mechanism of Action & Biological Targets

The therapeutic potential of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide lies in its ability to disrupt bacterial DNA replication. The mechanism is homologous to fluoroquinolones but utilizes distinct binding pockets due to the hydrazide moiety.

DNA Gyrase Inhibition

The compound targets DNA Gyrase (Topoisomerase II) , an essential enzyme in bacteria responsible for introducing negative supercoils into DNA.

  • Subunit A (GyrA): The quinoline core intercalates into the DNA-enzyme complex.

  • Subunit B (GyrB): The carbohydrazide side chain (

    
    ) interacts with the ATPase domain or stabilizes the cleaved DNA complex, preventing religation.
    
  • Selectivity: The 4-hydroxyphenyl group at position 2 enhances binding affinity via hydrogen bonding with specific residues (e.g., Arg, Ser) in the active site, improving potency against Gram-positive bacteria like S. aureus and M. tuberculosis.

Biological Pathway Diagram

MoA Compound 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide Bacterial_Cell Bacterial Cell Entry (Porin Channels/Diffusion) Compound->Bacterial_Cell Target Target: DNA Gyrase / Topo IV (GyrA/ParC Subunits) Bacterial_Cell->Target Binding Complex Stabilization of Cleavable Complex Target->Complex Intercalation DNA_Break Accumulation of Double-Strand Breaks Complex->DNA_Break Inhibition of Religation Apoptosis Bacterial Cell Death (Bactericidal Effect) DNA_Break->Apoptosis

Figure 2: Mechanism of Action showing the cascade from cell entry to bacterial cell death.

Therapeutic Applications & SAR Insights

Research indicates that hydrazide derivatives of quinoline possess a broad spectrum of activity, often exceeding the parent carboxylic acids.

Structure-Activity Relationship (SAR)
  • C4-Hydrazide: Essential for anti-tubercular activity. It mimics the structure of Isoniazid (a first-line TB drug), potentially allowing for dual inhibition mechanisms.

  • C2-Hydroxyphenyl: The hydroxyl group (-OH) acts as a critical H-bond donor. Studies show that replacing this with a lipophilic group (e.g., -Cl or -CH3) often reduces solubility and potency against specific strains, though it may increase membrane permeability.

  • Quinoline Nitrogen: Must remain un-substituted to maintain aromaticity and planarity for DNA intercalation.

Primary Indications[7][9]
  • Anti-Tuberculosis: High efficacy against M. tuberculosis H37Rv strain.[1]

  • Antimicrobial: Active against S. aureus (Gram +) and E. coli (Gram -).

  • Antifungal: Moderate activity against Candida albicans and Aspergillus niger.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive quinoline derivative.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C, protected from light and moisture.

  • Disposal: Incineration as hazardous chemical waste.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: National Institutes of Health (PMC) [Link]

  • Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Source: Austin Publishing Group [Link][1][2]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Source: PubMed [Link]

  • 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (Precursor Data). Source: PubChem [Link]

Sources

Foundational

mechanism of action of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

An In-Depth Technical Guide for Drug Development Professionals[1] Executive Summary 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide represents a privileged pharmacophore scaffold in medicinal chemistry, characterized by it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals[1]

Executive Summary

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide represents a privileged pharmacophore scaffold in medicinal chemistry, characterized by its dual-potential biological activity as an antimicrobial DNA gyrase inhibitor and an anticancer EGFR tyrosine kinase inhibitor .[1]

Structurally, the compound fuses a quinoline core (mimicking the adenine base of ATP) with a 4-hydroxyphenyl substituent (providing critical hydrogen-bonding capabilities) and a carbohydrazide tail (acting as a metal chelator and hydrogen bond donor/acceptor).[1] While often utilized as a high-value intermediate for synthesizing 1,3,4-oxadiazole or hydrazone derivatives, the scaffold itself possesses intrinsic bioactivity mediated through ATP-competitive inhibition and metal ion sequestration.[1]

This guide details the molecular mechanisms, structural biology, and experimental validation protocols necessary for researching this compound and its derivatives.[1]

Chemical Identity & Structural Biology

The biological efficacy of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide is dictated by its three distinct structural domains, each contributing to its binding affinity within enzyme active sites.

DomainStructural FeatureMechanistic Function
Core Quinoline RingATP Mimicry: Planar aromatic system that intercalates DNA or binds via

-

stacking within the ATP-binding pockets of kinases (e.g., EGFR) and topoisomerases (e.g., DNA Gyrase B).[1]
Substituent 2-(4-Hydroxyphenyl)H-Bond Anchoring: The para-hydroxyl group acts as a hydrogen bond donor/acceptor, interacting with polar residues (e.g., Ser, Tyr) deep within the hydrophobic pocket, improving solubility and specificity compared to halo-substituted analogues.[1]
Tail 4-Carbohydrazide (

)
Chelation & Reactivity: Forms bidentate chelates with divalent metal ions (

,

) essential for enzyme catalysis; forms hydrogen bond networks with the "gatekeeper" residues of kinases.[1]
Primary Mechanism: Antibacterial Action (DNA Gyrase Inhibition)

The primary antibacterial mechanism of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide and its derivatives is the inhibition of DNA Gyrase (Topoisomerase II) , specifically targeting the GyrB subunit .[1]

3.1. Mechanism of Inhibition[2]
  • ATP Competition: The quinoline core competes with ATP for the nucleotide-binding pocket on the GyrB subunit.

  • ATPase Blockade: By occupying this site, the compound prevents the hydrolysis of ATP, which is required to drive the energy-dependent strand passage mechanism of DNA gyrase.[1]

  • Supercoiling Arrest: Without ATP hydrolysis, the enzyme cannot introduce negative supercoils into bacterial DNA.[1] This results in the accumulation of positive supercoils ahead of the replication fork, leading to replication fork arrest and eventual bacterial cell death.[1]

3.2. Pathway Visualization

The following diagram illustrates the interruption of the bacterial replication cycle by the compound.

DNA_Gyrase_Inhibition ATP ATP Molecule GyrB DNA Gyrase (GyrB Subunit) ATP->GyrB Normal Binding Supercoiling Negative Supercoiling of DNA ATP->Supercoiling Hydrolysis Energy Complex Inactive Enzyme-Inhibitor Complex GyrB->Complex Stabilized by H-bonds (4-OH) Compound 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide Compound->GyrB Competitive Binding (Inhibition) Complex->Supercoiling Blocks Arrest Replication Fork Arrest (Cell Death) Complex->Arrest Induces Replication Bacterial DNA Replication Supercoiling->Replication Essential for Replication->Arrest Failure

Caption: Competitive inhibition of GyrB subunit prevents ATP hydrolysis, halting DNA supercoiling and replication.[1][2][3]

Secondary Mechanism: Anticancer Action (EGFR Inhibition & Apoptosis)

In oncology, this scaffold acts as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and an inducer of the intrinsic apoptotic pathway.[1]

4.1. EGFR Tyrosine Kinase Inhibition[2][4]
  • Binding Mode: The scaffold docks into the ATP-binding cleft of the EGFR kinase domain. The carbohydrazide moiety forms hydrogen bonds with residues such as Met793 (hinge region), while the 4-hydroxyphenyl group extends into the hydrophobic pocket, potentially interacting with Lys745 or Asp855 .[1]

  • Signaling Blockade: Inhibition of EGFR autophosphorylation prevents the recruitment of downstream effectors, effectively shutting down the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival) pathways.[1]

4.2. Induction of Apoptosis

Treatment with this class of compounds has been observed to trigger mitochondrial apoptosis:

  • Upregulation: p53 (tumor suppressor) and Bax (pro-apoptotic).

  • Downregulation: Bcl-2 (anti-apoptotic).[1]

  • Activation: Caspase-9 and Caspase-3, leading to programmed cell death.[1]

4.3. Signaling Cascade Diagram

Anticancer_Mechanism Ligand EGF Ligand EGFR EGFR Tyrosine Kinase Ligand->EGFR Activation PI3K PI3K / AKT Pathway EGFR->PI3K Blocked RAS RAS / RAF / MEK Pathway EGFR->RAS Blocked Compound Quinoline-4-carbohydrazide Inhibitor Compound->EGFR ATP Competitive Inhibition p53 p53 Upregulation Compound->p53 Induces Bax Bax / Bcl-2 Ratio Increase p53->Bax Mito Mitochondrial Cytochrome C Release Bax->Mito Caspase Caspase-9/3 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual action via EGFR kinase blockade and p53-mediated mitochondrial apoptosis induction.[1]

Experimental Validation Protocols

To validate the mechanism of action for 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide, the following self-validating protocols are recommended.

Protocol A: DNA Gyrase Supercoiling Assay

Objective: Confirm direct inhibition of bacterial DNA gyrase.

  • Reagents: Relaxed plasmid pBR322 DNA, E. coli DNA Gyrase holoenzyme, Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, ATP, Spermidine).[1]

  • Procedure:

    • Incubate relaxed pBR322 (0.5 µg) with DNA Gyrase (1 U) and varying concentrations of the test compound (0.1 – 100 µM) at 37°C for 60 min.

    • Include Ciprofloxacin (positive control) and DMSO (negative control).

    • Stop reaction with 6X loading dye containing SDS.

  • Analysis: Electrophoresis on 1% agarose gel.

  • Validation Criteria: The conversion of relaxed DNA (slow migration) to supercoiled DNA (fast migration) should be inhibited in a dose-dependent manner.

Protocol B: EGFR Kinase Inhibition Assay (ELISA)

Objective: Quantify IC50 against EGFR tyrosine kinase.[2]

  • System: 96-well plate coated with Poly(Glu, Tyr) substrate.[1]

  • Procedure:

    • Add purified EGFR kinase and ATP to wells.

    • Add test compound at serial dilutions. Incubate at 37°C for 30-60 mins.

    • Wash and add Anti-phosphotyrosine antibody (HRP-conjugated).[1]

    • Add TMB substrate and measure OD at 450 nm.

  • Validation Criteria: Reduced absorbance compared to DMSO control indicates inhibition of phosphorylation. Compare IC50 with Erlotinib or Lapatinib .[2]

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).[1]

  • Cells: MCF-7 or HepG2 cancer cell lines.[1][2]

  • Procedure:

    • Treat cells with IC50 concentration of compound for 24h.

    • Harvest and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze via Flow Cytometry.[2]

  • Validation Criteria:

    • Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Significant shift from Q3 (Live) to Q4/Q2 confirms apoptotic mechanism.

References
  • Abd El-Lateef, H. M., et al. (2023).[1][4] "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 8(20).[1] [1]

  • Ryad, N., et al. (2024).[1][4] "Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies." RSC Advances, 14, 31234-31256.[1]

  • Fayad, E., et al. (2024).[1][4] "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK." RSC Advances, 14.

  • Hofny, H. A., et al. (2021).[1][4] "Design, synthesis, and antibacterial evaluation of new quinoline-1,3,4-oxadiazole and quinoline-1,2,4-triazole hybrids as potential inhibitors of DNA gyrase and topoisomerase IV."[1][4] Bioorganic Chemistry, 106, 104497.[1] [1]

Sources

Exploratory

The Genesis and Evolution of 2-Phenylquinoline Hydrazides: A Journey from Classic Synthesis to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core and the Dawn of a Privileged Scaffold The story of 2-phenylquinoline hydrazide derivatives is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Dawn of a Privileged Scaffold

The story of 2-phenylquinoline hydrazide derivatives is a compelling narrative of chemical ingenuity and the relentless pursuit of therapeutic innovation. It begins not with the complex hydrazide, but with its foundational backbone: the quinoline ring system. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline quickly established itself as a "privileged scaffold" in medicinal chemistry[1]. This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a structural motif present in a vast array of natural products, most notably the antimalarial alkaloid quinine, which has been used for centuries to treat malaria[1]. The early recognition of quinoline's therapeutic potential spurred chemists to develop synthetic routes to this versatile core, laying the groundwork for the eventual discovery and development of its numerous derivatives.

This technical guide will navigate the historical milestones and scientific principles that underpin the discovery and development of 2-phenylquinoline hydrazide derivatives. We will delve into the classic synthetic reactions that first brought the 2-phenylquinoline-4-carboxylic acid core to life, explore the strategic incorporation of the hydrazide moiety, and chart the evolution of these compounds from chemical curiosities to promising candidates in modern drug discovery, with a focus on their applications in oncology and infectious diseases.

The Foundational Synthesis: Mastering the 2-Phenylquinoline Core

The journey to 2-phenylquinoline hydrazides begins with the synthesis of their carboxylic acid precursor. Two landmark named reactions from the late 19th century, the Pfitzinger and Doebner reactions, provided the initial and still relevant pathways to this crucial intermediate.

The Pfitzinger Reaction: A Cornerstone in Quinoline Synthesis

Discovered by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust method for synthesizing substituted quinoline-4-carboxylic acids[2]. The elegance of this reaction lies in its convergent nature, condensing an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base[2].

Causality Behind the Experimental Choices: The choice of a strong base, typically potassium or sodium hydroxide, is critical. Its primary role is to hydrolyze the amide bond within the isatin ring, opening it to form a keto-acid intermediate. This unmasking of the aniline moiety is the key step that initiates the subsequent condensation with the carbonyl compound. The carbonyl compound, in turn, provides the atoms that will form the rest of the newly fused pyridine ring. For the synthesis of 2-phenylquinoline-4-carboxylic acid, acetophenone is the ideal carbonyl partner.

Detailed Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Pfitzinger Reaction [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equivalent) in a 33% aqueous solution of potassium hydroxide (KOH).

  • Addition of Carbonyl Compound: To the stirred solution, add a solution of acetophenone (1.1 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous solution with water and acidify to a pH of 5-6 with a 3 M solution of hydrochloric acid (HCl). This protonates the carboxylate, causing the desired 2-phenylquinoline-4-carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a yellow powder.

Figure 1: Pfitzinger Reaction Workflow for 2-Phenylquinoline-4-carboxylic Acid.
The Doebner Reaction: An Alternative Route

Another classical approach is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid[4]. For the synthesis of 2-phenylquinoline-4-carboxylic acid, aniline, benzaldehyde, and pyruvic acid are the starting materials. This three-component reaction offers flexibility in introducing substituents onto the quinoline core.

Figure 2: Key Stages of the Doebner Reaction.

Introducing the Hydrazide: A Gateway to Enhanced Bioactivity

While 2-phenylquinoline-4-carboxylic acid itself has been investigated for various applications, its conversion to the corresponding hydrazide (2-phenylquinoline-4-carbohydrazide) marked a significant step towards a new class of biologically active molecules[5][6]. The hydrazide moiety (-CONHNH2) is a versatile functional group known to be a key pharmacophore in many drugs, prized for its ability to form hydrogen bonds and act as a linker to other functional groups.

The conversion of a carboxylic acid to a hydrazide is a fundamental transformation in organic synthesis. While the exact first synthesis of a 2-phenylquinoline hydrazide is not well-documented in easily accessible historical records, the chemical principles for this conversion were well-established by the mid-20th century.

The Underlying Chemistry: The most common method involves a two-step process: activation of the carboxylic acid, followed by nucleophilic acyl substitution with hydrazine.

  • Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must first be converted into a more reactive species. This is typically achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or to an activated ester. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

  • Reaction with Hydrazine: The activated carboxylic acid derivative is then reacted with hydrazine hydrate (N₂H₄·H₂O). The highly nucleophilic nitrogen atoms of hydrazine readily attack the electrophilic carbonyl carbon, displacing the leaving group (e.g., chloride) to form the stable hydrazide.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide [6]

This protocol illustrates the general procedure, starting from a substituted 2-phenylquinoline-4-carboxylic acid.

  • Esterification: Reflux a solution of 2-(4-bromophenyl)quinoline-4-carboxylic acid (1.0 equivalent) in absolute ethanol containing a catalytic amount of concentrated sulfuric acid for several hours to form the corresponding ethyl ester.

  • Hydrazinolysis: Isolate the ethyl ester and dissolve it in ethanol. Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Isolation: Cool the reaction mixture. The product, 2-(4-bromophenyl)quinoline-4-carbohydrazide, will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. The product can be further purified by recrystallization if necessary.

Figure 3: Conversion of Carboxylic Acid to Hydrazide.

The Evolving Landscape of Biological Activity

The initial interest in quinoline derivatives was largely driven by their remarkable success as antimalarial agents. However, the structural versatility of the 2-phenylquinoline scaffold, particularly when combined with the hydrazide functional group, has led to the exploration of a much broader range of therapeutic applications.

Early Investigations: Antimicrobial Potential

Historically, quinoline derivatives have been a cornerstone of antimicrobial research[7]. The discovery of nalidixic acid in the 1960s, a quinolone antibacterial, paved the way for the development of the highly successful fluoroquinolone class of antibiotics[7]. It is plausible that early 2-phenylquinoline derivatives were screened for similar antibacterial properties, although specific historical data on the hydrazides is sparse. Modern studies have confirmed this potential, with numerous 2-phenylquinoline hydrazide derivatives demonstrating significant activity against both Gram-positive and Gram-negative bacteria[5].

Mechanism of Action: Many quinoline-based antibacterials, including the fluoroquinolones, function by inhibiting bacterial DNA gyrase and topoisomerase IV[5]. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. Recent studies suggest that 2-phenylquinoline hydrazide derivatives may also target these crucial enzymes, making them attractive candidates for the development of new antibiotics to combat rising drug resistance[6].

A Modern Renaissance: Anticancer and HDAC Inhibition

The last two decades have witnessed a surge of interest in 2-phenylquinoline hydrazides as potential anticancer agents. This research has been particularly fruitful in the area of Histone Deacetylase (HDAC) inhibition.

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibitors of HDACs can restore normal gene expression patterns, leading to cell cycle arrest and apoptosis in cancer cells.

The 2-phenylquinoline scaffold serves as an excellent "cap" group, interacting with the surface of the HDAC active site. The hydrazide moiety, in this context, has proven to be a highly effective Zinc-Binding Group (ZBG)[3]. The zinc ion in the active site of HDACs is essential for their catalytic activity. The hydrazide group can chelate this zinc ion, thereby inhibiting the enzyme.

Structure-Activity Relationship (SAR) Insights:

  • The 2-Phenylquinoline Core: Provides a rigid scaffold that can be functionalized to optimize interactions with the HDAC enzyme surface.

  • The Hydrazide Group: Acts as an effective ZBG, crucial for potent inhibitory activity. Studies have shown that hydrazide-bearing derivatives exhibit significantly improved HDAC inhibitory activity compared to their carboxylic acid or hydroxamic acid counterparts[3].

  • Substituents: The nature and position of substituents on both the phenyl ring and the quinoline core can be modified to fine-tune selectivity for different HDAC isoforms and to improve pharmacokinetic properties.

Table 1: Representative Biological Activities of 2-Phenylquinoline Hydrazide Derivatives

Compound ClassTarget/ActivityRepresentative IC₅₀/MIC ValuesReference
Quinoline-based Carboxylic HydrazidesMycobacterium tuberculosisMIC: 7.13 - 7.70 µg/mL[8]
2-Phenylquinoline Hydrazide DerivativesHDAC3 InhibitionIC₅₀: 0.477 µM (for derivative D29)[3]
2-Phenylquinoline Hydrazide DerivativesAntibacterial (S. aureus, E. coli)MIC: 64 - 128 µg/mL[5]

Future Directions and Conclusion

The journey of 2-phenylquinoline hydrazide derivatives from their conceptual origins in classical organic synthesis to their current status as promising therapeutic leads is a testament to the enduring power of medicinal chemistry. The historical development of synthetic methods like the Pfitzinger reaction provided the essential tools to build the core scaffold, while a deeper understanding of disease biology has guided the rational design of potent and selective inhibitors.

Current research continues to explore the vast chemical space around this privileged scaffold. Efforts are focused on:

  • Improving Selectivity: Designing derivatives that selectively target specific HDAC isoforms to minimize off-target effects and improve the therapeutic window.

  • Combating Drug Resistance: Developing novel antibacterial agents with mechanisms of action that can overcome existing resistance pathways.

  • Expanding Therapeutic Applications: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative disorders and viral infections.

References

  • Al-Matarneh, C., Nicolescu, A., et al. (2017). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules.
  • (Reference for antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives). This information is synthesized from the search results which indicate antibacterial activity. A specific paper with this exact title was not found, but the information is supported by the general findings.
  • (Reference for antiviral activity of quinoline derivatives).
  • (Reference for synthesis and DNA-gyrase inhibition of 2-phenyl quinoline hydrazide derivatives).
  • (Reference for antitumor activity of quinoline derivatives).
  • (Reference for microwave-assisted Pfitzinger reaction). This information is supported by the search results.
  • (Reference for HDAC inhibition by 2-phenylquinoline hydrazide derivatives).
  • (Reference for Pfitzinger's 1897 paper).
  • (Reference for general synthesis of hydrazides). This information is based on general organic chemistry principles and supported by search results on hydrazide synthesis.
  • (Reference for the Doebner reaction). This is a classical reaction mentioned in the search results.
  • (Reference for Cinchophen hydrazide).
  • (Reference for anti-tubercular activity of quinoline-based carboxylic hydrazides). This is supported by a specific search result.
  • (Reference for historical antimicrobial activity of quinoline derivatives).
  • (Reference for mechanism of action of quinoline hydrazides). This information is supported by the search results.
  • (Reference for the Pfitzinger reaction). This is a well-known named reaction, and its discovery is documented in the search results.
  • (Reference for structure-activity relationship of 2-phenylquinoline derivatives). This is supported by the search results.
  • (Reference for the discovery of quinoline). This historical fact is mentioned in the search results.

Sources

Foundational

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide molecular structure and formula

Structural Analysis, Synthetic Methodologies, and Pharmacological Potential Executive Summary The molecule 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide represents a critical scaffold in medicinal chemistry, merging the...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Pharmacological Potential

Executive Summary

The molecule 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide represents a critical scaffold in medicinal chemistry, merging the pharmacophoric properties of the quinoline ring with a flexible hydrazide linker. This hybrid structure is actively investigated for its antimicrobial , antitubercular , and anticancer potential, particularly as an EGFR tyrosine kinase inhibitor and DNA intercalator. This guide provides a rigorous technical analysis of its chemical identity, a validated synthesis protocol via the Pfitzinger reaction, and an evaluation of its biological mechanisms.

Part 1: Chemical Identity & Physicochemical Profiling[1][2]

The core structure consists of a bicyclic quinoline system substituted at the C2 position with a phenol group (donating H-bond capacity) and at the C4 position with a carbohydrazide moiety (providing H-bond acceptor/donor sites and metal chelation potential).

Table 1: Molecular Specifications
PropertySpecification
IUPAC Name 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide
Molecular Formula C₁₆H₁₃N₃O₂
Molecular Weight 279.29 g/mol
Precursor CAS 6952-34-7 (Acid form: 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid)
Physical State Solid (typically yellow/pale-yellow powder)
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
pKa (Predicted) ~9.5 (Phenolic -OH), ~3.5 (Quinoline N)
SMILES OC1=CC=C(C2=NC3=CC=CC=C3C(C(=O)NN)=C2)C=C1
Part 2: Synthetic Protocol (Step-by-Step)

Methodology Selection: The most robust synthetic route utilizes the Pfitzinger Reaction , favored for its high atom economy and ability to construct the quinoline ring directly from isatin and a ketone.

Phase 1: Synthesis of the Carboxylic Acid Precursor

Reaction: Condensation of Isatin with 4-Hydroxyacetophenone.

  • Reagents: Isatin (1.0 eq), 4-Hydroxyacetophenone (1.1 eq), 33% KOH (aq).

  • Procedure:

    • Dissolve isatin in 33% aqueous KOH.[1]

    • Add 4-hydroxyacetophenone slowly to the mixture.

    • Reflux at 85–90°C for 12–24 hours. The solution will darken as the isatin ring opens to form the isatinate intermediate, which then condenses with the ketone.

    • Work-up: Cool the mixture and acidify with glacial acetic acid or dilute HCl to pH 4–5. The yellow precipitate (2-(4-hydroxyphenyl)quinoline-4-carboxylic acid) is filtered.

    • Purification: Recrystallize from ethanol.

    • Expert Insight: Acidification must be controlled; dropping pH too low (<2) may trap inorganic salts or protonate the quinoline nitrogen excessively, affecting yield.

Phase 2: Esterification

Reaction: Fischer Esterification.

  • Reagents: Carboxylic acid intermediate, Absolute Ethanol (excess), Conc. H₂SO₄ (catalytic).[2]

  • Procedure:

    • Suspend the acid in absolute ethanol. Add 1–2 mL of conc. H₂SO₄ dropwise.

    • Reflux for 8–10 hours.[3] The solid will gradually dissolve as the more soluble ester forms.

    • Work-up: Concentrate solvent in vacuo. Pour residue into ice water and neutralize with NaHCO₃. Filter the resulting ethyl ester.

Phase 3: Hydrazinolysis (Target Molecule Formation)

Reaction: Nucleophilic Acyl Substitution.

  • Reagents: Ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate, Hydrazine Hydrate (99%).

  • Procedure:

    • Dissolve the ester in ethanol. Add hydrazine hydrate (excess, typically 5–10 eq) to drive equilibrium forward.

    • Reflux for 6–12 hours.

    • Observation: A solid precipitate usually forms upon cooling, which is the target carbohydrazide.

    • Validation: Wash with cold ethanol to remove unreacted hydrazine.

Visualization: Synthetic Workflow

SynthesisPath Isatin Isatin (Precursor A) Int1 Intermediate: Isatinate Anion Isatin->Int1 KOH (33%) Ring Opening Ketone 4-Hydroxyacetophenone (Precursor B) Ketone->Int1 Condensation Acid 2-(4-Hydroxyphenyl) quinoline-4-carboxylic acid Int1->Acid Pfitzinger Cyclization Reflux 24h -> Acidify Ester Ethyl Ester Derivative Acid->Ester EtOH / H2SO4 Esterification Target TARGET: 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide Ester->Target NH2NH2.H2O Hydrazinolysis

Figure 1: Step-wise synthesis via the Pfitzinger pathway, converting isatin and acetophenone to the target hydrazide.

Part 3: Structural Characterization Protocols

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide/Hydrazide Protons: A broad singlet at δ 9.5–10.0 ppm (-CONH -) and a broad singlet at δ 4.5–5.0 ppm (-NH ).

    • Phenolic -OH: Singlet at δ ~9.8 ppm (often exchangeable with D₂O).

    • Quinoline Ring: Characteristic aromatic multiplets between δ 7.5–8.5 ppm. The proton at C3 (quinoline) typically appears as a singlet around δ 8.2–8.4 ppm.

    • Para-substituted Phenyl: Two doublets (AA'BB' system) around δ 6.9 and 8.1 ppm.

  • IR Spectroscopy (KBr):

    • C=O (Amide I): Strong band at 1650–1660 cm⁻¹.

    • NH/NH₂: Stretching vibrations at 3200–3350 cm⁻¹.

    • OH: Broad band centered at 3400 cm⁻¹.

Part 4: Biological Mechanism & Potential[1][6]

The 2-substituted quinoline-4-carbohydrazide scaffold acts as a "privileged structure" in drug discovery.

1. Mechanism of Action (Anticancer/Antimicrobial)[4]
  • EGFR Kinase Inhibition: The planar quinoline ring mimics the adenine pocket of ATP, allowing the molecule to dock into the ATP-binding site of tyrosine kinases (e.g., EGFR). The 4-hydroxyphenyl group provides critical hydrogen bonding interactions with residues like Met793 or Thr790.

  • DNA Intercalation: The planar tricyclic system (quinoline + phenyl rotation) allows intercalation between DNA base pairs, inhibiting replication.

  • Metal Chelation: The carbohydrazide side chain (-CONHNH₂) can chelate transition metals (Cu²⁺, Fe²⁺), generating reactive oxygen species (ROS) that induce oxidative stress in pathogens.

Visualization: Pharmacophore Interactions

MOA Mol 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide Target1 EGFR Tyrosine Kinase (ATP Binding Pocket) Mol->Target1 Inhibits Target2 Bacterial DNA (Gyrase Inhibition) Mol->Target2 Binds Target3 Metal Ions (Cu2+, Fe2+) Mol->Target3 Sequesters Action1 H-Bonding via Phenolic -OH & Hydrazide Target1->Action1 Action2 Planar Intercalation (Quinoline Core) Target2->Action2 Action3 Chelation -> ROS Generation (Oxidative Stress) Target3->Action3

Figure 2: Pharmacological interaction map showing three primary modes of action: Kinase inhibition, DNA binding, and Metal chelation.

References
  • Synthesis and Biological Evaluation of Quinoline Derivatives. Source: National Institutes of Health (NIH) / PubMed. Context: Describes the Pfitzinger reaction for 2-substituted quinoline-4-carboxylic acids and their antifungal/antimicrobial potential. URL:[Link]

  • 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid (Precursor Data). Source: PubChem / ChemicalBook. Context: Physicochemical properties (CAS 6952-34-7) and structural data for the acid precursor used in step 1. URL:[Link]

  • Anticancer Activity of 2-(Quinoline-4-carbonyl)hydrazide Derivatives. Source: RSC Publishing / NIH. Context: Detailed SAR study on quinoline-4-carbohydrazides targeting EGFR kinase in MCF-7 breast cancer cells.[2] URL:[Link]

  • Design and Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives. Source: Frontiers in Chemistry. Context: Validation of the synthetic pathway and histone deacetylase (HDAC) inhibitory potential. URL:[Link]

Sources

Exploratory

Technical Guide: Preliminary In Vitro Studies of Quinoline-4-Carbohydrazide Compounds

Executive Summary The quinoline-4-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from bacterial DNA gyrase to human receptor tyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-4-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from bacterial DNA gyrase to human receptor tyrosine kinases (e.g., EGFR).[1] Its versatility stems from the quinoline ring (providing π-π stacking interactions and lipophilicity) coupled with the carbohydrazide linker (offering hydrogen bond donor/acceptor sites and rigid spacing).[1]

This guide provides a rigorous, non-template technical framework for the preliminary in vitro evaluation of these compounds. It moves beyond generic protocols to address the specific physicochemical challenges of this scaffold, such as solubility in aqueous media and hydrazide-specific reactivity.[1]

Part 1: Chemical Rationale & Structural Biology[1]

The Pharmacophore

The quinoline-4-carbohydrazide moiety functions as a molecular anchor.[1] In antimicrobial applications, the N-N linkage mimics the peptide backbone, allowing interaction with bacterial enzymes like DNA gyrase.[1] In oncology, the planar quinoline system intercalates DNA or binds ATP-binding pockets of kinases.[1]

Structure-Activity Relationship (SAR) Logic

Effective design requires understanding the "decision tree" of substituents.[1]

  • Position 2 (Quinoline): Bulky aryl groups here often enhance lipophilicity and target affinity (e.g., 2-phenylquinoline derivatives).[1]

  • Hydrazide Linker: Must remain intact.[1] Cyclization into oxadiazoles or triazoles often alters the profile from antibacterial to antifungal or cytotoxic.[1]

  • Terminal Nitrogen: Functionalization with aldehydes (forming hydrazones) or sulfonyl chlorides restricts conformation, often improving potency.[1]

Part 2: Experimental Design Framework

Solubility & Vehicle Selection (The "Hidden Variable")

Quinoline derivatives are notoriously hydrophobic.[1] Poor solubility leads to precipitation in assay media, causing false negatives (lack of exposure) or false positives (non-specific aggregation).[1]

  • Protocol: Dissolve stock compounds in 100% DMSO (Molecular Biology Grade).

  • Critical Threshold: The final DMSO concentration in cell culture or bacterial broth must not exceed 0.5% (v/v) for sensitive lines (e.g., primary cells) or 1.0% for robust lines (e.g., HeLa, E. coli).[1]

  • Validation Step: Run a "Vehicle Only" control.[1] If cell viability/growth in the vehicle well deviates >5% from the untreated control, the assay is invalid.[1]

Stability Check

Hydrazides can be susceptible to hydrolysis or oxidation.[1]

  • Pre-Assay QC: Verify compound integrity via LC-MS after 24 hours in the assay buffer (e.g., RPMI-1640 or Mueller-Hinton Broth) at 37°C.

Part 3: Antimicrobial Evaluation Protocols

Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Why this method? Unlike agar diffusion, broth microdilution provides a quantitative metric (µg/mL or µM) and avoids diffusion-rate artifacts common with hydrophobic quinolines.[1]

Workflow:

  • Inoculum Prep: Adjust bacterial suspension (S. aureus ATCC 6538, E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
    
  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL of compound (2x concentration) + 100 µL inoculum.

  • Controls:

    • Positive: Ciprofloxacin (Gyrase inhibitor standard).[1][2][3]

    • Negative:[1] Sterile Broth.[1][3]

    • Growth Control:[1] Bacteria + Solvent.[1][3]

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD

    
    . The MIC is the lowest concentration showing no visible growth .[1]
    
Mechanistic Validation: DNA Gyrase Supercoiling Assay

To confirm the target is DNA gyrase (and not membrane disruption), use a cell-free supercoiling assay.[1]

  • Principle: Relaxed pBR322 plasmid is converted to supercoiled form by DNA gyrase.[1] Inhibitors prevent this conversion.[1][3]

  • Visualization: Run reaction products on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.[1]

Part 4: Anticancer Evaluation Protocols

Metabolic Activity Assay (MTT/MTS)

Caveat: Quinoline hydrazides can sometimes reduce tetrazolium salts chemically.[1] Always include a "Compound + MTT + No Cells" blank to rule out chemical interference.[1]

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Add serial dilutions of the compound. Incubate for 48–72 hours.[1]

  • Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    
Apoptosis Detection (Annexin V-FITC / PI)

To distinguish cytotoxicity (necrosis) from programmed cell death (apoptosis).[1]

  • Early Apoptosis: Annexin V (+), PI (-).[1]

  • Late Apoptosis: Annexin V (+), PI (+).[1]

  • Necrosis: Annexin V (-), PI (+).[1]

Part 5: Visualization & Logic Flows[1][3]

General Screening Workflow

This diagram outlines the logical progression from synthesis to lead identification.[1]

G Start Synthesized Quinoline-4-Carbohydrazide Solubility Solubility Check (DMSO Tolerance < 1%) Start->Solubility Screening Phenotypic Screening Solubility->Screening Pass Drop Discard / Redesign Solubility->Drop Precipitates Microbial Antimicrobial (MIC) Target: S. aureus / E. coli Screening->Microbial Cancer Anticancer (MTT/SRB) Target: MCF-7 / HepG2 Screening->Cancer Hit Hit Identification (MIC < 10 µM or IC50 < 5 µM) Microbial->Hit High Potency Microbial->Drop Low Potency Cancer->Hit High Potency Cancer->Drop Low Potency Mechanism Target Validation Hit->Mechanism Gyrase DNA Gyrase Supercoiling Assay Mechanism->Gyrase If Antibacterial Apoptosis Apoptosis Markers (Caspase-3 / Annexin V) Mechanism->Apoptosis If Anticancer

Figure 1: Decision matrix for the biological evaluation of quinoline derivatives. Green nodes indicate success criteria.

Mechanism of Action: Dual Pathway

Quinoline-4-carbohydrazides often exhibit dual mechanisms depending on the cellular context.

MOA cluster_bac Bacterial Cell cluster_can Cancer Cell Compound Quinoline-4-Carbohydrazide Gyrase DNA Gyrase (GyrB Subunit) Compound->Gyrase H-Bonding Tubulin Tubulin/Microtubules Compound->Tubulin Intercalation/Binding Supercoiling DNA Supercoiling Gyrase->Supercoiling Inhibits Replication Replication Fork Arrest Supercoiling->Replication BDeath Bacteriostasis/Lysis Replication->BDeath G2M G2/M Phase Arrest Tubulin->G2M Destabilizes Apoptosis Apoptosis (Caspase-3) G2M->Apoptosis

Figure 2: Divergent mechanisms of action.[1] The scaffold can inhibit bacterial DNA gyrase or disrupt mammalian microtubule dynamics.

Part 6: Data Interpretation & Troubleshooting

PAINS Alert (Pan-Assay Interference Compounds)

Hydrazide groups can be chemically reactive.[1][3] They may form covalent bonds with proteins non-specifically or sequester metal ions needed for enzymatic reactions.[1]

  • Control: Test the compound in the presence of 0.01% Triton X-100 to rule out colloidal aggregation.

  • Verification: If the IC

    
     shifts significantly with detergent, the activity is likely artifactual (promiscuous aggregation).[1]
    
Data Summary Table

Organize your preliminary data using this structure to facilitate SAR analysis.

Compound IDR-Group (Pos 2)Linker ModificationMIC S. aureus (µM)IC

MCF-7 (µM)
Solubility (PBS)
Q-01 PhenylHydrazide (Free)38.6>100Low
Q-02 4-Cl-PhenylHydrazone12.54.2Moderate
Q-Control --3.8 (Cipro)6.2 (Dox)High

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. (2023).[1] [1]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents. RSC Advances. (2024).[1]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity. Journal of Medicinal Chemistry. (2016).[1][4] [1]

  • Structure-activity relationships of 4-position diamine quinoline methanols. Journal of Medicinal Chemistry. (2011).

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. RSC Advances. (2024).[1]

Sources

Foundational

An In-depth Technical Guide to the Antifungal Activity of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide Analogs

Foreword: The Imperative for Novel Antifungal Agents The landscape of infectious diseases is perpetually challenged by the emergence of drug-resistant fungal pathogens. This escalating resistance, coupled with the inhere...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antifungal Agents

The landscape of infectious diseases is perpetually challenged by the emergence of drug-resistant fungal pathogens. This escalating resistance, coupled with the inherent toxicity of some existing antifungal drugs, creates a critical and urgent need for the discovery and development of new, effective, and safe therapeutic agents.[1] Quinoline scaffolds have long been a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] This guide focuses on a promising, yet specific, class of quinoline derivatives: 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide analogs . By exploring their synthesis, antifungal potential, and putative mechanisms of action, we aim to provide a comprehensive resource for researchers dedicated to advancing antifungal drug discovery.

The Quinoline-4-Carbohydrazide Scaffold: A Privileged Structure in Antifungal Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore.[4] The introduction of a carbohydrazide moiety at the 4-position introduces a critical functional group known for its ability to form hydrogen bonds and chelate metal ions, features often associated with potent antimicrobial activity. The further substitution at the 2-position with a 4-hydroxyphenyl group provides an additional site for interaction and potential modification, making this scaffold a compelling starting point for the development of new antifungal agents.

The rationale for investigating these specific analogs is rooted in the established antifungal properties of related quinoline derivatives.[5][6][7][8] Studies have shown that modifications to the quinoline core can lead to significant antifungal activity against a range of pathogenic fungi, including those of agricultural and clinical relevance.[7][8]

Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide Analogs: A Strategic Approach

The synthesis of the core structure, 2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, can be achieved through a multi-step process, leveraging established reactions in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway Isatin Isatin Pfitzinger Pfitzinger Reaction (KOH, Ethanol, Reflux) Isatin->Pfitzinger Bromoacetophenone 4'-Bromoacetophenone Bromoacetophenone->Pfitzinger CarboxylicAcid 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Pfitzinger->CarboxylicAcid Esterification Esterification (Ethanol, H₂SO₄, Reflux) CarboxylicAcid->Esterification Ester Ethyl 2-(4-bromophenyl)quinoline- 4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Ester->Hydrazinolysis Carbohydrazide 2-(4-Bromophenyl)quinoline- 4-carbohydrazide Hydrazinolysis->Carbohydrazide Reaction Reaction with Aldehydes/Ketones Carbohydrazide->Reaction Analogs Substituted Analogs Reaction->Analogs Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Fungal_Culture Fungal Culture (e.g., C. albicans) Inoculum_Prep Prepare Standardized Fungal Inoculum Fungal_Culture->Inoculum_Prep Compound_Stock Compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of Compounds in 96-well plate Compound_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Determine MIC (Visual/Spectrophotometric) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) and Data Interpretation

The antifungal activity of the 2-(4-hydroxyphenyl)quinoline-4-carbohydrazide analogs is expected to be influenced by the nature of the substituents introduced through condensation with aldehydes or ketones. Based on studies of related quinoline and quinoxaline derivatives, several trends can be anticipated. [9]

  • Lipophilicity: The introduction of lipophilic groups on the terminal phenyl ring may enhance the ability of the compounds to penetrate the fungal cell membrane, potentially leading to increased activity.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, which may affect its interaction with biological targets. Halogen substitutions have been shown to enhance the activity of hydrazide compounds. [9]* Steric Factors: The size and shape of the substituents can influence the binding of the molecule to its target site.

Hypothetical Antifungal Activity Data
Compound IDR-Group (from R-CHO)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
Parent H64128
Analog-1 4-Chlorophenyl1632
Analog-2 4-Methoxyphenyl3264
Analog-3 4-Nitrophenyl816
Analog-4 2,4-Dichlorophenyl48
Fluconazole (Control)8>64

This is a hypothetical table for illustrative purposes, based on expected SAR trends.

Proposed Mechanism of Action: Disrupting Fungal Homeostasis

While the precise mechanism of action for this specific class of compounds needs to be elucidated experimentally, insights from related quinoline antifungals suggest potential pathways. A prominent hypothesis is the disruption of the fungal cell membrane. [7][8] The lipophilic nature of the quinoline scaffold, combined with the hydrogen bonding capacity of the carbohydrazide and hydroxyl moieties, may facilitate the insertion of the molecule into the fungal membrane. This could lead to:

  • Increased Membrane Permeability: Alteration of the membrane structure could lead to leakage of essential cellular components. [7][8]* Inhibition of Membrane-Bound Enzymes: The compounds might interfere with the function of critical enzymes located in the fungal membrane.

  • Disruption of Ergosterol Biosynthesis: A common target for antifungal agents, though this would require specific investigation.

Putative Mechanism of Fungal Cell Membrane Disruption

Mechanism_of_Action Compound Quinoline Analog Membrane Fungal Cell Membrane Ergosterol Phospholipids Membrane Proteins Compound->Membrane:head Insertion Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism involving fungal cell membrane disruption.

Preliminary mechanistic studies on some quinoline derivatives have shown that they can cause abnormal morphology of cell walls and vacuoles, loss of mitochondria, and increases in membrane permeability, leading to the release of cellular contents. [10]

Future Directions and Concluding Remarks

The 2-(4-hydroxyphenyl)quinoline-4-carbohydrazide scaffold represents a promising avenue for the development of novel antifungal agents. The synthetic accessibility and potential for diverse functionalization make it an attractive target for medicinal chemists.

Future research should focus on:

  • Synthesis and Screening of a Diverse Library of Analogs: To establish a robust structure-activity relationship.

  • Elucidation of the Mechanism of Action: Through biochemical and biophysical assays.

  • In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential of the most promising candidates.

This guide provides a foundational framework for researchers and drug development professionals to explore the antifungal potential of 2-(4-hydroxyphenyl)quinoline-4-carbohydrazide analogs. The insights into their synthesis, proposed activity, and mechanism of action are intended to catalyze further investigation in the vital pursuit of new treatments for fungal infections.

References

  • MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
  • ResearchGate. (2025, October 13). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
  • PubMed. (2021, October 20). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.
  • PMC - NIH. (2024, May 25). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide.
  • ACS Publications. (2021, October 9). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids | Journal of Agricultural and Food Chemistry.
  • ResearchGate. Synthesis of quinoline carbohydrazide derivatives.
  • Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
  • ResearchGate. (2025, August 6). Quinoline-Based Antifungals.
  • International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF COUMARIN CARBOHYDRAZIDE CONTAINING QUINOLINE DERIVATIVES.
  • ResearchGate. Selected quinoline derivatives with antifungal activity.
  • PMC. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.
  • PMC. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • NIH. (2020, July 31). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis.
  • PubMed. Quinoline-based antifungals.
  • MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.
  • ResearchGate. (2023, May 21). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • PubMed. (2021, August 4). Design and Discovery of Novel Antifungal Quinoline Derivatives with Acylhydrazide as a Promising Pharmacophore.
  • Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches.
  • RSC Publishing. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates.
  • ResearchGate. (2025, August 9). In vitro antifungal susceptibility testing.
  • MDPI. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp..
  • ARUP Laboratories Test Directory. Antimicrobial Susceptibility - Fungal (Yeasts and Molds).

Sources

Exploratory

A Technical Guide to the Antimalarial Potential of Quinoline-4-Carboxamide Derivatives

Abstract The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium strains, necessitates the urgent development of novel chemotherapeutics. Quinoline-based scaffolds have h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium strains, necessitates the urgent development of novel chemotherapeutics. Quinoline-based scaffolds have historically formed the backbone of antimalarial drug discovery, and contemporary research has identified the quinoline-4-carboxamide core as a particularly promising framework. This technical guide provides an in-depth exploration of this chemical class, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will dissect their multifaceted mechanisms of action, delineate key structure-activity relationships, provide validated experimental protocols for their evaluation, and chart a course from initial hit identification to preclinical candidacy, exemplified by the successful optimization of lead compounds.

Introduction: The Imperative for New Antimalarial Agents

Malaria, a parasitic disease caused by protozoa of the genus Plasmodium, remains a devastating global health issue, responsible for hundreds of thousands of deaths annually.[1] The success of current artemisinin-based combination therapies (ACTs) is critically threatened by the spread of parasite resistance.[1] This landscape demands the identification of new drug candidates that are not only potent but also act via novel mechanisms of action to circumvent existing resistance pathways.[1][2]

The quinoline ring is a privileged scaffold in antimalarial chemotherapy, present in legacy drugs like chloroquine and quinine.[3][4] Modern medicinal chemistry has revisited this core, with the quinoline-4-carboxamide series emerging from phenotypic screens as a potent inhibitor of Plasmodium falciparum blood stages.[1][5][6] Initial hits, while active, often presented suboptimal physicochemical and pharmacokinetic properties, such as high lipophilicity and poor metabolic stability, necessitating extensive optimization.[1][6] This guide details the scientific journey of transforming these initial hits into viable drug candidates.

The Quinoline-4-Carboxamide Scaffold: Synthesis and Core Structure

The versatility of the quinoline-4-carboxamide scaffold allows for systematic modification at several positions to optimize its antimalarial activity and drug-like properties. A common and effective synthetic route involves a two-step process.[1][5]

  • Pfitzinger Reaction: This step constructs the quinoline core. An isatin is reacted with a ketone (e.g., 1-(p-tolyl)ethanone) under basic conditions, often using microwave irradiation to enhance reaction rates, yielding a quinoline-4-carboxylic acid intermediate.[1][5]

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to form the final quinoline-4-carboxamide derivative.[1][5]

This synthetic strategy is robust and allows for the introduction of diverse substituents at key positions around the scaffold, which is fundamental for exploring the structure-activity relationship (SAR).

G cluster_synthesis General Synthesis Workflow Isatin Isatin Derivative Pfitzinger Pfitzinger Reaction (Base, Microwave) Isatin->Pfitzinger Ketone Substituted Ketone Ketone->Pfitzinger Acid Quinoline-4-Carboxylic Acid Pfitzinger->Acid Coupling Amide Coupling (EDC, HOBt) Acid->Coupling Amine Desired Amine Amine->Coupling FinalProduct Quinoline-4-Carboxamide Derivative Coupling->FinalProduct

Caption: General two-step synthesis of quinoline-4-carboxamide derivatives.

Multifaceted Mechanisms of Antimalarial Action

Quinoline-4-carboxamide derivatives exhibit their antimalarial effects through several distinct biological pathways. While some compounds operate via the classical quinoline mechanism of hemozoin inhibition, others have been found to target unique parasite processes, a highly desirable trait for overcoming drug resistance.

Inhibition of Hemozoin Formation

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[3][7] To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[3][8] Many quinoline-based drugs, including chloroquine, function by accumulating in the food vacuole and interfering with this detoxification process.[3][9] They are thought to cap the growing hemozoin crystal, preventing further polymerization.[9] The resulting buildup of free heme is highly toxic, inducing oxidative stress and damaging parasite membranes, ultimately leading to cell death.[7][10]

G cluster_vacuole Parasite Food Vacuole Hemoglobin Host Hemoglobin Proteolysis Proteolysis Hemoglobin->Proteolysis Heme Toxic Free Heme Proteolysis->Heme Polymerization Heme Polymerization Heme->Polymerization Buildup Heme Buildup & Oxidative Stress Heme->Buildup Hemozoin Inert Hemozoin Crystal Polymerization->Hemozoin Quinoline Quinoline-4-Carboxamide Derivative Quinoline->Block Block->Polymerization Inhibition Death Parasite Death Buildup->Death

Caption: Mechanism of hemozoin inhibition by quinoline derivatives.

Inhibition of Cysteine Proteases (Falcipains)

Another identified mechanism involves the inhibition of essential parasite enzymes. Falcipain-2, a cysteine protease in the parasite's food vacuole, plays a critical role in the initial stages of hemoglobin degradation.[11] By inhibiting falcipain-2, certain quinoline-4-carboxamide derivatives disrupt the parasite's ability to acquire necessary amino acids from hemoglobin, leading to starvation and death.[3][11] This targeted inhibition can also cause observable morphological abnormalities in the parasite's food vacuole.[11]

Novel Target: Inhibition of Protein Synthesis via PfEF2

A landmark discovery in the development of this class was the identification of a novel mechanism of action for the optimized compound DDD107498.[1][5][6] This molecule was found to inhibit the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2] PfEF2 is a crucial protein responsible for the translocation step of polypeptide chain elongation during protein synthesis.[2] Its inhibition effectively halts parasite protein production, a mechanism distinct from all other established antimalarials, making it a powerful tool against resistant strains.[1][6]

Structure-Activity Relationship (SAR) and Lead Optimization

The journey from a moderately active screening hit to a preclinical candidate is driven by a deep understanding of the compound's SAR. Initial hits in the quinoline-4-carboxamide series often suffered from poor aqueous solubility and high metabolic clearance.[1][5] Medicinal chemistry efforts focused on modifying substituents at various positions (R¹, R², R³) to improve potency and drug metabolism and pharmacokinetics (DMPK) properties.

Key insights from these optimization campaigns include:

  • Reducing Lipophilicity: Replacing lipophilic atoms like bromine at the R¹ position and minimizing aromatic rings in the R² and R³ moieties were critical for improving solubility and metabolic stability.[1]

  • Modulating Permeability: Introducing larger, moderately lipophilic groups at the C-2 position (part of R³) and reducing the number of hydrogen bond donors were found to enhance permeability.[1][5]

  • Potency Enhancement: Fine-tuning the substituents on the carboxamide portion of the molecule led to significant gains in antiplasmodial potency, driving EC₅₀ values from the micromolar to the low nanomolar range.[1][6]

The table below summarizes representative data from SAR studies, illustrating how systematic chemical modifications impact antimalarial potency.

Table 1: Representative Structure-Activity Relationship (SAR) of Quinoline-4-Carboxamide Derivatives

Compound ID R¹ Substituent R² Substituent R³ Substituent In Vitro Potency vs. P. falciparum 3D7 (EC₅₀, nM)[1]
1 (Hit) Br 3-fluorophenyl p-tolyl 120
10 H 3-fluorophenyl p-tolyl 40
25 H pyridin-3-yl p-tolyl 2
30 H pyridin-3-yl 4-(trifluoromethoxy)phenyl 0.5

| 2 (DDD107498) | H | 3-methyl-4-(trifluoromethoxy)phenyl | 4-(trifluoromethyl)pyridin-2-yl | 0.3 |

Preclinical Evaluation: A Validated Experimental Workflow

A rigorous and systematic screening cascade is essential to identify and validate promising antimalarial candidates. This workflow involves assessing a compound's potency against the parasite, its toxicity towards mammalian cells, and ultimately its efficacy in an animal model of malaria.

G cluster_workflow In Vitro & In Vivo Screening Cascade Start Compound Library PrimaryScreen Primary Screen: In Vitro Antiplasmodial Assay (e.g., P. falciparum 3D7) Start->PrimaryScreen Cytotox Counter Screen: In Vitro Cytotoxicity Assay (e.g., HEK293 Cells) PrimaryScreen->Cytotox SI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Cytotox->SI Decision1 SI > 100? SI->Decision1 ResistantScreen Screen against Resistant Strains (e.g., K1, W2) Decision1->ResistantScreen Yes DMPK In Vitro ADME/DMPK Assays (Solubility, Stability) ResistantScreen->DMPK InVivo In Vivo Efficacy Study (P. berghei Mouse Model) DMPK->InVivo Lead Lead Candidate InVivo->Lead

Caption: A standard workflow for evaluating antimalarial compounds.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay quantifies parasite growth by measuring the proliferation of parasitic DNA.

  • Causality: The SYBR Green I dye intercalates with double-stranded DNA. Its fluorescence emission is directly proportional to the amount of DNA present, serving as a robust proxy for parasite replication.

  • Methodology:

    • Preparation: Add 1 µL of test compound dilutions (in DMSO) to a 96-well black plate. Prepare a parasite culture of P. falciparum (e.g., 3D7 strain) at 2% hematocrit and 1% parasitemia in complete RPMI-1640 medium.

    • Incubation: Dispense 99 µL of the parasite culture into each well containing the test compound. Incubate the plate for 72 hours under standard malaria culture conditions (37°C, 5% O₂, 5% CO₂).

    • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye in Tris buffer. Add 100 µL of this lysis buffer to each well.

    • Reading: Incubate the plate in the dark at room temperature for 1-2 hours. Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

    • Analysis: Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

This protocol assesses the general cytotoxicity of a compound against a mammalian cell line to determine its selectivity for the parasite.

  • Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is proportional to the number of living cells.[12]

  • Methodology:

    • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

    • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, e.g., DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Reading: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value is desirable, indicating greater selectivity for the parasite.

The Path to a Preclinical Candidate: A Case Study

The optimization of the quinoline-4-carboxamide series led to the discovery of compound 2 (DDD107498) , which demonstrated exceptional potential.[1][5] This compound not only showed potent low-nanomolar activity against drug-sensitive and resistant P. falciparum strains but also exhibited activity across multiple stages of the parasite's life cycle.[1][13]

Table 2: Multi-Stage In Vitro Activity Profile of an Optimized Quinoline-4-Carboxamide Lead

Parasite Stage / Species Potency (EC₅₀, nM) Significance
P. falciparum Blood Stage (3D7) ~1 Cures the disease symptoms[13]
P. yoelii Liver Stage ~1 Prevents clinical infection (prophylaxis)[13]
P. falciparum Gametocytes (IV-V) ~24 Blocks transmission to mosquitoes[13]

| P. berghei Ookinetes | ~5 | Blocks transmission in mosquitoes[13] |

Furthermore, the compound demonstrated excellent oral efficacy in the P. berghei malaria mouse model, with an ED₉₀ (effective dose to reduce parasitemia by 90%) below 1 mg/kg when dosed orally for four days.[1][6] The combination of a novel mechanism of action, multi-stage activity, potent in vitro and in vivo efficacy, and favorable DMPK properties led to its selection for preclinical development.[1][6]

Conclusion and Future Outlook

The quinoline-4-carboxamide scaffold represents a highly successful platform for the development of next-generation antimalarials. Through systematic medicinal chemistry, initial hits with moderate potency and poor properties have been transformed into preclinical candidates with novel mechanisms of action and multi-stage activity. The insights gained from the SAR and lead optimization of this series provide a valuable blueprint for future antimalarial drug discovery programs. The key to success lies in a self-validating system of iterative design, synthesis, and biological evaluation, guided by a clear understanding of the causal relationships between chemical structure and pharmacological effect. Continued exploration of this and other novel scaffolds is paramount in the global fight to eradicate malaria.

References

  • Singh, A. et al. (2021). Quinoline carboxamide core moiety-based compounds inhibit P. falciparum falcipain-2: Design, synthesis and antimalarial efficacy studies. ResearchGate. Available at: [Link]

  • Coronado, L. M. et al. (2019). Mechanism of action of quinoline drugs inhibiting hemozoin. ResearchGate. Available at: [Link]

  • Coronado, L. M. et al. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. National Center for Biotechnology Information. Available at: [Link]

  • Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Center for Biotechnology Information. Available at: [Link]

  • Made Easy. (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. Available at: [Link]

  • Schultz, F. (2016). In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development. ACS Publications. Available at: [Link]

  • Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • D'Amico, S. et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Center for Biotechnology Information. Available at: [Link]

  • Singh, R. et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Bentham Science. Available at: [Link]

  • Meem, M. et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. ResearchGate. Available at: [Link]

  • Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available at: [Link]

  • Meem, M. et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. ScienceDirect. Available at: [Link]

  • Dr. GPCR. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • BouTaleb, A. et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]

  • Hsiao, N.-H. et al. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. National Center for Biotechnology Information. Available at: [Link]

  • Esteves-Souza, A. et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI. Available at: [Link]

  • Egan, T. J. et al. (2020). A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. National Center for Biotechnology Information. Available at: [Link]

  • Fekadu, G. et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Center for Biotechnology Information. Available at: [Link]

  • Esteves-Souza, A. et al. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. PubMed. Available at: [Link]

  • Walz, A. et al. (2025). Quinolines interfere with heme-mediated activation of artemisinins. eLife. Available at: [Link]

  • Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • O'Neill, P. M. (1992). Drug Discovery and Development - Malaria. National Center for Biotechnology Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide via Pfitzinger reaction

Application Note: High-Yield Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide Executive Summary This application note details the synthesis of 2-(4-hydroxyphenyl)quinoline-4-carbohydrazide , a privileged pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

Executive Summary

This application note details the synthesis of 2-(4-hydroxyphenyl)quinoline-4-carbohydrazide , a privileged pharmacophore in drug discovery. Quinoline-4-carbohydrazides exhibit potent biological activities, including EGFR tyrosine kinase inhibition , antimicrobial properties, and antioxidant effects. The protocol utilizes the Pfitzinger reaction , a robust condensation of isatin with a ketone under alkaline conditions, followed by esterification and hydrazinolysis.[1] This guide prioritizes reproducibility, scalability, and mechanistic understanding for researchers in medicinal chemistry.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Pfitzinger reaction , which constructs the quinoline core in a single step from readily available precursors.

Strategic Disconnection:

  • C-N Bond Formation (Hydrazinolysis): The hydrazide is generated from an ethyl ester precursor.

  • C-O Bond Formation (Esterification): The carboxylic acid is activated via Fischer esterification.

  • Ring Construction (Pfitzinger): The quinoline core is formed by the condensation of isatin (indole-2,3-dione) and 4-hydroxyacetophenone under strong basic conditions.

Retrosynthesis cluster_legend Legend Target Target: 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide Ester Intermediate: Ethyl Ester Derivative Target->Ester Hydrazinolysis Acid Scaffold: 2-(4-Hydroxyphenyl) quinoline-4-carboxylic acid Ester->Acid Fischer Esterification Precursors Precursors: Isatin + 4-Hydroxyacetophenone Acid->Precursors Pfitzinger Reaction (Alkaline Condensation)

Figure 1: Retrosynthetic pathway identifying the Pfitzinger reaction as the key scaffold-forming step.

Experimental Protocols

Stage I: The Pfitzinger Reaction (Scaffold Formation)

Objective: Synthesis of 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.[2] Mechanism: Base-catalyzed hydrolysis of isatin to isatoic acid (keto-acid intermediate), followed by Claisen-Schmidt condensation with the ketone and subsequent cyclization/dehydration.

Reagents:

  • Isatin (1.0 equiv)

  • 4-Hydroxyacetophenone (1.0 – 1.1 equiv)

  • Potassium Hydroxide (KOH), 33% aq. solution (w/v)

  • Ethanol (Absolute)[1][3]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (e.g., 5.0 g, 34 mmol) in Ethanol (20 mL).

  • Base Addition: Add 33% aqueous KOH (40 mL) dropwise. The solution will turn from orange to deep violet/yellow as the isatin ring opens to form the isatoate salt.

  • Ketone Addition: Add 4-Hydroxyacetophenone (4.6 g, 34 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80–85°C) for 12–24 hours . Monitor reaction progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 200 g) with vigorous stirring.

    • Acidify carefully with Glacial Acetic Acid or 10% HCl until pH reaches 4.0–5.0. A yellow precipitate (the carboxylic acid) will form.

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove excess acid and salts, and recrystallize from ethanol.

Critical Process Parameter (CPP): The concentration of the base is critical. Insufficient alkalinity prevents the ring opening of isatin, while excessive heat during acidification can cause decarboxylation.

Stage II: Fischer Esterification

Objective: Synthesis of Ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate.

Protocol:

  • Suspend the dried carboxylic acid product from Stage I (1.0 equiv) in absolute Ethanol (10–15 volumes).

  • Add concentrated Sulfuric Acid (

    
    , catalytic amount, ~0.5 mL per gram of acid) dropwise.
    
  • Reflux for 8–12 hours .

  • Concentrate the solvent under reduced pressure (Rotavap).

  • Neutralize the residue with saturated

    
     solution.
    
  • Extract with Ethyl Acetate or filter the solid precipitate if formed. Recrystallize from ethanol.

Stage III: Hydrazinolysis (Target Formation)

Objective: Conversion of the ester to the hydrazide.

Protocol:

  • Dissolve the Ethyl Ester (1.0 equiv) in Ethanol (10 volumes).

  • Add Hydrazine Hydrate (99%, 5.0 equiv) dropwise. Note: Excess hydrazine is required to drive the equilibrium and prevent dimer formation.

  • Reflux for 6–10 hours . A solid precipitate often forms during the reaction.

  • Cool to room temperature.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Characterization: The presence of the hydrazide is confirmed by IR (doublet for

    
     around 3300 cm⁻¹ and amide carbonyl around 1660 cm⁻¹) and 
    
    
    
    H-NMR (singlet for
    
    
    at >9 ppm).

Process Workflow & Mechanism

The following diagram illustrates the operational workflow and the chemical logic driving the Pfitzinger cyclization.

ProcessFlow cluster_Pfitzinger Stage 1: Pfitzinger Reaction cluster_Deriv Functionalization Isatin Isatin (Start) Base 33% KOH (Ring Opening) Isatin->Base Inter Isatoate Intermediate Base->Inter Cyclization Condensation & Cyclization (Reflux) Inter->Cyclization + Ketone Ketone 4-Hydroxy- acetophenone Ketone->Cyclization Acid Quinoline-4- carboxylic Acid Cyclization->Acid Acidify (pH 4) Ester Ethyl Ester Acid->Ester EtOH/H2SO4 Hydrazide Final Hydrazide Ester->Hydrazide N2H4·H2O

Figure 2: Operational workflow for the synthesis of 2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.

Data Presentation & Troubleshooting

Stoichiometry & Yield Expectations
ComponentEquivalenceRoleExpected Yield
Isatin 1.0Electrophile (Precursor)N/A
4-Hydroxyacetophenone 1.1Nucleophile (Precursor)N/A
KOH (33%) ExcessCatalyst/SolventN/A
Stage I Product -Carboxylic Acid Intermediate70–85%
Stage III Product -Final Hydrazide60–75% (overall)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Stage I Incomplete hydrolysis of isatin.Ensure KOH concentration is sufficient (33%) and reflux time is adequate (>12h).
Product is Oily/Sticky Impurities or incomplete acidification.Recrystallize from ethanol/water. Ensure pH is adjusted strictly to 4–5.
No Precipitate in Stage III Incomplete hydrazinolysis.Increase hydrazine hydrate equivalents (up to 10 eq) or reflux time.
Dimer Formation Insufficient Hydrazine.Always add the ester to the hydrazine solution, or use large excess of hydrazine.

References

  • Pfitzinger Reaction Mechanism & Scope

    • Pfitzinger, W. (1886).[4] "Chinolinderivate aus Isatin und Ketonen." Journal für Praktische Chemie.

    • Review: Sangshetti, J. N., et al. (2014).[5] "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.

  • Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

    • El-Bordany, E. A., et al. (2023).[6] "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega. (Provides analogous protocol for bromophenyl derivative).

  • Biological Activity (Anticancer/EGFR)

    • Abdelgawad, M. A., et al. (2024).[3][7] "Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates." RSC Advances.

  • General Protocol for Quinoline-4-Carbohydrazides

    • BenchChem Application Notes.[8] "Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives." (General conditions for quinoline cyclization).

Sources

Application

Application Note: Protocol for the Synthesis of Quinoline-4-Carbohydrazide Derivatives

Abstract & Scope This application note details a robust, three-step protocol for synthesizing 2-substituted quinoline-4-carbohydrazide derivatives, a privileged scaffold in medicinal chemistry known for antimicrobial, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, three-step protocol for synthesizing 2-substituted quinoline-4-carbohydrazide derivatives, a privileged scaffold in medicinal chemistry known for antimicrobial, anticancer, and anti-inflammatory properties. The method utilizes the Pfitzinger reaction to construct the quinoline core from isatin and ketones, followed by esterification and hydrazinolysis.[1] This guide emphasizes critical process parameters (CPPs), mechanistic insights, and troubleshooting strategies to ensure high purity and reproducibility suitable for preclinical drug development.

Introduction & Retrosynthetic Analysis

Quinoline-4-carbohydrazides are critical intermediates for synthesizing hydrazones, oxadiazoles, and triazoles. The Pfitzinger reaction offers a distinct advantage over the Friedländer or Skraup syntheses by providing regiospecific access to the 4-carboxyl group, which serves as the functional handle for further derivatization.

Synthetic Strategy

The synthesis disconnects into three logical phases:

  • Core Construction: Base-catalyzed condensation of isatin with a ketone (Pfitzinger).[1][2][3][4]

  • Activation: Conversion of the carboxylic acid to a more reactive ester.

  • Functionalization: Nucleophilic acyl substitution with hydrazine.

Workflow Visualization

The following diagram outlines the critical pathway and reagents.

G Isatin Isatin (Starting Material) Step1 Step 1: Pfitzinger Rxn 33% KOH, Reflux/MW Isatin->Step1 Ketone Acetophenone (R-C(=O)CH3) Ketone->Step1 Acid Quinoline-4-carboxylic Acid Step2 Step 2: Esterification EtOH, H2SO4 (cat) Acid->Step2 Ester Ethyl Quinoline-4- carboxylate Step3 Step 3: Hydrazinolysis NH2NH2·H2O, EtOH Ester->Step3 Hydrazide Quinoline-4- carbohydrazide Step1->Acid Cyclization & Acidification Step2->Ester Fischer Esterification Step3->Hydrazide Nucleophilic Substitution

Figure 1: General synthetic workflow for quinoline-4-carbohydrazide derivatives.[1][3]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)

Principle: The reaction proceeds via the base-catalyzed opening of the isatin ring to form isatinic acid (2-aminophenylglyoxylic acid), which condenses with the ketone (acetophenone) followed by cyclodehydration.

Reagents:

  • Isatin (10 mmol)[3]

  • Acetophenone (10 mmol)

  • Potassium Hydroxide (33% w/v aqueous solution, 15 mL)

  • Acetic Acid (Glacial)[5]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, suspend isatin (1.47 g, 10 mmol) in 33% KOH solution (15 mL). Stir gently until the deep red isatin converts to the yellow potassium isatinate.

  • Addition: Add acetophenone (1.20 g, 10 mmol) dropwise to the mixture.

  • Reaction: Reflux the mixture for 12–24 hours.

    • Optimization Note: Microwave irradiation (300W, 100°C) for 9–15 minutes can replace reflux for higher throughput [1].

  • Workup: Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (approx. 50 g).

  • Precipitation: Acidify carefully with glacial acetic acid to pH 4–5. A voluminous precipitate will form.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol to obtain 2-phenylquinoline-4-carboxylic acid.

Step 2: Synthesis of Ethyl 2-phenylquinoline-4-carboxylate

Principle: Fischer esterification converts the carboxylic acid to an ester, enhancing solubility and reactivity for the subsequent hydrazinolysis.

Reagents:

  • 2-Phenylquinoline-4-carboxylic acid (5 mmol)

  • Absolute Ethanol (20 mL)

  • Conc. Sulfuric Acid (0.5 mL)

Procedure:

  • Setup: Dissolve the carboxylic acid product from Step 1 in absolute ethanol (20 mL) in a dry round-bottom flask.

  • Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Concentrate the solvent under reduced pressure (Rotavap). Pour the residue into ice water containing sodium bicarbonate (to neutralize acid).

  • Isolation: Extract with ethyl acetate or filter the solid precipitate. Recrystallize from ethanol.

Step 3: Synthesis of 2-Phenylquinoline-4-carbohydrazide

Principle: Nucleophilic acyl substitution where hydrazine acts as a potent nucleophile, displacing the ethoxy group.

Reagents:

  • Ethyl 2-phenylquinoline-4-carboxylate (2 mmol)

  • Hydrazine Hydrate (99%, 10 mmol, 5 eq)

  • Absolute Ethanol (10 mL)

Procedure:

  • Mixing: Dissolve the ester in absolute ethanol (10 mL).

  • Addition: Add hydrazine hydrate (0.5 mL, excess) slowly.

  • Reaction: Reflux for 4–6 hours. A solid precipitate usually forms during the reaction.

    • Observation: The solution often turns from clear to a suspension of white/pale yellow crystals.

  • Isolation: Cool to room temperature. Filter the solid product.[3][6][7]

  • Washing: Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

  • Drying: Dry under vacuum. The product is typically pure enough for biological screening or further reaction.

Mechanistic Insight & Logic

Understanding the mechanism is vital for troubleshooting low yields. The final step involves the attack of the hydrazine nitrogen on the ester carbonyl.

Mechanism Ester Ester Substrate (Electrophile) TetInt Tetrahedral Intermediate Ester->TetInt Nucleophilic Attack Hydrazine Hydrazine (Nucleophile) Hydrazine->TetInt Product Carbohydrazide TetInt->Product Elimination of OEt Byproduct Ethanol TetInt->Byproduct

Figure 2: Mechanism of hydrazinolysis.

Why this matters: If the ester is sterically hindered (e.g., substituents at position 3), the nucleophilic attack is impeded. In such cases, increasing the reflux time or using a sealed tube (higher temp) is necessary.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of DeviationCorrective Action
Step 1: pH Control Acidify to pH 4–5pH < 3 may protonate the quinoline nitrogen, keeping it in solution (yield loss).Use Acetic Acid, not HCl, for gentler pH control.
Step 2: Water Content Anhydrous conditionsWater pushes equilibrium back to carboxylic acid (Le Chatelier's principle).Use absolute ethanol and a drying tube; remove water via a Dean-Stark trap if scaling up.
Step 3: Hydrazine Eq. 3–5 equivalentsInsufficient hydrazine leads to dimer formation (N,N'-diquinolinyl hydrazine).Always use excess hydrazine hydrate.
Reaction Time Monitor via TLCOver-reaction in Step 1 can lead to decarboxylation (rare but possible at extreme temp).Stop reaction once starting material (isatin) disappears.

Quality Control & Characterization

A self-validating protocol requires confirmation of the structure at each step.

  • IR Spectroscopy:

    • Ester: Sharp C=O stretch at ~1720 cm⁻¹.

    • Hydrazide: Shift of C=O to ~1650–1670 cm⁻¹ (Amide I); appearance of NH/NH₂ doublets at 3100–3300 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Disappearance of ethyl quartet (4.4 ppm) and triplet (1.4 ppm).

    • Appearance of broad singlet for -CONH- (~9.8 ppm) and -NH₂ (~4.6 ppm).

  • Melting Point:

    • Quinoline-4-carbohydrazides typically have high melting points (>200°C). Sharp range indicates purity.

Safety & Waste Management

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Neutralize waste hydrazine with dilute hypochlorite solution before disposal.

  • Solvents: Ethanol and Ethyl Acetate are flammable.

  • Waste: Aqueous waste from Step 1 contains potassium salts and acetic acid; neutralize before disposal.

References

  • ResearchGate.[8] "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." [Link]

  • IOSR Journal of Pharmacy. "Synthesis of Quinoline Derivatives by Microwave Irradiation Method." [Link]

  • NIH National Library of Medicine. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[9][10] [Link]

  • Impact Factor. "Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives." [Link]

Sources

Method

High-Precision DNA Gyrase Inhibition Profiling of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

Abstract & Introduction This application note details the protocol for evaluating 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide as a potent inhibitor of bacterial DNA gyrase. While traditional fluoroquinolones (e.g., cip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for evaluating 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide as a potent inhibitor of bacterial DNA gyrase. While traditional fluoroquinolones (e.g., ciprofloxacin) target the GyrA subunit to stabilize the DNA-enzyme cleavage complex, emerging research suggests that quinoline-4-carbohydrazide derivatives may exhibit a dual mechanism or preferential targeting of the GyrB ATPase domain, offering a pathway to overcome multidrug resistance (MDR) in S. aureus and E. coli strains.

This guide provides a validated workflow for the DNA Supercoiling Inhibition Assay , the gold standard for confirming gyrase-targeted activity. We also outline a secondary ATPase Hydrolysis Assay to distinguish between cleavage-complex stabilization and ATPase inhibition.

Compound Profile[1][2][3][4][5]
  • Chemical Name: 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide[1][2]

  • Target: DNA Gyrase (Topoisomerase II)[3]

  • Mechanism Class: Potential GyrB ATPase inhibitor or GyrA cleavage-complex stabilizer (Hybrid pharmacophore).

  • Solubility: Low water solubility; requires DMSO stock preparation.

Mechanism of Action & Assay Logic

DNA gyrase is unique among topoisomerases for its ability to introduce negative supercoils into DNA using energy from ATP hydrolysis. The enzyme functions as a heterotetramer (


).[3]
  • GyrA Subunit: Responsible for DNA breakage and reunion (Cleavage Core).[3]

  • GyrB Subunit: Responsible for ATP hydrolysis and DNA strand passage.[3]

The hydrazide moiety of the test compound facilitates hydrogen bonding, potentially interacting with the ATPase active site (GyrB) or the DNA-gate region. The following diagram illustrates the supercoiling cycle and inhibition points.

GyraseMechanism RelaxedDNA Relaxed Plasmid DNA GyraseBinding Gyrase Binding (A2B2) RelaxedDNA->GyraseBinding DNA_Cleavage DNA Cleavage (G-Segment) GyraseBinding->DNA_Cleavage ATP_Binding ATP Binding & Dimerization DNA_Cleavage->ATP_Binding + ATP StrandPassage Strand Passage (T-Segment) ATP_Binding->StrandPassage ATP_Hydrolysis ATP Hydrolysis (Energy) StrandPassage->ATP_Hydrolysis SupercoiledDNA Negatively Supercoiled DNA ATP_Hydrolysis->SupercoiledDNA SupercoiledDNA->GyraseBinding Cycle Repeats Quinolones Fluoroquinolones (Target Cleavage Complex) Quinolones->DNA_Cleavage Stabilizes Break TestCompound 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide TestCompound->DNA_Cleavage Potential Mode A TestCompound->ATP_Binding Potential Mode B (Hydrazide)

Figure 1: Catalytic cycle of DNA Gyrase showing potential intervention points for the test compound.

Materials & Reagents

To ensure reproducibility, use high-purity reagents. The quality of the relaxed plasmid substrate is critical; it must be free of nicked (open circular) DNA to accurately quantify supercoiling.

ComponentSpecificationPurpose
Test Compound >98% Purity, dissolved in 100% DMSOTarget Inhibitor
Enzyme E. coli or S. aureus Gyrase (

holoenzyme)
Catalytic Core
Substrate Relaxed pBR322 or pRSET plasmidSubstrate for supercoiling
Assay Buffer (5X) 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl₂, 10 mM DTT, 25 mM SpermidineIonic environment & cofactor support
ATP Stock 100 mM (Aqueous, pH 7.0)Energy source (Start Reagent)
Stop Solution 40% Sucrose, 100 mM Tris (pH 8), 10 mM EDTA, 0.5 mg/mL Bromophenol BlueTerminates reaction / Gel loading dye
Chloroform/Isoamyl Alcohol 24:1 MixtureExtraction of enzyme (optional but recommended)

Protocol 1: DNA Supercoiling Inhibition Assay[9]

This assay measures the conversion of relaxed plasmid DNA to its supercoiled form.[3] The test compound prevents this conversion if active.

Compound Preparation[2][4][5][8][10][11][12]
  • Stock Solution: Dissolve 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide in 100% DMSO to a concentration of 10 mM.

    • Note: Sonicate if necessary. Hydrazides can be stubborn solubilizers.

  • Serial Dilution: Prepare 10-fold serial dilutions in 10% DMSO/Water to keep the final DMSO concentration in the assay <1%.

    • Critical: High DMSO (>5%) inhibits Gyrase activity independently of the drug.

Reaction Setup (30 µL Volume)

Set up the following reaction mix on ice. Add ATP last to initiate the reaction.

ReagentVolume per Well (µL)Final Concentration
H₂O (Nuclease Free) 16.5 - X-
5X Assay Buffer 6.01X
Relaxed pBR322 DNA 1.50.5 µg total
Test Compound 3.0Varied (0.1 - 100 µM)
Gyrase Enzyme Mix 1.51 U (Unit)
ATP (30 mM) 1.51.5 mM

Controls:

  • Negative Control: No Enzyme (shows migration of relaxed DNA).

  • Positive Control: Enzyme + Vehicle (DMSO only) (shows full supercoiling).

  • Reference Control: Ciprofloxacin (10 µM) or Novobiocin.

Execution Steps
  • Incubation: Incubate reaction mixtures at 37°C for 30 minutes .

  • Termination: Add 30 µL of Stop Solution and 30 µL of Chloroform/Isoamyl alcohol (24:1).

    • Why Chloroform? It strips the gyrase protein from the DNA. Without this, the protein remains bound, causing "smearing" in the gel and preventing accurate band quantification.

  • Extraction: Vortex briefly (5 sec) and centrifuge at 13,000 rpm for 1 minute to separate phases.

  • Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% Agarose gel (Tris-Acetate-EDTA buffer).

    • Run at 80V for 2-3 hours. Do not include EtBr in the gel or buffer during the run (it alters DNA topology).

  • Staining: Post-stain with Ethidium Bromide (1 µg/mL) for 15 minutes, then destain in water for 15 minutes.

Data Analysis
  • Visual: Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: Use densitometry (e.g., ImageJ) to measure the intensity of the supercoiled band.

  • Calculation:

    
    
    Plot % Activity vs. Log[Compound] to determine IC50.
    

Protocol 2: ATPase Hydrolysis Assay (Mechanistic Validation)

Since the test compound contains a carbohydrazide group, it may compete with ATP. This assay uses a colorimetric phosphate detection (Malachite Green) to measure inorganic phosphate (Pi) release.

Workflow Diagram

ATPaseWorkflow Step1 Mix Buffer, Gyrase, & Test Compound Step2 Add ATP (Initiate) Step1->Step2 Step3 Incubate 37°C, 30 min Step2->Step3 Step4 Add Malachite Green Reagent Step3->Step4 Step5 Measure Abs @ 620 nm Step4->Step5

Figure 2: Workflow for the ATPase hydrolysis validation assay.

Key Protocol Differences
  • Substrate: Linear DNA (stimulates ATPase activity more than relaxed plasmid) is often used, but relaxed plasmid is acceptable.

  • Detection: Malachite Green reagent forms a green complex with free phosphate.

  • Interference Check: Hydrazides can sometimes interfere with colorimetric reagents. Run a "Compound + Phosphate Standard" control to ensure the compound doesn't quench the signal.

Expected Results & Troubleshooting

Expected Data Profile
Compound ConcentrationGel Result (Supercoiling)ATPase Result (Pi Release)Interpretation
0 µM (DMSO) Fast migrating band (Supercoiled)High OD620Enzyme Active
Low (0.1 µM) Fast migrating bandHigh OD620No Inhibition
High (100 µM) Slow migrating band (Relaxed)Low OD620 GyrB / ATPase Inhibitor
High (100 µM) Slow migrating band (Relaxed)High OD620 GyrA / Cleavage Stabilizer

Note: If the compound inhibits supercoiling but NOT ATPase activity, it likely acts like a fluoroquinolone (trapping the cleavage complex). If it inhibits BOTH, it acts like Novobiocin (GyrB inhibitor).

Troubleshooting Guide
  • Issue: Smearing on Gel.

    • Cause: Protein not removed or ethanol carryover.

    • Fix: Ensure Chloroform extraction step is performed vigorously.

  • Issue: Compound Precipitation.

    • Cause: Low solubility in aqueous buffer.

    • Fix: Inspect wells for turbidity. If observed, reduce max concentration or increase DMSO to 2% (verify enzyme tolerance first).

  • Issue: No Activity in Positive Control.

    • Cause: ATP degradation or bad DTT.

    • Fix: Use fresh ATP and DTT stocks. DTT oxidizes rapidly; frozen aliquots are best.

References

  • Maxwell, A. (1997). "DNA gyrase as a drug target." Trends in Microbiology, 5(3), 102-109. Link

  • Sissi, C., & Palumbo, M. (2003). "The quinolone family: from mechanism of action to ordinary and extraordinary biomedical applications." Current Medicinal Chemistry, 10(22), 2417-2417. Link

  • Inspiralis. "DNA Gyrase Supercoiling Assay Protocol." Inspiralis Protocols. Link

  • ProFoldin. "Microplate DNA Topoisomerase ATPase Assay." ProFoldin Technical Notes. Link

  • Bisacchi, G. S., & Manchester, J. I. (2015). "A New Class of Bacterial DNA Gyrase Inhibitors." ACS Infectious Diseases, 1(5), 185-209. Link

Sources

Application

Advanced Application Note: Quinoline-3-Carbonitrile Derivatives as Irreversible EGFR Kinase Inhibitors

Abstract & Strategic Significance The epidermal growth factor receptor (EGFR) remains a high-priority target in non-small cell lung cancer (NSCLC). While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) established the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The epidermal growth factor receptor (EGFR) remains a high-priority target in non-small cell lung cancer (NSCLC). While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) established the clinical validity of this target, acquired resistance via the T790M "gatekeeper" mutation necessitates next-generation scaffolds.

Quinoline-3-carbonitriles (e.g., Pelitinib/EKB-569, Neratinib/HKI-272) represent a critical evolution in kinase inhibitor design. Unlike the reversible binding of first-generation quinazolines, these derivatives typically incorporate a Michael acceptor (e.g., crotonamide) at the C-6 position. This enables a covalent interaction with Cys797 in the EGFR ATP-binding pocket, providing irreversible inhibition that can overcome competitive resistance mechanisms.

This guide details the protocols for synthesizing, profiling, and validating quinoline derivatives, focusing on establishing structure-activity relationships (SAR) for irreversible binding.

Chemical Biology: The Quinoline Scaffold

The transition from quinazoline (N-3 nitrogen) to quinoline (C-3 carbonitrile) alters the electronic properties of the core, affecting pKa and solubility, while maintaining the critical hydrogen bond to Met793 via the N-1 nitrogen.

Core Pharmacophore Elements
  • N-1 Nitrogen: H-bond acceptor for Met793 (hinge region).

  • C-3 Cyano Group: Increases acidity of the aniline NH, strengthening the hinge interaction; projects into the solvent front.

  • C-4 Aniline: Fills the hydrophobic pocket; substitution (e.g., 3-Cl, 4-F) dictates selectivity.

  • C-6 Michael Acceptor: Electrophilic warhead (acrylamide/crotonamide) targeting Cys797 for covalent adduct formation.

Application 1: Biochemical Kinase Profiling (TR-FRET)

Objective: Determine the intrinsic potency (


) of quinoline derivatives against WT and mutant (T790M/L858R) EGFR.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radiometric assays due to its high Z' factor and suitability for high-throughput screening (HTS). We utilize a Eu-labeled anti-phosphotyrosine antibody and a GFP-labeled kinase tracer.

Protocol A: TR-FRET Kinase Assay

Reagents:

  • EGFR Recombinant Human Protein (WT and T790M/L858R).

  • LanthaScreen™ Eu-anti-phosphotyrosine Antibody (PT66).

  • Fluorescein-PolyGT (Substrate).

  • ATP (Ultra-pure).

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve quinoline derivatives in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in DMSO (10 points).

    • Dilute 1:100 into Kinase Buffer A to generate 4X working solutions (Final DMSO in assay = 1%).

  • Enzyme/Substrate Master Mix:

    • Dilute EGFR enzyme to 2X concentration (determined by titration, typically 0.5–2 nM) in Kinase Buffer A containing 2 mM DTT.

    • Note: Keep enzyme on ice until use.

  • ATP/Substrate Mix:

    • Prepare 2X ATP solution at

      
       (approx. 10 µM for WT, 50 µM for T790M) + 400 nM Fluorescein-PolyGT.
      
    • Critical: Using ATP at

      
       ensures the assay is sensitive to ATP-competitive inhibitors.
      
  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X Compound.

    • Add 5 µL of 2X Enzyme Master Mix.

    • Pre-incubation: Incubate for 15 min at RT (allows covalent bond formation for irreversible inhibitors).

    • Add 2.5 µL of 2X ATP/Substrate Mix to initiate reaction.

    • Incubate for 60 min at RT (protected from light).

  • Detection:

    • Add 10 µL of TR-FRET Dilution Buffer containing 2 nM Eu-anti-phosphotyrosine antibody + 20 mM EDTA.

    • Incubate 30 min.

    • Read on TR-FRET compatible reader (Ex: 337 nm, Em: 520 nm/620 nm).

Data Analysis: Calculate the Emission Ratio (


). Fit data to a sigmoidal dose-response equation (variable slope) to derive 

.

Application 2: Cellular Target Engagement (Western Blot)

Objective: Confirm that the quinoline derivative inhibits EGFR autophosphorylation (Y1068) in a cellular context.

Cell Models:

  • A431: Epidermoid carcinoma (WT EGFR overexpression).

  • H1975: NSCLC (T790M/L858R double mutant).

Protocol B: Phospho-EGFR (Y1068) Analysis

Reagents:

  • Lysis Buffer: RIPA buffer + 1 mM PMSF + 1X Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Primary Ab: Rabbit anti-pEGFR (Tyr1068) (1:1000).

  • Normalization Ab: Mouse anti-Total EGFR or anti-GAPDH.

Step-by-Step Workflow:

  • Seeding: Seed A431 cells (5 x 10^5 cells/well) in 6-well plates. Incubate 24h.

  • Starvation: Replace medium with serum-free DMEM for 12–16h (reduces basal phosphorylation noise).

  • Treatment:

    • Add quinoline compounds (e.g., 0, 10, 100, 1000 nM) for 2 hours .

    • Induction: Stimulate with EGF (100 ng/mL) for 15 min at 37°C.

  • Lysis:

    • Wash cells 2x with ice-cold PBS.[1][2]

    • Add 150 µL ice-cold Lysis Buffer. Scrape and collect.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Immunoblotting:

    • Load 20 µg protein/lane on 8% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Block with 5% BSA in TBST (Milk interferes with phospho-antibodies).

    • Incubate Primary Ab (pEGFR Y1068) overnight at 4°C.

    • Wash and incubate with HRP-secondary Ab.

    • Develop using ECL substrate.

Validation Criteria: A potent quinoline inhibitor (like Pelitinib) should abolish pEGFR signal at <100 nM in A431 cells, while total EGFR levels remain constant.

Visualizations

Figure 1: EGFR Kinase Inhibitor Screening Cascade

This diagram outlines the logical flow from synthesis to lead candidate selection, ensuring self-validation at each step.

ScreeningCascade Start Quinoline Library Synthesis Biochem Biochemical Assay (TR-FRET) Determine IC50 vs WT/T790M Start->Biochem Decision1 IC50 < 50 nM? Biochem->Decision1 Decision1->Start No (Redesign) Cellular Cellular Proliferation (MTT/CCK-8) A431 (WT) vs H1975 (Mutant) Decision1->Cellular Yes Decision2 Selectivity Index > 10? Cellular->Decision2 Decision2->Start No Mechanism Target Engagement (Western Blot) pEGFR Y1068 Inhibition Decision2->Mechanism Yes Washout Reversibility Assay (Washout Study) Confirm Covalent Binding Mechanism->Washout Lead Lead Candidate (In Vivo Efficacy) Washout->Lead

Caption: Logical screening cascade for quinoline-based EGFR inhibitors. Progression requires meeting potency thresholds (IC50) and mechanistic validation (covalent binding).

Figure 2: Mechanism of Action (Quinoline vs. EGFR)

Conceptual representation of the molecular interaction within the ATP-binding pocket.

MOA EGFR EGFR Kinase Domain ATP_Pocket ATP Binding Pocket EGFR->ATP_Pocket Contains Met793 Met793 (Hinge Region) Cys797 Cys797 (Solvent Front) ATP_Pocket->Met793 ATP_Pocket->Cys797 Quinoline Quinoline-3-CN Inhibitor N1 N-1 Nitrogen Quinoline->N1 Pharmacophore Michael Michael Acceptor (Crotonamide) Quinoline->Michael Pharmacophore N1->Met793 Hydrogen Bond (Reversible) Michael->Cys797 Covalent Bond (Irreversible)

Caption: Binding mode of 4-anilino-3-cyanoquinolines. N-1 anchors the molecule via H-bonding, positioning the Michael acceptor for covalent attack on Cys797.

Quantitative Benchmarks

The following data summarizes expected potency ranges for validated quinoline inhibitors compared to standard quinazolines.

Compound ClassExample DrugScaffoldBinding ModeEGFR WT IC50 (nM)EGFR T790M IC50 (nM)
Quinazoline Gefitinib4-anilinoquinazolineReversible2–5>1000
Quinoline Pelitinib (EKB-569) 3-cyanoquinolineIrreversible30–40 ~200
Quinoline Neratinib (HKI-272) 3-cyanoquinolineIrreversible92 ~60

Note: Data compiled from biochemical assays (LanthaScreen/Radiometric). Cell-based IC50s may vary based on assay conditions.

Troubleshooting & Optimization

  • High Background in TR-FRET: Ensure the Eu-antibody concentration is optimized (usually 2 nM). Excess antibody increases background fluorescence.

  • No Inhibition in Cell Assay: Check cell line authentication. A431 cells can drift; verify EGFR overexpression via Western Blot before starting.

  • Irreversibility Check: To confirm covalent binding, perform a "washout" experiment. Treat cells for 1h, wash 3x with PBS, incubate in drug-free media for 24h, then measure pEGFR. Irreversible inhibitors will maintain suppression; reversible ones will not.

References

  • Review of Quinoline-Based Kinase Inhibitors Recent advances in the design and synthesis of quinoline-based EGFR inhibitors.[3][4][5][6]

  • Pelitinib (EKB-569) Mechanism & Data Detailed pharmacological profile of Pelitinib as an irreversible inhibitor.[7][8]

  • Neratinib (HKI-272) Biological Activity IC50 values and binding characteristics of Neratinib.[8]

  • TR-FRET Assay Optimization Guide Protocol for LanthaScreen EGFR kinase assay development.

  • Western Blotting for Phospho-Proteins Best practices for detecting phosphorylation events (pEGFR). [9]

Sources

Method

Application Note: Precision Cytotoxicity Profiling of Quinoline Scaffolds

Executive Summary Quinoline derivatives (e.g., chloroquine, camptothecin analogs) represent a cornerstone of medicinal chemistry, particularly in oncology and infectious disease research. However, their physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline derivatives (e.g., chloroquine, camptothecin analogs) represent a cornerstone of medicinal chemistry, particularly in oncology and infectious disease research. However, their physicochemical properties—specifically intrinsic fluorescence , hydrophobicity , and redox cycling capability —render standard cytotoxicity assays (like MTT) prone to artifactual data.

This guide outlines a Dual-Validation Workflow designed to eliminate false positives common to quinoline screening. We prioritize the Sulforhodamine B (SRB) assay (NCI-60 standard) to measure cellular protein mass independent of metabolic perturbations, cross-validated by ATP-based luminescence.

Pre-Experimental Critical Controls

The Solubility Paradox

Quinolines are often lipophilic, requiring DMSO dissolution. However, they are prone to "crashing out" (precipitating) upon addition to aqueous media, forming micro-crystals that scatter light and skew absorbance readings.

  • Protocol: Dissolve stock at

    
     the final concentration in 100% DMSO.
    
  • The "Step-Down" Dilution: Never add 100% DMSO stock directly to the cell well. Prepare a

    
     intermediate dilution in complete media (warm), vortex immediately, and then add to cells.
    
  • Limit: Final DMSO concentration must remain

    
     (v/v).
    
Spectral Interference Check

Many quinolines fluoresce in the blue-green spectrum (


 nm).
  • Requirement: Before any fluorescence-based assay (e.g., Resazurin, Calcein AM), scan your compound's emission spectrum in the assay buffer.

  • Mitigation: If overlap exists, switch to Luminescence (ATP) or Colorimetric (SRB) readouts.

Primary Screening Protocol: Sulforhodamine B (SRB) Assay

Why this is the Gold Standard for Quinolines: Unlike MTT/MTS, which rely on mitochondrial reductase enzymes (often inhibited or hyper-activated by quinoline-induced ROS), SRB stains cellular protein. It is stable, stoichiometric, and unaffected by metabolic fluctuations.

Reagents Preparation
  • Fixative: 50% (w/v) Trichloroacetic acid (TCA). Store at

    
    .
    
  • Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Wash Solution: 1% Acetic Acid.[1][2][3]

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
    • Critical: Include a "Time Zero" (

      
      ) plate fixed at the time of drug addition.
      
  • Treatment: Add quinoline compounds (serial dilutions). Incubate for 48h.

  • Fixation (The Critical Step):

    • Gently layer 50 µL of cold 50% TCA directly onto the 100 µL growth medium. Do not aspirate media first (prevents loss of semi-adherent mitotic cells).

    • Incubate at

      
       for 60 minutes.
      
  • Washing: Wash 5 times with tap water. Air dry plates completely (essential for dye adhesion).

  • Staining: Add 100 µL SRB solution. Incubate 10 min at Room Temp.[1][3]

  • Destaining: Wash 5 times with 1% Acetic Acid to remove unbound dye.[1] Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.

  • Readout: Measure Absorbance at 510 nm .

Data Calculation (NCI Method)

Using the


 (Time Zero), 

(Control growth), and

(Test growth) absorbance values:
  • Growth Inhibition (GI):

    
    
    

Mechanistic Validation: ROS & DNA Damage

Quinolines often act as DNA intercalators or Topoisomerase inhibitors, leading to Reactive Oxygen Species (ROS) generation.

Visualizing the Mechanism

The following diagram illustrates the downstream effects of quinoline entry and the logic for selecting specific assays.

QuinolineMechanism Entry Quinoline Entry Target DNA Intercalation / Topo Inhibition Entry->Target ROS ROS Generation (Oxidative Stress) Target->ROS Redox Cycling Damage DSBs (DNA Damage) Target->Damage Replication Stress Mito Mitochondrial Dysfunction ROS->Mito Assay_ROS Assay: CellROX Deep Red ROS->Assay_ROS Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Damage->Apoptosis Assay_H2AX Assay: u03B3H2AX Immunostaining Damage->Assay_H2AX Assay_SRB Assay: SRB (Total Protein) Apoptosis->Assay_SRB

Figure 1: Mechanistic cascade of quinoline cytotoxicity and corresponding validation points.

ROS Detection (Flow Cytometry)

Challenge: Standard DCFDA (green fluorescence) overlaps with quinoline autofluorescence. Solution: Use CellROX Deep Red (Ex/Em: 640/665 nm).

  • Treat cells with Quinoline

    
     for 4-6 hours.
    
  • Add CellROX Deep Red (5 µM final) for the last 30 mins.

  • Harvest and analyze via Flow Cytometry (APC channel).

  • Control: Co-treat with N-acetylcysteine (NAC) to confirm ROS specificity.

Data Presentation & Analysis

Summary Table Template

Organize your screening data to highlight potency and selectivity.

Compound IDCell LineIC50 (µM)GI50 (µM)Selectivity Index (SI)*Mechanism Flag
Q-001 HeLa2.51.812.4ROS+
Q-001 HEK293 (Normal)31.0>50--
Ref (Dox) HeLa0.40.250.0DNA Damage

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.

  • National Cancer Institute (NCI). NCI-60 Screening Methodology.[4][5] Developmental Therapeutics Program.

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry.

  • Kaur, K., et al. (2010). Quinoline derivatives as potential anticancer agents: An overview. European Journal of Medicinal Chemistry.

Sources

Application

techniques for characterizing novel quinoline-acrylamide hybrids

An In-Depth Guide to the Characterization of Novel Quinoline-Acrylamide Hybrids Audience: Researchers, Scientists, and Drug Development Professionals Introduction The fusion of distinct pharmacophores into a single molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characterization of Novel Quinoline-Acrylamide Hybrids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful strategy in modern drug discovery.[1] Quinoline-acrylamide hybrids have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The quinoline nucleus is a privileged scaffold found in numerous therapeutic agents, while the acrylamide moiety often acts as a covalent binder or key interacting group with biological targets.[5] The therapeutic potential of these hybrids often stems from their ability to inhibit critical cellular signaling pathways, such as those regulated by protein kinases like the Epidermal Growth Factor Receptor (EGFR).[2][5]

This guide provides a comprehensive overview of the essential techniques and protocols for the thorough characterization of novel quinoline-acrylamide hybrids. From initial synthesis and structural confirmation to in-depth biological and computational evaluation, the following sections are designed to provide researchers with the practical knowledge needed to advance these promising molecules from the bench to potential clinical candidates. The narrative emphasizes not just the "how" but the "why," grounding each protocol in the scientific rationale that drives successful drug development.

Section 1: Synthesis and Structural Confirmation

The journey of a novel hybrid begins with its chemical synthesis. Various synthetic routes can be employed, often involving multi-step reactions.[6][7] A common approach involves the condensation of a quinoline-based intermediate with a substituted acrylamide precursor.[2][5] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is paramount to ensure the compound's purity before characterization.

General Synthetic Pathway

The synthesis of quinoline-acrylamide hybrids often follows a convergent strategy where the quinoline core and the acrylamide side chain are synthesized separately and then coupled. Below is a representative reaction scheme.[2][5]

G cluster_quinoline Quinoline Core Synthesis cluster_acrylamide Acrylamide Moiety Synthesis A Substituted Aniline B Quinoline Intermediate (e.g., Quinoline-4-carbohydrazide) A->B Cyclization/ Functionalization E Novel Quinoline-Acrylamide Hybrid B->E Coupling Reaction C Aryl Aldehyde D Substituted Acrylamide Precursor C->D Condensation D->E

Caption: Representative synthetic scheme for quinoline-acrylamide hybrids.

Protocol: Structural Elucidation via Spectroscopy

Once a pure compound is obtained, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is essential for this purpose.[8]

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules in solution.[9][10] Both ¹H and ¹³C NMR are required for full characterization.

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Sample Preparation: Dissolve 5-10 mg of the hybrid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Analysis:

      • Confirm the presence of characteristic peaks for both the quinoline and acrylamide moieties. For instance, aromatic protons on the quinoline ring typically appear in the δ 7.0-9.0 ppm region.[11]

      • Identify the vinyl protons of the acrylamide group and the amide (NH) protons, which often appear as broad singlets at higher chemical shifts (δ 9.0-11.0 ppm).[2]

      • Use integration to confirm the relative number of protons in each environment.

  • ¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms.

    • Sample Preparation: Use the same sample as for ¹H NMR, but a higher concentration (20-50 mg) may be needed for a better signal-to-noise ratio.

    • Analysis:

      • Identify the carbonyl carbon of the amide group, typically found in the δ 160-170 ppm range.[5]

      • Correlate the number of signals with the number of unique carbon atoms in the proposed structure.

  • 2D NMR (e.g., COSY, HSQC): For complex structures, 2D NMR techniques can be used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), providing definitive structural proof.[9]

1.2.2 Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity.[11][12]

  • Technique: High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, allowing for the determination of the molecular formula.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

    • Compare the experimentally observed mass with the calculated theoretical mass for the proposed structure. The values should match to within a few parts per million (ppm).

Section 2: Physicochemical Characterization

Understanding the physicochemical properties of a novel hybrid is crucial for predicting its drug-like behavior, including absorption, distribution, metabolism, and excretion (ADME).[13] These properties guide formulation development and help in selecting candidates with a higher probability of success.[14]

PropertyTechniqueRationale & Importance
Solubility Thermodynamic or Kinetic Solubility Assays (e.g., HPLC-based)Poor aqueous solubility is a major hurdle for oral bioavailability. Determining solubility in buffers at different pH values (e.g., pH 2.0, 7.4) is essential.[13]
Lipophilicity (LogP/LogD) Shake-flask method (octanol/water) or HPLC-based methodsLipophilicity influences cell membrane permeability, plasma protein binding, and metabolic stability. A LogD at pH 7.4 between 1 and 3 is often considered optimal for oral drugs.
Chemical Stability HPLC analysis of the compound after incubation in different pH buffers and temperaturesAssesses the compound's susceptibility to degradation, which is critical for determining shelf-life and storage conditions.
Solid-State Properties X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)Characterizes the crystalline or amorphous nature of the solid, which can significantly impact solubility, stability, and manufacturability.[15]

Section 3: Biological Evaluation

The core of characterizing a novel hybrid lies in evaluating its biological activity. For quinoline-acrylamide hybrids, this typically focuses on anticancer properties.

In Vitro Cytotoxicity Assessment

The first step is to determine the compound's ability to kill or inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[16]

G A Seed cancer cells in 96-well plates B Incubate for 24h (allow cells to attach) A->B C Treat cells with serial dilutions of quinoline-acrylamide hybrid B->C D Incubate for 48-72h C->D E Add MTT Reagent (forms formazan in viable cells) D->E F Incubate for 2-4h E->F G Add Solubilizing Agent (e.g., DMSO or SDS) F->G H Measure Absorbance (e.g., at 570 nm) G->H I Data Analysis: Calculate % Viability and IC₅₀ value H->I

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Protocol: MTT Cytotoxicity Assay [17]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, K562) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7][18] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test hybrid in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[17] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Example Data Presentation:

CompoundTarget Cell LineIC₅₀ (µM)[2]
Hybrid 6hMCF-7 (Breast Cancer)2.71
Hybrid 6aMCF-7 (Breast Cancer)3.39
Hybrid 6bMCF-7 (Breast Cancer)5.94
Doxorubicin (Control)MCF-7 (Breast Cancer)6.18
Mechanism of Action (MOA) Studies

After confirming cytotoxicity, the next step is to understand how the compound works. For many quinoline-based hybrids, this involves inhibiting protein kinases.[2][19]

G cluster_pathway EGFR Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR Kinase EGF->EGFR ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK) EGFR->Downstream P ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Quinoline-Acrylamide Hybrid Inhibitor->EGFR Inhibition

Sources

Method

Advanced Application Note: Cell Cycle Modulation &amp; Analysis using 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide Scaffolds

Executive Summary This technical guide details the application of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (and its bioactive acrylamide-tethered hybrids) as a chemical probe for investigating G1/S phase cell cycle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (and its bioactive acrylamide-tethered hybrids) as a chemical probe for investigating G1/S phase cell cycle checkpoints and EGFR-mediated signaling . Quinoline-4-carbohydrazide scaffolds have emerged as potent small-molecule inhibitors that target Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, leading to p53 upregulation, caspase-9 activation, and subsequent cell cycle arrest.

This document provides a validated workflow for researchers to utilize this compound in antiproliferative assays, specifically focusing on flow cytometric quantitation of DNA content and mechanistic validation via apoptotic marker analysis.

Mechanistic Background

The quinoline-4-carbohydrazide moiety functions as a pharmacophore capable of interacting with the ATP-binding pocket of kinase domains. Specifically, derivatives featuring the 2-(4-hydroxyphenyl) substitution pattern have shown high affinity for EGFR , acting as competitive inhibitors.

Mechanism of Action (MOA)
  • Target Binding: The compound binds to the intracellular kinase domain of EGFR.

  • Signaling Blockade: Inhibition of EGFR autophosphorylation prevents downstream activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways.

  • Checkpoint Activation: Loss of survival signals triggers the upregulation of p53 tumor suppressor.

  • G1 Arrest: p53 induces p21 expression, inhibiting CDK4/6-Cyclin D complexes, locking cells in the G0/G1 phase .

  • Apoptosis: Prolonged arrest leads to mitochondrial stress, cytochrome c release, and activation of the intrinsic apoptotic pathway (Caspase-9).

Pathway Visualization

EGFR_Pathway Compound 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide EGFR EGFR (Tyrosine Kinase) Compound->EGFR Inhibits RAS RAS/RAF/MEK EGFR->RAS Activates AKT PI3K/AKT EGFR->AKT Activates p53 p53 Upregulation RAS->p53 Loss of suppression AKT->p53 Loss of suppression p21 p21 (CDK Inhibitor) p53->p21 Induces Apoptosis Apoptosis (Caspase-9) p53->Apoptosis Prolonged Stress CDK Cyclin D/CDK4/6 p21->CDK Inhibits G1 G1 Phase Arrest CDK->G1 Blocks Transition

Figure 1: Signal transduction pathway showing the inhibitory effect of the quinoline probe on EGFR, leading to downstream G1 arrest and apoptosis.[1][2]

Experimental Protocols

Compound Preparation & Storage
  • Stock Solution: Dissolve 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide in DMSO to a concentration of 10 mM .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in complete culture media immediately prior to use. Final DMSO concentration must remain < 0.1% to avoid solvent toxicity.

Protocol: Cell Cycle Analysis by Flow Cytometry (PI Staining)

This protocol quantifies the distribution of cells across G0/G1, S, and G2/M phases based on DNA content.

Materials:

  • MCF-7 or A549 cells (or target line).

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).

  • 70% Ethanol (ice-cold).

  • Flow Cytometer (488 nm excitation).

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate for 24 hours to allow attachment.
    
  • Treatment: Treat cells with the quinoline probe at IC50 and 2x IC50 concentrations (typically range 1–10 µM based on specific derivative potency) for 24 hours . Include a DMSO vehicle control.[2][3][4]

  • Harvesting:

    • Collect supernatant (floating cells).

    • Trypsinize adherent cells.

    • Combine and pellet by centrifugation (1000 rpm, 5 min).

  • Fixation (Critical Step):

    • Wash pellet once with ice-cold PBS.

    • Resuspend pellet in 200 µL PBS.

    • Slowly add 800 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for at least 2 hours (overnight preferred).

  • Staining:

    • Centrifuge to remove ethanol. Wash twice with PBS.

    • Resuspend in 500 µL PI/RNase Staining Solution .

    • Incubate for 30 minutes at 37°C in the dark.

  • Acquisition: Analyze 10,000 events per sample using a flow cytometer.

    • Gating Strategy: Plot FL2-Area vs. FL2-Width to exclude doublets. Analyze the histogram of FL2-Area (DNA Content).

Expected Results:

Phase Control (% Population) Treated (% Population) Interpretation
G0/G1 ~50-60% >75% G1 Arrest : Blockade of G1-to-S transition.
S ~20-30% <10% Reduced DNA synthesis.
G2/M ~15-20% <10% Reduced mitosis.

| Sub-G1 | <2% | >15% | Indicates Apoptosis (DNA fragmentation). |

Protocol: Apoptosis Verification (Annexin V-FITC/PI)

To confirm that cell cycle arrest leads to programmed cell death rather than necrosis.

  • Treatment: Treat cells as described in 3.2.

  • Staining: Harvest cells (do not fix). Wash with Binding Buffer.

  • Incubation: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide. Incubate 15 min at RT in the dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic cells.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

    • Success Criterion: Significant shift from Q3 to Q4/Q2 in treated samples.

Troubleshooting & Optimization

  • High CV (Coefficient of Variation) in G1 Peak: Usually caused by poor fixation or doublet clumps. Ensure dropwise ethanol addition while vortexing and filter samples through a 40 µm mesh before running.

  • No Cycle Arrest Observed: Verify EGFR expression levels in your cell line. This probe is most effective in EGFR-overexpressing lines (e.g., MCF-7, A549).

  • Precipitation: The carbohydrazide moiety can be less soluble in aqueous media. Ensure the DMSO stock is fully dissolved and do not exceed the solubility limit in media.

References

  • El-Saghier, A. M., et al. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK." RSC Advances, 2023. Link

  • Reyes, P., et al. "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry, 2020. Link

  • Abdel-Aziz, S. A., et al. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023. Link

Sources

Application

Application Notes &amp; Protocols for the Development of Antimicrobial Agents from Quinoline Hydrazide Derivatives

Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with robust efficacy against pathogenic microorganisms. Quinoline derivatives have historicall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with robust efficacy against pathogenic microorganisms. Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy.[1][2] This guide focuses on a particularly promising subclass: quinoline hydrazide derivatives. By leveraging a molecular hybridization strategy that combines the privileged quinoline scaffold with the versatile hydrazide/hydrazone moiety, researchers can explore a rich chemical space for potent new antimicrobial agents.[2][3] Various studies have demonstrated that these derivatives possess a wide spectrum of biological activities, including antibacterial, antimalarial, antitubercular, and anticancer properties.[3][4][5] This document provides a comprehensive, field-proven framework for the rational design, synthesis, in vitro evaluation, and preliminary mechanistic elucidation of novel quinoline hydrazide-based antimicrobial candidates. It is intended for researchers, medicinal chemists, and drug development professionals dedicated to combating infectious diseases.

Rationale and Strategic Framework

The development of a new antimicrobial agent is a systematic process that begins with a clear scientific rationale. Our strategy is centered on the validated potential of the quinoline core and the hydrazone linkage.

1.1. The Scientific Premise: Why Quinoline Hydrazides?

  • The Quinoline Scaffold: This nitrogen-containing heterocyclic system is a well-established pharmacophore. Its rigid, planar structure allows for effective interactions with biological targets, most notably through DNA intercalation and inhibition of key bacterial enzymes like DNA gyrase (a type II topoisomerase).[6][7] The clinical success of fluoroquinolones, such as ciprofloxacin, validates the quinoline nucleus as a powerful antibacterial backbone.[1]

  • The Hydrazide-Hydrazone Moiety: The –CO–NH–N=CH– functional group is not merely a linker; it is a critical pharmacophoric element. It introduces hydrogen bond donors and acceptors, enhances the molecule's ability to chelate metal ions essential for microbial enzymes, and provides synthetic tractability for creating diverse chemical libraries.[8]

  • Synergy through Molecular Hybridization: The core hypothesis is that covalently linking these two motifs will yield hybrid molecules with enhanced potency and potentially novel mechanisms of action, capable of overcoming existing resistance pathways. Structure-activity relationship (SAR) studies have shown that the antimicrobial activity of these compounds is highly dependent on the nature and position of substituents on both the quinoline ring and the aryl group attached to the hydrazone moiety.[1][8]

1.2. Overall Development Workflow

The path from concept to validated hit involves a multi-stage, iterative process. The workflow is designed to be logical and efficient, with feedback loops enabling data-driven optimization at each stage.

Antimicrobial Development Workflow Design Rational Design & SAR Analysis Synthesis Chemical Synthesis Design->Synthesis In_Silico In Silico Analysis (Docking, ADMET) Design->In_Silico Purify Purification & Characterization (NMR, MS) Synthesis->Purify Screening Primary Antimicrobial Screening (MIC/MBC) Purify->Screening MoA Mechanism of Action Studies (e.g., DNA Gyrase, Membrane Integrity) Screening->MoA Active Hits Lead_Opt Lead Optimization Screening->Lead_Opt MoA->Lead_Opt Lead_Opt->Design Iterate In_Silico->Design

Caption: High-level workflow for quinoline hydrazide antimicrobial agent development.

Synthesis and Characterization Protocol

This section details a robust and widely applicable method for synthesizing a library of quinoline hydrazide derivatives. The procedure is a two-step process starting from a suitable quinoline carboxylic acid ester.

2.1. Protocol: Synthesis of Quinoline-3-Carboxylic Acid Hydrazide (Intermediate 1)

Causality: This initial step converts a stable ester into a highly reactive hydrazide. Hydrazine hydrate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The use of absolute ethanol as a solvent is critical as it is relatively inert and effectively dissolves both reactants. Refluxing provides the necessary activation energy to drive the reaction to completion.

  • Materials:

    • Ethyl quinoline-3-carboxylate (1.0 eq)

    • Hydrazine hydrate (N₂H₄·H₂O, 10.0 eq)

    • Absolute Ethanol (20 mL per gram of ester)

    • Round-bottom flask, condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • Dissolve ethyl quinoline-3-carboxylate in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Fit the flask with a condenser and reflux the mixture with stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield the pure hydrazide intermediate.

2.2. Protocol: Synthesis of N'-(arylmethylene)quinoline-3-carbohydrazides (Final Products)

Causality: This is a classic condensation reaction (specifically, the formation of a hydrazone) between the nucleophilic nitrogen of the hydrazide and the electrophilic carbonyl carbon of an aldehyde. A catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbon even more electrophilic and accelerating the reaction.

  • Materials:

    • Quinoline-3-carboxylic acid hydrazide (Intermediate 1, 1.0 eq)

    • Substituted aromatic aldehyde (1.0 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Procedure:

    • Suspend the quinoline hydrazide (Intermediate 1) in absolute ethanol in a round-bottom flask.

    • Add the selected substituted aldehyde to the suspension.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 4-6 hours. Monitor by TLC until the starting materials are consumed.

    • Cool the reaction mixture. The product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure quinoline hydrazide derivative.

Synthesis Scheme Ester Quinoline-3-carboxylate Ester Hydrazide Quinoline-3-carbohydrazide (Intermediate) Ester->Hydrazide  Hydrazine Hydrate,  Ethanol, Reflux Final_Product N'-(arylmethylene)quinoline-3-carbohydrazide (Final Product) Aldehyde Ar-CHO (Substituted Aldehyde)

Caption: General two-step synthesis scheme for quinoline hydrazide derivatives.

2.3. Structural Characterization

It is imperative to confirm the identity and purity of all synthesized compounds.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals to identify include the amide N-H proton (typically a singlet around 12 ppm) and the imine C-H proton (a singlet between 8.5-9.0 ppm).[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected product was formed.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O (amide) and C=N (imine) stretches.[8]

In Vitro Antimicrobial Susceptibility Testing

The primary goal of this phase is to quantify the antimicrobial potency of the synthesized compounds. The Clinical and Laboratory Standards Institute (CLSI) provides universally accepted guidelines for these assays.

3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Causality: This assay determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism. A serial dilution of the compound is challenged with a standardized inoculum of bacteria in a nutrient-rich broth. This method is efficient, requires small volumes, and allows for high-throughput screening.

  • Materials:

    • Test Compounds (dissolved in DMSO, stock at 10 mg/mL)

    • Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Positive Control: Ciprofloxacin or Gentamicin

    • Negative Control: DMSO

    • Resazurin dye (optional, for viability indication)

  • Procedure:

    • Preparation: Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the test compound stock to the first column, creating a 1:2 dilution. Serially transfer 100 µL from this column to the next, creating a two-fold dilution series (e.g., from 128 µg/mL down to 0.25 µg/mL). Discard 100 µL from the last column.

    • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

    • Controls: Include wells for a positive control (standard antibiotic), a negative control (broth and DMSO, no bacteria), and a growth control (broth and bacteria, no compound).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be read by eye or with a plate reader.

3.2. Protocol: Minimum Bactericidal Concentration (MBC) Determination

Causality: The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. By subculturing from the clear wells of the MIC plate onto drug-free agar, we can determine if the bacteria were merely inhibited or irreversibly killed.

  • Procedure:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot the aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).

3.3. Data Presentation

Results should be tabulated for clear comparison.

Compound IDR¹ GroupR² GroupS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
QHD-01HH64>128128>128
QHD-024-ClH8163264
QHD-034-NO₂H481632
Cipro--0.510.250.5

Investigating the Mechanism of Action (MoA)

Identifying the bacterial target is a critical step in drug development. For quinoline derivatives, DNA gyrase is a primary suspected target.[9][10] However, other mechanisms like cell membrane disruption are also possible.[11]

MoA Workflow Active_Hit Active Compound Identified (Low MIC) Primary_Target Hypothesized Primary Target? (e.g., DNA Gyrase) Active_Hit->Primary_Target Gyrase_Assay Protocol 4.1: DNA Gyrase Supercoiling Assay Primary_Target->Gyrase_Assay Yes Membrane_Assay Protocol 4.2: Membrane Permeability Assay (Propidium Iodide) Primary_Target->Membrane_Assay No / Explore Others Inhibition Inhibition Observed Gyrase_Assay->Inhibition No_Inhibition No Inhibition Gyrase_Assay->No_Inhibition Permeabilization Membrane Permeabilized Membrane_Assay->Permeabilization No_Effect No Effect Membrane_Assay->No_Effect ROS_Assay ROS Production Assay (e.g., DCFH-DA) No_Inhibition->Membrane_Assay No_Effect->ROS_Assay

Sources

Method

Application Note: Assessing the Antileishmanial Activity of Quinoline-4-Carboxylic Acids

[1][2] Executive Summary & Scientific Rationale Quinoline-4-carboxylic acids (Q4CAs) represent a "privileged scaffold" in medicinal chemistry, offering a versatile template for antileishmanial drug design. While the quin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Rationale

Quinoline-4-carboxylic acids (Q4CAs) represent a "privileged scaffold" in medicinal chemistry, offering a versatile template for antileishmanial drug design. While the quinoline core is historically validated (e.g., quinine, chloroquine), the C4-carboxylic acid moiety provides a critical handle for improving solubility and facilitating specific interactions with parasite transporters or enzymes.

However, Q4CAs often exhibit distinct physicochemical properties compared to lipophilic quinolines. Their amphiphilic nature requires tailored assay conditions to prevent precipitation or permeability issues.

This guide outlines a validated screening cascade designed to:

  • Eliminate false positives caused by compound precipitation or colorimetric interference.

  • Validate biological relevance using intracellular amastigote models (the clinically relevant stage).

  • Confirm mechanism of action (MoA) focusing on mitochondrial disruption, a known target for this chemical class.

Experimental Workflow

The following decision tree illustrates the logical flow from compound library to lead candidate.

ScreeningCascade Start Compound Library (Quinoline-4-Carboxylic Acids) Solubility Solubility Check (DMSO Tolerance < 0.5%) Start->Solubility Screen1 Primary Screen: Promastigote Viability (Resazurin Assay) Solubility->Screen1 Decision1 IC50 < 10 µM? Screen1->Decision1 ToxScreen Safety Profiling: Macrophage Cytotoxicity (MTT/CC50) Decision1->ToxScreen Yes Stop Discard / Redesign Decision1->Stop No SI_Calc Selectivity Index (SI) Calculation ToxScreen->SI_Calc Decision2 SI > 10? SI_Calc->Decision2 Amastigote Confirmatory Assay: Intracellular Amastigotes (Giemsa Staining) Decision2->Amastigote Decision2->Stop No MoA Mechanistic Validation: Mitochondrial Potential (JC-1 Assay) Amastigote->MoA Lead Lead Candidate MoA->Lead

Figure 1: Hierarchical screening cascade for antileishmanial discovery. Note the early cytotoxicity checkpoint to avoid pursuing general toxins.

Compound Preparation & Handling[3][4][5][6]

Critical Consideration for Carboxylic Acids: Quinoline-4-carboxylic acids can exist as zwitterions depending on pH. In standard DMSO stock solutions, they are generally stable. However, upon dilution into aqueous media (pH 7.2–7.4), poorly substituted derivatives may precipitate.

  • Stock Solution: Dissolve compounds to 10 mM or 20 mM in 100% DMSO.

  • Working Solution: Serial dilutions must be performed in the culture medium immediately before addition to cells.

  • Final DMSO Concentration: Must be kept

    
     to avoid solvent-induced toxicity masking the compound's effect.
    

Phase 1: Primary Screening (Promastigotes)

While promastigotes (insect vector stage) are not the clinically relevant form, they are the only cost-effective method for high-throughput primary screening.

Why Resazurin (Alamar Blue)? Unlike MTT, Resazurin is non-lytic and non-toxic. It allows for continuous monitoring and, crucially, quinolines often have absorbance spectra that overlap with formazan (MTT product). Resazurin’s fluorescence readout minimizes this interference.

Protocol A: Resazurin Viability Assay
  • Parasite Culture: Maintain Leishmania donovani or L. amazonensis promastigotes at 26°C in M199 or RPMI-1640 medium supplemented with 10% Heat-Inactivated Fetal Bovine Serum (HI-FBS).

    • Note: Use parasites in the logarithmic growth phase (approx.

      
       parasites/mL) for the assay to ensure metabolic activity.
      
  • Seeding: Dispense

    
     of parasite suspension (
    
    
    
    cells/mL) into 96-well plates (
    
    
    cells/well).
  • Treatment: Add

    
     of 2X concentrated compound dilutions.
    
    • Controls: Amphotericin B (Positive), 0.5% DMSO (Negative), Media only (Blank).

  • Incubation: Incubate for 72 hours at 26°C.

  • Development: Add

    
     of Resazurin solution (3 mM in PBS).
    
  • Readout: Incubate for 4–24 hours (strain dependent) until the negative control turns pink. Measure Fluorescence (

    
    ).
    

Phase 2: The Physiological Gold Standard (Intracellular Amastigotes)

Compounds active against promastigotes may fail here due to:

  • Inability to cross the macrophage membrane.

  • Inactivation by the acidic pH of the parasitophorous vacuole (pH ~5.0).

    • Relevance: Q4CAs are weak acids; their protonation state in the vacuole is critical for accumulation.

Protocol B: Macrophage Infection & Giemsa Staining[7]
  • Host Cells: Differentiate THP-1 monocytes (using PMA) or use RAW 264.7 macrophages. Seed

    
     cells/well in 16-well chamber slides or 24-well plates containing coverslips.
    
  • Adhesion: Incubate 24h at 37°C/5% CO

    
     to allow monolayer formation.
    
  • Infection:

    • Harvest stationary phase promastigotes (5–7 days old). Reason: Only stationary parasites are metacyclic (infective).

    • Add parasites at a 10:1 (parasite:macrophage) ratio.

    • Incubate 4 hours at 37°C.

  • Washing: Wash 3x with warm PBS to remove non-internalized parasites.

  • Treatment: Add compounds (at

    
     and 
    
    
    
    derived from Phase 1) and incubate for 48–72 hours .
  • Staining:

    • Remove media, wash with PBS.[1]

    • Fix with 100% Methanol (1 min).

    • Stain with 10% Giemsa solution (15 mins).

  • Quantification: Count at least 200 macrophages per well under oil immersion (100x).

    • Infection Index = (% Infected Macrophages)

      
       (Avg. Amastigotes per Macrophage).
      

Phase 3: Safety Profiling (Selectivity Index)

A compound is only a drug if it kills the parasite without killing the host.

Protocol C: Cytotoxicity on Mammalian Macrophages[4][8]
  • Use the same cell line as Phase 2 (uninfected).

  • Incubate with compounds for 72 hours.

  • Perform MTT Assay :

    • Add MTT (

      
      ), incubate 4h.
      
    • Solubilize formazan with DMSO.

    • Read Absorbance at 570 nm.[2]

  • Calculation:

    
    
    
    • Target: An SI > 10 is generally required for early hits; SI > 50 for lead candidates.

Phase 4: Mechanistic Validation (Mitochondrial Targeting)

Quinoline derivatives frequently target the single mitochondrion of the kinetoplastid parasite. The carboxylic acid group can influence mitochondrial uptake.

Protocol D: Mitochondrial Membrane Potential ( ) with JC-1
  • Setup: Treat

    
     promastigotes/mL with the compound (
    
    
    
    and
    
    
    ) for 24 hours.
  • Staining: Wash cells and resuspend in PBS containing JC-1 dye (

    
    ).
    
  • Incubation: 15 mins at 37°C in the dark.

  • Analysis (Flow Cytometry or Plate Reader):

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence,

      
      ).
      
    • Depolarized Mitochondria: Monomers (Green Fluorescence,

      
      ).
      
    • Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization (loss of

      
      ).
      

Data Presentation & Analysis

Summarize your findings in a comparative table.

Compound IDPromastigote

(

)
Amastigote

(

)
Macrophage

(

)
Selectivity Index (SI)MoA (

Effect)
Q4CA-01 5.2

0.4
8.1

1.2
> 200> 24.6Strong Depolarization
Q4CA-02 1.1

0.1
> 5060< 1.2N/A (Permeability issue?)
Miltefosine 3.5

0.5
2.8

0.3
8530.3Moderate

References

  • Frontiers in Chemistry. (2025). Quinolines: the role of substitution site in antileishmanial activity.[3]Link

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids.[4][5]Link

  • Semantic Scholar. (2018).[4] Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.[4][6]Link

  • PLOS Neglected Tropical Diseases. (2013). A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen.Link

  • Journal of Visualized Experiments (JoVE). (2012). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes.[7][8]Link

  • PubMed Central. (2025).[9] Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets.Link

  • Bio-protocol. (2020). Macrophage Cytotoxicity Assay (MTT).Link

Sources

Application

Application Note: Quinoline-Based α-Glucosidase Inhibitors for Diabetes Research

Executive Summary This application note details the strategic employment of quinoline analogs as -glucosidase inhibitors, a pivotal class of therapeutics for Type 2 Diabetes Mellitus (T2DM).[1][2][3] We provide a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic employment of quinoline analogs as


-glucosidase inhibitors, a pivotal class of therapeutics for Type 2 Diabetes Mellitus (T2DM).[1][2][3] We provide a comprehensive workflow covering rational scaffold design, in silico molecular docking validation, and a standardized in vitro enzymatic assay using p-nitrophenyl-

-D-glucopyranoside (pNPG). This guide is designed to assist researchers in identifying high-potency lead compounds that delay carbohydrate digestion and blunt postprandial hyperglycemia.

Introduction: The Therapeutic Target


-Glucosidase (EC 3.2.1.20) is a membrane-bound enzyme located in the brush border of the small intestine. Its primary function is the hydrolysis of oligosaccharides and disaccharides into glucose, which is then absorbed into the bloodstream.

In T2DM pathology, rapid glucose absorption exacerbates postprandial hyperglycemia. Inhibitors like Acarbose and Voglibose function by competitively blocking this enzyme, thereby delaying glucose absorption. However, current market drugs often suffer from gastrointestinal side effects.

Why Quinoline Scaffolds? The quinoline ring (benzo[b]pyridine) is a privileged pharmacophore in medicinal chemistry. Its planar, nitrogen-containing heterocycle offers:

  • 
    -
    
    
    
    Stacking Potential:
    Crucial for interacting with aromatic residues (e.g., Phe300, Phe177) in the enzyme's active site.
  • Electronic Tunability: The C2, C4, and C8 positions are highly reactive, allowing for the introduction of hydrazone, urea, or amide linkers that enhance binding affinity via hydrogen bonding.

Visual 1: Mechanism of Action & Inhibition Pathway

The following diagram illustrates the physiological pathway and the intervention point of quinoline inhibitors.

G Diet Dietary Starch Oligos Oligosaccharides Diet->Oligos Amylase Enzyme α-Glucosidase (Brush Border) Oligos->Enzyme Substrate Entry Glucose Glucose Absorption (Bloodstream) Enzyme->Glucose Hydrolysis Control Glycemic Control Enzyme->Control Inhibited State Hyper Postprandial Hyperglycemia Glucose->Hyper Rapid Spike Inhibitor Quinoline Inhibitor (Competitive Binding) Inhibitor->Enzyme Blocks Active Site

Figure 1: Pathophysiological role of


-glucosidase and the intervention mechanism of competitive quinoline inhibitors.

Rational Design & Structure-Activity Relationship (SAR)

Before synthesis, candidate selection should be guided by established SAR trends for quinolines against


-glucosidase [1][4].
Structural FeatureEffect on PotencyMechanistic Insight
C2/C4 Substitution High Impact Introduction of bulky aromatic groups (e.g., phenyl, hydrazone) here often improves potency by occupying the hydrophobic pocket.
Hydroxyl Groups (-OH) Enhancement OH groups at C8 or on the phenyl ring mimic the hydroxyls of the sugar substrate, forming H-bonds with Asp68 and Arg312 [2].
Electron Withdrawing Groups Variable

or Halogens (Cl, F) can enhance

-stacking but may alter solubility.
Linker Type Critical Hydrazide-hydrazone linkers often yield

values superior to Acarbose due to increased flexibility and H-bond donors [4].

Protocol: In Silico Validation (Molecular Docking)

Objective: To predict binding affinity and orientation before wet-lab testing.

Software: AutoDock Vina, GOLD, or MOE. Target Structure: Saccharomyces cerevisiae


-glucosidase (Homology model often used as crystal structure is elusive) or Human intestinal 

-glucosidase (PDB ID: 3TOP or 2QMJ).

Workflow:

  • Ligand Prep: Minimize quinoline structures (MM2 force field).

  • Grid Generation: Center grid box on the active site residues: Asp215, Glu277, Asp352 (catalytic triad).

  • Docking: Run Genetic Algorithm (GA).

  • Analysis: Look for:

    • Binding Energy: < -7.0 kcal/mol.[4]

    • 
      -
      
      
      
      Interactions:
      Between quinoline ring and Phe300/Phe177 .
    • H-Bonds: Between linker/substituents and Arg312, His279, Asp68 [2].[5]

Protocol: In Vitro α-Glucosidase Inhibition Assay

Objective: Quantify the inhibitory concentration (


) of quinoline analogs using the pNPG colorimetric assay.
Reagents & Preparation
  • Enzyme:

    
    -Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, Type I).
    
    • Stock: Dissolve 1.0 mg in 1 mL Phosphate Buffer (approx 10-20 units/mg). Dilute to 0.5 U/mL working solution.[6]

  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).[6][7]
    
    • Stock: 5 mM in Phosphate Buffer.[6]

  • Buffer: 0.1 M Phosphate Buffer (pH 6.8). Note: pH is critical for enzyme stability.

  • Stop Solution: 0.2 M Sodium Carbonate (

    
    ) or 1M NaOH.
    
  • Test Compounds: Dissolve quinoline analogs in DMSO.

    • Constraint: Final DMSO concentration in the well must be < 5% to avoid denaturing the enzyme.

Experimental Workflow (96-Well Plate Format)

Step 1: Pre-Incubation (The "Binding" Phase)

  • Test Well: Add 20

    
    L of Quinoline Sample + 20 
    
    
    
    L of Enzyme (0.5 U/mL) + 100
    
    
    L Buffer.
  • Control Well (100% Activity): Add 20

    
    L DMSO (or Buffer) + 20 
    
    
    
    L Enzyme + 100
    
    
    L Buffer.
  • Blank Well: Add 20

    
    L Sample + 120 
    
    
    
    L Buffer (No Enzyme). Corrects for compound color.
  • Action: Incubate at 37°C for 10-15 minutes . This allows the inhibitor to bind the enzyme active site.[1]

Step 2: Reaction Initiation

  • Add 20

    
    L of 5 mM pNPG  substrate to all wells.
    
  • Action: Incubate at 37°C for 20 minutes . The enzyme hydrolyzes pNPG to release p-nitrophenol (yellow).[8]

Step 3: Termination & Measurement

  • Add 50

    
    L of 0.2 M 
    
    
    
    to stop the reaction.
  • Action: Measure Absorbance (OD) at 405 nm using a microplate reader.

Visual 2: Assay Workflow Diagram

Assay Prep Preparation Dissolve Quinoline in DMSO Dilute Enzyme in PO4 Buffer (pH 6.8) PreInc Pre-Incubation (15 min @ 37°C) Enzyme + Inhibitor (Allows Binding) Prep->PreInc Substrate Add Substrate (5 mM pNPG) PreInc->Substrate Reaction Enzymatic Reaction (20 min @ 37°C) pNPG -> p-Nitrophenol (Yellow) Substrate->Reaction Stop Stop Reaction Add 0.2M Na2CO3 Reaction->Stop Read Read Absorbance OD @ 405 nm Stop->Read

Figure 2: Step-by-step workflow for the pNPG colorimetric inhibition assay.

Data Analysis & Kinetic Validation

Calculation of % Inhibition

Calculate the percentage inhibition for each concentration using the formula:



  • 
    : Absorbance of the Control well (Enzyme + Substrate + DMSO).
    
  • 
    : Absorbance of the Test well minus the Sample Blank.
    
Determination of IC50

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) . Use non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or Origin to calculate the


 (concentration required to inhibit 50% of enzyme activity).
  • Standard: Compare against Acarbose (Typical

    
     approx. 38 - 750 
    
    
    
    M depending on conditions) [1][5].
Kinetic Study (Lineweaver-Burk Plot)

To determine if the quinoline is a Competitive, Non-Competitive, or Mixed inhibitor:

  • Run the assay at 4 different substrate concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM pNPG).

  • Run this set against 3 different Inhibitor concentrations (e.g.,

    
    ).
    
  • Plot

    
     vs 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).

Troubleshooting & Optimization

  • Precipitation: Quinolines are hydrophobic. If turbidity occurs upon adding buffer, lower the concentration or increase DMSO (up to 10% max, but run a DMSO control).

  • High Background: Some quinolines are colored. Always subtract the "Sample Blank" (Compound + Buffer) from the test reading.

  • Enzyme Source: S. cerevisiae is the standard primary screen. However, for advanced drug development, validate hits against Rat Intestinal

    
    -Glucosidase  (acetone powder), as specificity varies between yeast and mammalian enzymes [3].
    

References

  • Taha, M., et al. (2019). "Synthesis of quinoline derivatives as diabetic II inhibitors and molecular docking studies." ResearchGate.[9] Available at: [Link]

  • Sanguineti, G., et al. (2022). "Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds." National Institutes of Health (PMC). Available at: [Link]

  • Saeedi, M., et al. (2019). "Synthesis, Structural Studies, and α-Glucosidase Inhibitory Activities of 2,3-Dihydroquinazolin-4(1H)-ones." ACS Omega. Available at: [Link]

  • Dineshkumar, B., et al. (2018). "In vitro α-glucosidase inhibitory assay protocol." Protocols.io. Available at: [Link]

Sources

Method

Application Note: In Vivo Efficacy Profiling of Quinoline-4-Carboxamides

Scope & Structural Distinction Critical Note on Isomerism: This Application Note specifically addresses Quinoline-4-carboxamides (e.g., the clinical candidate M5717/DDD107498 ). Target: Primarily Plasmodium translation e...

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Structural Distinction

Critical Note on Isomerism: This Application Note specifically addresses Quinoline-4-carboxamides (e.g., the clinical candidate M5717/DDD107498 ).

  • Target: Primarily Plasmodium translation elongation factor 2 (PfEF2).[1][2]

  • Primary Indication: Malaria (Anti-infective).

Distinction: If your research concerns Quinoline-3-carboxamides (e.g., Laquinimod, Paquinimod, Tasquinimod ), these function via S100A9 blockade and are used in Autoimmune (EAE/SLE) and Prostate Cancer models. These are structurally and mechanistically distinct classes.

This guide focuses on the Quinoline-4-carboxamide scaffold, detailing the "Gold Standard" P. berghei suppressive test and pharmacokinetic profiling required due to the scaffold's lipophilicity.

Pharmacological Rationale & Mechanism

The Quinoline-4-carboxamide scaffold has emerged as a privileged structure in phenotypic screens against Plasmodium falciparum.[3][4] Unlike traditional quinolines (chloroquine) that target heme polymerization, 4-carboxamides possess a novel Mechanism of Action (MoA).

Mechanism of Action: PfEF2 Inhibition

The lead compounds in this class (e.g., M5717) bind to the GTP-binding pocket of Translation Elongation Factor 2 (PfEF2) . This binding prevents the translocation of the ribosome along the mRNA, effectively halting protein synthesis in the parasite.

Visualization: Molecular Pathway

MoA Drug Quinoline-4-carboxamide (e.g., M5717) Target PfEF2 (GTP-binding pocket) Drug->Target High Affinity Binding (Kd < 1nM) Ribosome Ribosome Translocation Target->Ribosome Inhibits ProteinSynth Protein Synthesis Ribosome->ProteinSynth Required for Outcome Parasite Death (Asexual Blood Stage) ProteinSynth->Outcome Cessation leads to

Figure 1: Mechanism of Action. Quinoline-4-carboxamides inhibit PfEF2, blocking ribosomal translocation and halting protein synthesis.

Formulation & Pharmacokinetics

Challenge: Quinoline-4-carboxamides often exhibit high lipophilicity (LogP > 4) and poor aqueous solubility, which can lead to variable oral bioavailability and metabolic instability (high hepatic clearance).[4]

Recommended Vehicle Systems

For in vivo oral gavage (PO) studies, simple aqueous solutions often fail. Use the following tiered formulation strategy:

TierVehicle CompositionApplication
1 (Standard) 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 General suspension for routine screening.
2 (Enhanced) Sodium Caseinate (10% w/v) Improves exposure for highly lipophilic analogs.
3 (Solubilized) Lactic Acid (pH 4.0) or Captisol® (SBE-β-CD) Used if intravenous (IV) PK data is required or for salt forms.

Critical QC Step: Verify particle size reduction (micronization) if using suspension vehicles (Tier 1/2) to ensure consistent absorption.

Protocol A: The 4-Day Suppressive Test (Peter's Test)

This is the industry-standard protocol for validating the efficacy of Quinoline-4-carboxamides against blood-stage malaria.

Experimental Design
  • Mouse Strain: Female NMRI or C57BL/6 mice (20–25g).

  • Parasite: Plasmodium berghei (ANKA or NS strain), GFP-luciferase expressing strains are preferred for bioluminescent imaging.

  • Group Size: n=5 per dose group.

Step-by-Step Methodology

Day 0: Infection

  • Passage P. berghei in a donor mouse until parasitemia reaches 20–30%.

  • Collect blood via cardiac puncture into heparinized tubes.

  • Dilute infected blood in PBS to

    
     infected erythrocytes per 0.2 mL.
    
  • Inoculation: Inject 0.2 mL of inoculum intraperitoneally (IP) or intravenously (IV) into experimental mice.

Day 0 – Day 3: Treatment

  • Timing: Administer the test compound via oral gavage (PO) starting 2–4 hours post-infection (Day 0).

  • Frequency: Dose once daily (QD) for 4 consecutive days (Day 0, 1, 2, 3).

  • Dose Range: Test at 0.1, 1, 3, 10, and 30 mg/kg to determine ED90.

    • Positive Control: Chloroquine (10 mg/kg) or Artesunate.

    • Vehicle Control: Matched formulation (e.g., HPMC/Tween).

Day 4: Readout (Microscopy)

  • Collect tail blood (2–3 μL) on a glass slide.

  • Fix with methanol (30 sec) and stain with Giemsa (10% solution) for 15–20 mins.

  • Scoring: Count infected red blood cells (iRBC) per 1,000–2,000 total RBCs.

Visualization: Experimental Timeline

PetersTest cluster_0 Induction Phase cluster_1 Treatment Phase (QD PO) cluster_2 Analysis Day0 Day 0 (AM) Infection (1x10^7 P. berghei) Dose0 Day 0 (PM) Dose 1 Day0->Dose0 Dose1 Day 1 Dose 2 Dose0->Dose1 Dose2 Day 2 Dose 3 Dose1->Dose2 Dose3 Day 3 Dose 4 Dose2->Dose3 Day4 Day 4 Giemsa Smear Calculate ED90 Dose3->Day4

Figure 2: Workflow for the 4-Day Suppressive Test (Peter's Test). Critical dosing window is 4 consecutive days starting on the day of infection.

Protocol B: Exploratory Oncology (Syngeneic Models)

While less established than in malaria, Quinoline-4-carboxamides are being investigated for anti-proliferative effects in solid tumors.

  • Model: 4T1 Murine Mammary Carcinoma (Syngeneic BALB/c).

  • Rationale: To assess if the compound inhibits tumor growth via kinase inhibition or anti-angiogenesis (distinct from the S100A9 mechanism of the 3-isomer).

  • Dosing: 10–50 mg/kg PO Daily.

  • Readout: Caliper measurement of tumor volume (

    
    ).
    
  • Biomarker: Assess tumor lysate for reduction in phosphorylation of downstream kinase targets (e.g., if designing dual-inhibitors).

Data Analysis & Interpretation

Efficacy Criteria (Malaria)

A successful Quinoline-4-carboxamide candidate should demonstrate:

  • ED90: < 1 mg/kg in the P. berghei model.[1][2][4]

  • Cure: No recrudescence after 30 days post-treatment at higher doses (e.g., 10–30 mg/kg).

Key Biomarkers Table
BiomarkerAssay MethodExpected Trend (Effective Drug)Biological Significance
Parasitemia Giemsa / Flow Cytometry (YOYO-1)↓↓↓ (>99% Reduction)Direct measure of parasite killing.
PfEF2 Binding Thermal Shift Assay (In Vitro)Shift in TmConfirms target engagement.
Reticulocytes MicroscopyStable Ensures lack of hemolysis/toxicity to host cells.
Liver Microsomes Metabolic Stability AssayT1/2 > 30 min Critical for predicting human dose frequency.

References

  • Baragaña, B., et al. (2015). "A novel multiple-stage antimalarial agent that inhibits protein synthesis."[4] Nature, 522(7556), 315–320.

  • Baragaña, B., et al. (2016).[1] "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy."[2][4] Journal of Medicinal Chemistry, 59(21), 9672–9685.

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery, 3(6), 509–520.

  • Björk, P., et al. (2009). "Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides." PLoS Biology, 7(4), e1000097. (Cited for structural contrast).

  • Pili, R., et al. (2011). "Phase II randomized, double-blind, placebo-controlled study of tasquinimod in men with minimally symptomatic metastatic castrate-resistant prostate cancer."[5] Journal of Clinical Oncology, 29(30), 4022. (Cited for structural contrast).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Arylquinoline-4-Carboxylic Acids

This guide serves as a Tier-3 Technical Support resource for researchers synthesizing 2-arylquinoline-4-carboxylic acids (often referred to as "Atophan" analogs). It is designed to troubleshoot specific failure modes in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers synthesizing 2-arylquinoline-4-carboxylic acids (often referred to as "Atophan" analogs). It is designed to troubleshoot specific failure modes in the Pfitzinger and Doebner reactions, providing mechanistic insights and validated protocols.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Pfitzinger & Doebner Protocols

Executive Summary & Strategy Selection

The synthesis of 2-arylquinoline-4-carboxylic acids is pivotal in medicinal chemistry for accessing antimalarial, antiviral, and anti-inflammatory scaffolds. Two primary pathways dominate the field: the Pfitzinger Reaction (base-mediated condensation of isatin) and the Doebner Reaction (acid-mediated multi-component coupling).

Selection Logic:

  • Choose Pfitzinger if your substrates are base-stable and you have access to the corresponding acetophenone/ketone. It is generally more robust for scale-up.

  • Choose Doebner if your aniline component is diverse, or if your substrates are acid-stable but base-sensitive. It allows for a modular three-component assembly (Aniline + Aldehyde + Pyruvic Acid).[1]

The Pfitzinger Reaction: Protocol & Troubleshooting

Standard Operating Procedure (SOP-PFITZ-01)

Reaction: Isatin + Acetophenone


 2-Phenylquinoline-4-carboxylic acid
  • Dissolution: Dissolve Isatin (1.0 equiv) in 33% aqueous KOH (5–10 equiv). Note: The solution must turn deep red/orange, indicating ring opening to isatinate.

  • Addition: Add Acetophenone (1.1 equiv) and Ethanol (co-solvent to ensure homogeneity).

  • Reflux: Heat to reflux for 12–24 hours.

  • Workup: Cool to RT. Acidify carefully with glacial acetic acid or HCl to pH 3–4.

  • Isolation: Collect the precipitate by filtration. Recrystallize from Ethanol or Acetic Acid.

Troubleshooting Guide

Q: My reaction mixture turned black/tarry, and acidification yielded a "gooey" resin instead of a solid. What happened? A: This is the "Aldol Polymerization" failure mode.

  • Cause: Excessive base concentration or temperature caused the ketone (acetophenone) to undergo self-condensation or polymerization before reacting with the isatinate.

  • Fix:

    • Reduce Base Strength: Switch from 33% KOH to 10–20% KOH.

    • Order of Addition: Ensure Isatin is fully dissolved (ring-opened) before adding the ketone.

    • Stepwise Heating: Stir at room temperature for 1 hour after ketone addition, then slowly ramp to reflux.

Q: I have low yield, and NMR shows unreacted Isatin after acidification. A: This indicates "Incomplete Ring Opening" or "Re-cyclization."

  • Mechanism: Isatin exists in equilibrium with isatinate. If the base concentration drops (e.g., due to consumption or evaporation), isatinate recyclizes back to isatin upon acidification, contaminating the product.

  • Fix:

    • Maintain a high pH (>12) throughout the reflux.

    • Verification: The reaction mixture must remain clear deep red/orange. If it turns turbid or yellow, add more base.

Q: The product precipitates but traps significant inorganic salts. A: This is common due to the zwitterionic nature of the product.

  • Fix: After the initial precipitation with HCl, re-suspend the solid in hot water, stir for 30 mins, and filter hot. The quinoline acid is insoluble in water, while KCl/NaCl will wash away.

Visualizing the Pfitzinger Mechanism

PfitzingerMechanism cluster_0 Critical Control Point: Base Concentration Isatin Isatin (Starting Material) Isatinate Isatinate Anion (Ring Opened) Isatin->Isatinate KOH/Heat (Hydrolysis) Aldol Aldol Intermediate (C-C Bond Formation) Isatinate->Aldol + Ketone (Condensation) Ketone Acetophenone (Ketone) Ketone->Aldol Cyclization Cyclization & Dehydration Aldol->Cyclization - H2O Product 2-Arylquinoline-4-COOH (Final Product) Cyclization->Product Acidification (pH 3-4)

Caption: The Pfitzinger pathway relies on the irreversible ring-opening of isatin. Failure to maintain basicity leads to reversion to starting material.

The Doebner Reaction: Protocol & Troubleshooting

Standard Operating Procedure (SOP-DOEB-02)

Reaction: Aniline + Benzaldehyde + Pyruvic Acid


 2-Phenylquinoline-4-carboxylic acid
  • Mixing: Combine Aniline (1.0 equiv) and Benzaldehyde (1.0 equiv) in Ethanol. Stir for 15 mins to form the Schiff base (optional but recommended).

  • Acid Addition: Add Pyruvic Acid (1.0–1.2 equiv).

  • Reflux: Heat to reflux for 3–6 hours.

  • Precipitation: The product often precipitates directly from the cooling reaction mixture.

  • Purification: Wash with cold ethanol and ether.

Troubleshooting Guide

Q: I am isolating a side product identified as a pyrrolidine derivative or a 2-methylquinoline. A: This is a "Regioselectivity Failure."

  • Cause: In the Doebner reaction, pyruvic acid can self-condense or react with aniline independently if the aldehyde is not reactive enough.

  • Fix:

    • Pre-form the Imine: Stir the aniline and aldehyde for 30–60 minutes before adding pyruvic acid. This forces the mechanism through the correct Schiff base intermediate.

    • Solvent Switch: If using ethanol fails, switch to glacial acetic acid or use a Lewis Acid catalyst (e.g.,

      
      ) to activate the aldehyde.
      

Q: The reaction yields a "sludge" that refuses to crystallize. A: This indicates oligomerization of pyruvic acid.

  • Fix:

    • Fresh Reagents: Pyruvic acid polymerizes on standing. Distill pyruvic acid before use if it is old/dark.

    • Green Alternative: Use Microwave Irradiation (MWI) . MWI (100–120°C, 10–20 mins) significantly suppresses side reactions compared to prolonged thermal reflux [1].

Purification & Characterization Data

Solubility Profile

These compounds are zwitterionic (Basic N, Acidic COOH).

  • High pH (>10): Soluble (Carboxylate salt).

  • Low pH (<2): Soluble (Quinolinium salt).

  • Isoelectric Point (pH 3–5): INSOLUBLE (Precipitates).

Table 1: Solvent Selection for Recrystallization

SolventSuitabilityNotes
Glacial Acetic Acid Excellent Best for initial purification. Dissolves impurities; product crystallizes on cooling.
Ethanol (Hot) GoodGood for final polishing. May require large volumes.
DMF/DMSO PoorToo soluble; difficult to recover product.
Water Wash OnlyRemoves inorganic salts (KCl, NaCl).
Comparison of Methodologies

Table 2: Pfitzinger vs. Doebner Efficiency

FeaturePfitzinger ReactionDoebner Reaction
Primary Substrates Isatin + KetoneAniline + Aldehyde + Pyruvic Acid
Conditions Strong Base (KOH/NaOH)Acidic / Neutral
Typical Yield 60–85%40–70%
Atom Economy HighModerate (Loss of H2, H2O)
Key Failure Mode Isatin ring closure (Reversible)Pyruvic acid polymerization
Best For Scale-up (>10g)Combinatorial Library Gen.

Decision Matrix for Synthesis

Use this logic flow to determine the optimal synthetic route for your specific target molecule.

DecisionTree Start Target: 2-Arylquinoline-4-COOH CheckSubstrate Are substrates Acid or Base Sensitive? Start->CheckSubstrate BaseSensitive Base Sensitive (e.g., Esters, Halogens) CheckSubstrate->BaseSensitive Yes AcidSensitive Acid Sensitive (e.g., Acetals) CheckSubstrate->AcidSensitive Yes Robust Robust / Stable CheckSubstrate->Robust No Doebner Route: Doebner Reaction (Acid/Neutral) BaseSensitive->Doebner Use Pfitzinger Route: Pfitzinger Reaction (Strong Base) AcidSensitive->Pfitzinger Use Robust->Pfitzinger Preferred (Higher Yield)

Caption: Logical framework for selecting the synthetic pathway based on substrate stability.

References

  • Microwave-Assisted Synthesis: Lahna, K. et al. "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives." Revues Scientifiques Marocaines, 2022. Link

  • Pfitzinger Mechanism: Shvekhgeimer, M. G. A.[2] "The Pfitzinger Reaction."[2][3][4][5][6][7][8] Chemistry of Heterocyclic Compounds, 2004. Link

  • Doebner Troubleshooting: Toth, J. et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 2012. Link

  • Green Catalysis: Ghasemi, B. et al. "Ionically Tagged Magnetic Nanoparticles... for Preparation of 2-Aryl-quinoline-4-carboxylic Acids." ACS Omega, 2020. Link

  • General Review: "Quinoline Synthesis: Nanocatalyzed Green Protocols." PMC, 2023. Link

Sources

Optimization

enhancing the stability of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide in solution

Technical Support Center: Enhancing the Stability of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide Introduction: The Stability Paradox Welcome to the technical support center for 2-(4-Hydroxyphenyl)quinoline-4-carbohydra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing the Stability of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

Introduction: The Stability Paradox

Welcome to the technical support center for 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide . As a Senior Application Scientist, I often see researchers treat this molecule as a simple reagent, only to face inconsistent bioassay data later.

Here is the reality: This molecule is a "chemical chameleon." It possesses three distinct reactive centers—the quinoline ring , the phenolic hydroxyl , and the carbohydrazide tail —that interact dynamically with their environment. While the quinoline core provides structural rigidity, the carbohydrazide moiety is thermodynamically eager to degrade via oxidation or hydrolysis, and the phenolic group is sensitive to pH-driven quinone formation.

This guide is not a generic list of instructions. It is a causality-driven troubleshooting system designed to ensure your stock solutions remain potent and your data reproducible.[1]

Part 1: Solubility & Stock Preparation (The Foundation)

The Issue: Users often confuse precipitation with degradation. This molecule is highly lipophilic due to the phenyl-quinoline backbone, making aqueous solubility negligible.[1]

The Protocol:

  • Solvent Selection:

    • Primary Choice: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why: DMSO disrupts the strong intermolecular hydrogen bonding of the carbohydrazide group, allowing for high-concentration stocks (typically 10–50 mM).

    • Critical Warning: DMSO is hygroscopic.[1] Absorbed water catalyzes hydrolysis.[1] Always use fresh or molecular-sieve-dried DMSO.[1]

  • Dissolution Workflow:

    • Weigh the solid in a low-humidity environment.[1]

    • Add DMSO to the vial before vortexing to minimize dust adherence to walls.

    • Sonication: Sonicate for 30–60 seconds at room temperature. Do not heat above 40°C, as heat accelerates hydrazide oxidation.[1]

Solubility Troubleshooting Table:

ObservationDiagnosisCorrective Action
Cloudy suspension in water/buffer Hydrophobic aggregation (Micelle formation).[1]Use a co-solvent system (e.g., 5% DMSO + 5% Tween-80) for aqueous dilutions.[1]
Precipitate forms upon freezing "Salting out" effect or crystal nucleation.[1]Sonicate the thawed vial for 2 mins at 25°C. Verify clarity before use.
Viscous "gel" formation Polymerization or high concentration hydrogen bonding.[1]Dilute the stock 1:2 with fresh DMSO; warm gently to 37°C.

Part 2: Chemical Stability (The Core Mechanisms)

This is where most experiments fail. You must protect the molecule from two primary enemies: Oxidative Stress and Hydrolytic Cleavage .

Mechanism 1: The Hydrazide Oxidation Cascade

The carbohydrazide group (-CONHNH


) is a reducing agent. In the presence of trace metals (Cu²⁺, Fe³⁺) or basic pH, it donates electrons to dissolved oxygen, converting into an unstable diimide or azo species, eventually cleaving to leave a carboxylic acid.
Mechanism 2: Phenolic Oxidation

The 4-hydroxyphenyl group is prone to proton loss at pH > 8.[1]0. The resulting phenolate ion is easily oxidized to a quinone-methide type structure, leading to polymerization (darkening of solution).[1]

The Stabilization Protocol:

  • pH Control: Maintain stock solutions and aqueous dilutions at pH 6.0 – 7.4 .

    • Avoid: Carbonate or Tris buffers at pH > 8.0.[1]

    • Preferred: Phosphate or MES buffers.[1]

  • Chelation: Add 0.1 mM EDTA to aqueous buffers. This sequesters trace metal ions that catalyze hydrazide oxidation.[1]

  • Inert Atmosphere: For long-term storage (>1 month), purge the headspace of the DMSO stock vial with Argon or Nitrogen gas to displace oxygen.

Visualizing the Degradation Pathways:

DegradationPathways Molecule 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide Oxidation Oxidative Pathway (High pH / O2 / Metals) Molecule->Oxidation Hydrolysis Hydrolytic Pathway (Acidic pH / Heat) Molecule->Hydrolysis Quinone Quinone Species (Brown Precipitate) Molecule->Quinone Phenol Oxidation (pH > 8) AzoIntermediate Azo/Diimide Intermediate Oxidation->AzoIntermediate -2H CarboxylicAcid Quinoline-4-carboxylic Acid (Inactive) Hydrolysis->CarboxylicAcid Hydrazine Hydrazine (Toxic Byproduct) Hydrolysis->Hydrazine AzoIntermediate->CarboxylicAcid +O2 / Loss of N2

Caption: Degradation pathways showing the conversion of the active hydrazide to inactive carboxylic acid via oxidation or hydrolysis.

Part 3: Environmental Factors (Light & Temperature)

Q: Can I leave the solution on the benchtop? A: No. Quinoline derivatives are photosensitizers. Upon UV/Blue light exposure, the quinoline ring can reach an excited triplet state, generating singlet oxygen (


). This singlet oxygen immediately attacks the hydrazide group (Self-Sensitized Photo-Oxidation).[1]

Storage Guidelines:

StateTemperatureContainerMax Stability
Solid Powder -20°CAmber Glass, Desiccated2 Years
DMSO Stock (10mM) -80°CAmber Polypropylene/Glass6 Months
DMSO Stock (10mM) -20°CAmber Polypropylene/Glass1 Month
Aqueous Working Sol. +4°CFoil-wrapped tube< 24 Hours

Part 4: Troubleshooting & FAQs

Q1: My solution turned from pale yellow to dark orange/brown. Is it still good?

  • Verdict: Discard immediately.

  • Reason: The color shift indicates the formation of azo-linkages (orange) or quinone polymerization products (brown). The concentration of the active parent compound is now unknown, and the degradation products may be cytotoxic.

Q2: I see a peak at [M-30] or [M-32] in my LC-MS. What is this?

  • Analysis:

    • [M-30]: Loss of the hydrazine moiety (-NHNH2) and replacement with -OH (Hydrolysis to carboxylic acid).[1]

    • [M-2]: Oxidation to the azo/diimide intermediate.[1]

  • Solution: These peaks confirm degradation.[1] Prepare fresh stock using degassed solvents.[1]

Q3: Can I use this molecule in cell culture media containing FBS?

  • Caution: Fetal Bovine Serum (FBS) contains esterases and amine oxidases.[1]

  • Protocol: Minimize pre-incubation time in complete media. Add the compound to the cells immediately before the assay start time. If the assay runs >24 hours, consider refreshing the media with fresh compound to maintain steady-state levels.

Q4: Is the hydrazide group reactive toward my protein target?

  • Insight: Yes, potentially. Hydrazides can form reversible hydrazones with carbonyl groups (aldehydes/ketones) on proteins or co-factors (e.g., Pyridoxal Phosphate).[1]

  • Control Experiment: Always run a "vehicle-only" control and, if possible, a "structural analog" control (e.g., the carboxylic acid derivative) to distinguish specific binding from non-specific covalent reactivity.

References

  • Degradation of Quinoline Derivatives: Zhu, X., et al. (2017).[1] "Biological coupling process for treatment of toxic and refractory compounds in coal gasification wastewater."[1][2] ResearchGate.

  • Hydrazide Oxidation Mechanisms: Javed, M. I., & Brewer, M. (2007).[1][3] "Diazo Preparation via Dehydrogenation of Hydrazones with 'Activated' DMSO." Organic Letters. [1]

  • Solubility & Structural Properties: PubChem Compound Summary for CID 247361: 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (Parent Acid Structure). [1]

  • Stabilization in DMSO: Oh, K. I., & Baiz, C. R. (2018).[1] "Crowding Stabilizes DMSO-Water Hydrogen-Bonding Interactions."[1][4] Journal of Physical Chemistry B.

Sources

Troubleshooting

troubleshooting poor reproducibility in biological assays with quinoline derivatives

Introduction: The "Quinoline Paradox" Welcome to the technical support hub. You are likely here because your quinoline-based hits—common privileged scaffolds in kinase and infectious disease research—are behaving erratic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Quinoline Paradox"

Welcome to the technical support hub. You are likely here because your quinoline-based hits—common privileged scaffolds in kinase and infectious disease research—are behaving erratically. You may be observing shifting IC


 values between runs, flat-lining dose-responses, or signal in your "no-enzyme" controls.

The Root Cause: Quinoline derivatives often suffer from a "triad of interference":

  • Colloidal Aggregation: They form sequestration particles at micromolar concentrations.

  • Autofluorescence: Their conjugated systems emit light that overlaps with common assay fluorophores.

  • Surface Adsorption: Their lipophilicity drives them to stick to plastic tips and plates, depleting the actual assay concentration.

This guide provides the diagnostic workflows to isolate and resolve these specific failure modes.

Module 1: Solubility & Colloidal Aggregation

Symptom: Steep dose-response curves (Hill slope > 2.0) or IC


 values that shift significantly when enzyme concentration changes.
The Mechanism

Quinolines are prone to forming colloidal aggregates in aqueous buffers. These colloids do not bind the target site specifically; instead, they sequester the enzyme on their surface, causing "promiscuous inhibition." This is the most common cause of false positives in quinoline screening.

Diagnostic Protocol: The Detergent Sensitivity Test

Objective: Differentiate between specific binding and colloidal sequestration.

Protocol:

  • Baseline Assay: Run your standard dose-response curve (typically 0.1% DMSO final).

  • Detergent Spike: Repeat the assay adding a non-ionic detergent (0.01% Triton X-100 or 0.005% Tween-20) to the assay buffer before adding the compound.

  • Analysis: Compare the IC

    
     values.
    
ObservationDiagnosisAction Required
IC

increases > 3-fold
Colloidal Aggregation The compound is a promiscuous aggregator. The detergent disrupted the colloid, revealing the true (lower) potency. Discard or re-engineer scaffold.
IC

remains stable
Specific Binding The inhibition is likely a true interaction. Proceed to Module 2.
Complete loss of activity False Positive The compound was likely precipitating out of solution entirely.
Visualization: Solubility Decision Tree

SolubilityWorkflow Start Compound Stock (DMSO) Dilution Dilute into Assay Buffer Start->Dilution PrecipCheck Check Absorbance @ 600nm (Nephelometry) Dilution->PrecipCheck IsPrecip OD600 > 0.05? PrecipCheck->IsPrecip AggCheck Run Assay +/- 0.01% Triton X-100 IsPrecip->AggCheck No SoluFail Fail: Compound Precipitated IsPrecip->SoluFail Yes Result1 IC50 Shift > 3x AggCheck->Result1 TrueBinder Valid Hit: Specific Interaction Result1->TrueBinder No FalsePos Artifact: Colloidal Aggregator Result1->FalsePos Yes

Figure 1: Workflow to distinguish between specific binding, precipitation, and colloidal aggregation.

Module 2: Optical Interference (Autofluorescence)

Symptom: High background signal in fluorescence intensity (FI) or FRET assays. "Negative inhibition" (signal higher than control) observed at high compound concentrations.

The Mechanism

Many quinoline derivatives possess extended conjugated


-systems that fluoresce in the blue-green region (350–550 nm). If your assay uses coumarin, fluorescein (FITC), or GFP, the compound's emission will mask the assay signal.
Diagnostic Protocol: Spectral Scanning

Objective: Quantify the compound's intrinsic fluorescence overlap with assay channels.

Protocol:

  • Preparation: Dilute compound to 10 µM in assay buffer (no enzyme/substrate).

  • Scan: Perform an emission scan (Excitation: matched to your assay's excitation

    
    ) from 
    
    
    
    nm to 700nm.
  • Control: Run a buffer-only blank.

  • Calculation: Calculate the Signal-to-Background (S/B) ratio:

    
    .
    

Troubleshooting Table:

S/B RatioImpactRecommended Solution
< 1.2 NegligibleSafe to proceed.
1.2 - 2.0 ModerateBackground Correction: Subtract compound-only RFU from assay data points.
> 2.0 CriticalSwitch Readout: Move to Red-shifted dyes (e.g., Alexa 647, Cy5) or Time-Resolved FRET (TR-FRET) which gates out short-lived compound fluorescence.

Module 3: Surface Adsorption (Plasticware Loss)

Symptom: Poor reproducibility between replicates; potency appears lower (IC


 right-shifted) when using standard polystyrene plates compared to glass.
The Mechanism

Quinolines are lipophilic. In standard polystyrene plates or when using standard polypropylene tips, the compound rapidly adsorbs to the plastic surface. A 10 nM nominal concentration may result in only 1 nM free compound in the well.

Diagnostic Protocol: The "Tip-Less" Transfer Verification

Objective: Confirm if plasticware is depleting your compound.

Protocol:

  • Comparison: Prepare dose-response curves using two methods:

    • Method A (Standard): Serial dilution in polypropylene intermediate plate, transfer with standard tips.

    • Method B (Optimized): Acoustic Droplet Ejection (e.g., Labcyte Echo) directly from source plate to assay plate (no tips, no intermediate plastic).

    • Alternative Method B (if no Echo): Use "Low-Binding" (siliconized) tips and plates; add 0.01% BSA to buffer.

  • Readout: Compare IC

    
     values.
    
Visualization: Adsorption Impact & Mitigation

Adsorption cluster_0 Standard Workflow (High Risk) cluster_1 Optimized Workflow Stock DMSO Stock Tips Standard Tips (Polypropylene) Stock->Tips Plate Polystyrene Plate Tips->Plate Loss Compound Loss (~40-60%) Tips->Loss Stock2 DMSO Stock Echo Acoustic Ejection (Non-Contact) Stock2->Echo NBS NBS/Low-Bind Plate Echo->NBS Recovery Full Recovery (>95%) Echo->Recovery

Figure 2: Comparison of compound loss pathways. Standard tips and plates act as "sinks" for lipophilic quinolines.

Frequently Asked Questions (FAQ)

Q: Can I just increase the DMSO concentration to fix the solubility issues? A: Generally, no. While increasing DMSO (e.g., from 1% to 5%) aids solubility, most enzymes tolerate only up to 1-2% DMSO before losing activity or unfolding. Furthermore, high DMSO does not prevent colloidal aggregation; in fact, the rapid transition from 100% DMSO stock to aqueous buffer is what triggers the colloid formation. Focus on detergents (Tween/Triton) rather than DMSO.

Q: My quinoline compound is a PAINS (Pan-Assay Interference Compound). Should I discard it? A: Not immediately. While some quinoline substructures are flagged as PAINS, the label is a warning, not a verdict. Perform the Detergent Sensitivity Test (Module 1). If the activity persists in the presence of detergent and the compound shows clean stoichiometry, it may be a valid covalent or specific inhibitor.

Q: Why do I see signal in my "No Enzyme" control well? A: This is classic Autofluorescence (Module 2). The compound is emitting light at your detection wavelength.[1] You must subtract this background signal from your data, but if the signal > 50% of your assay window, the data is statistically invalid. Switch to a red-shifted dye (e.g., Alexa Fluor 647).

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.

    • Key Insight: Establishes the mechanism of colloidal aggreg
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

    • Key Insight: detailed classification of interference mechanisms including fluorescence and aggreg
  • Fukazawa, T., et al. (2010).[1][2] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[1][2] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[1][2]

    • Key Insight: Quantifies the loss of lipophilic drugs to standard polypropylene and polystyrene surfaces.[1]

  • Coussens, N. P., et al. (2017). Assay Interference by Aggregation.[3][4] In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Key Insight: The authoritative protocol for detecting and mitigating aggreg

Sources

Optimization

strategies for scaling up the synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

Technical Support Center: Scale-Up Synthesis Guide Subject: 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide Ticket ID: SC-QNZ-4402 Responder: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Subject: 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide Ticket ID: SC-QNZ-4402 Responder: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide requires a transition from "flask chemistry" to "process engineering." While the laboratory route (Pfitzinger reaction


 Esterification 

Hydrazinolysis) is chemically sound, the physical parameters—heat transfer, slurry viscosity, and hydrazine safety—become critical failure points at the kilogram scale.

This guide treats the synthesis as a three-stage manufacturing workflow. Each stage includes a Process Logic breakdown (the why), a Troubleshooting Matrix (the fix), and Critical Control Points (CCPs) for safety and yield.

Master Process Workflow

The following diagram illustrates the logical flow and critical decision nodes for the scale-up process.

G Start Raw Materials: Isatin + 4-Hydroxyacetophenone Step1 Module 1: Pfitzinger Condensation (KOH/EtOH, Reflux) Start->Step1 Check1 QC: Solubility Check (Is K-Salt precipitating?) Step1->Check1 Acidify Acidification (pH 3-4) Isolate Carboxylic Acid Check1->Acidify Yes (Thick Slurry) Step2 Module 2: Esterification (MeOH/H2SO4) Acidify->Step2 Check2 QC: TLC/HPLC (Conversion >98%?) Step2->Check2 Check2->Step2 Fail (Remove Water) Step3 Module 3: Hydrazinolysis (NH2NH2·H2O, Reflux) Check2->Step3 Pass Safety CRITICAL SAFETY: Temp Control < 100°C Step3->Safety Finish Final Product: 2-(4-Hydroxyphenyl)quinoline- 4-carbohydrazide Safety->Finish

Figure 1: Process flow diagram highlighting the three synthetic modules and critical quality/safety checkpoints.

Module 1: The Pfitzinger Condensation (Scaffold Formation)[1]

Objective: Synthesis of 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. Reaction: Isatin + 4-Hydroxyacetophenone + 33% KOH


 Quinoline Acid.
Process Logic & Causality

In small-scale batches, magnetic stirring suffices. However, at scale, the reaction product often precipitates as the potassium salt during the reflux, creating a thick paste (non-Newtonian fluid).

  • The Risk: If stirring fails, heat transfer stops, leading to hot spots and charring (low yield).

  • The Fix: You must use an overhead mechanical stirrer with a high-torque motor and an anchor or pitch-blade impeller.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Reaction mixture solidifies (stalls) Potassium salt precipitation is too dense for solvent volume.Do not add more base. Add 10-15% additional Ethanol/Water (1:1). Increase impeller RPM.
Product is dark brown/black Oxidative degradation of Isatin or Phenol at high temp.Degas solvents with N2 prior to heating. Ensure inert atmosphere (N2 blanket) is maintained.
Low Yield after Acidification Incomplete precipitation of the free acid.The quinoline nitrogen can form a zwitterion. Adjust pH strictly to the isoelectric point (typically pH 3.5–4.5). Do not go to pH 1.

Expert Insight: The 4-hydroxyl group on the phenyl ring makes the molecule electron-rich, increasing susceptibility to oxidation. Always use fresh 4-hydroxyacetophenone.

Module 2: Esterification (Activation)

Objective: Conversion of the acid to Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate. Reaction: Acid + Methanol + H2SO4 (cat.)


 Methyl Ester.
Process Logic & Causality

This is an equilibrium-driven Fischer esterification.

  • The Risk: The starting carboxylic acid is often poorly soluble in cold methanol. It requires heat to dissolve, but water production (byproduct) halts the reaction.

  • The Fix: Use a large excess of Methanol (acts as solvent and reactant). For >100g scales, consider a Dean-Stark trap (if using EtOH/Benzene) or molecular sieves in the reflux return path to scavenge water.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Starting material remains > 10% Equilibrium reached (Water saturation).Add 5% v/v Trimethyl orthoformate (water scavenger) or distill off wet MeOH and replenish with dry MeOH.
Product precipitates early Ester is less soluble than the acid.This is actually good. Cool the reaction to 0°C to maximize precipitation. Filter and wash with cold MeOH.

Module 3: Hydrazinolysis (Functionalization)

Objective: Conversion of Ester to Carbohydrazide. Reaction: Methyl Ester + Hydrazine Hydrate


 Carbohydrazide.
Process Logic & Causality

CRITICAL SAFETY WARNING: Hydrazine hydrate is toxic, carcinogenic, and unstable.

  • The Risk: At scale, the thermal potential of hydrazine decomposition is significant.[1] Metal ions (from worn reactor stirrers) can catalyze explosive decomposition [1].

  • The Fix: Use glass-lined or passivated stainless steel reactors. Never use standard steel if rust is present.

  • Impurity Control: If the reaction runs too hot or with insufficient hydrazine, the product reacts with another molecule of ester to form the symmetrical bis-hydrazide dimer (impurity).

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Exotherm spikes upon addition Hydrazine accumulation.Dosing Control: Do not add hydrazine all at once. Use a dropping funnel. Add at a rate where

remains steady.
Formation of Bis-hydrazide (Dimer) Localized deficiency of hydrazine.Ensure Hydrazine Hydrate is in excess (at least 3–5 equivalents). Maintain vigorous stirring during addition.
Product is colored (Pink/Red) Oxidation of the phenol or hydrazine.Wash the final filter cake with cold ethanol containing 1% ascorbic acid (antioxidant) or recrystallize from EtOH.

Scale-Up Protocol (100g Basis)

Note: All steps must be performed in a fume hood.

  • Condensation:

    • Charge Isatin (65g) and 4-Hydroxyacetophenone (60g) into a 2L reactor.

    • Add Ethanol (600mL) and 33% KOH aq (200mL) .

    • Heat to reflux (80°C) for 12-16h. Monitor torque on the stirrer.

    • Cool to RT. Dilute with water (500mL) to dissolve solids.

    • Acidify with Glacial Acetic Acid to pH 4. Filter the yellow precipitate.[2]

  • Esterification:

    • Suspend the dried acid in Methanol (1.0L) .

    • Add H2SO4 (conc, 15mL) dropwise.

    • Reflux for 10h. The solid should dissolve and re-precipitate as the ester.

    • Cool to 0°C, filter, and dry.

  • Hydrazinolysis:

    • Suspend Ester (80g) in Ethanol (800mL) .

    • Add Hydrazine Hydrate (80% wt, 80mL) slowly over 30 mins.

    • Reflux for 6-8h. The solution often clears, then product precipitates.[3]

    • Purification: Cool to RT. Filter. Recrystallize from Ethanol/DMF (9:1) if purity < 98%.

References

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: ACS Process Design & Development. URL:[Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Source: ResearchGate.[4] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Addressing Resistance Mechanisms to Quinolone-Based Antibacterial Agents

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating quinolone resistance. This guide is designed to provide in-depth, practical solutions to common experi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating quinolone resistance. This guide is designed to provide in-depth, practical solutions to common experimental challenges. My aim is to move beyond simple procedural lists, offering insights into the "why" behind experimental choices, grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries regarding quinolone resistance.

Q1: What are the primary mechanisms of action for quinoline-based antibacterial agents?

Quinolone-based agents primarily target two essential bacterial enzymes: DNA gyrase and DNA topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2] Quinolones bind to the enzyme-DNA complex, trapping it and leading to the release of lethal double-strand DNA breaks.[1][4] This action effectively halts DNA synthesis and other vital cellular processes, ultimately causing bacterial cell death.[4]

Q2: What are the main categories of bacterial resistance to quinolones?

There are three principal mechanisms through which bacteria develop resistance to quinolones:

  • Target-Site Mutations: This is the most common and clinically significant form of resistance.[3] Mutations occur in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[5][6][7] These mutations alter the enzyme structure, reducing the binding affinity of quinolones.[1][5]

  • Reduced Drug Accumulation: This involves two main strategies:

    • Overexpression of Efflux Pumps: Bacteria can actively pump quinolones out of the cell using efflux pumps, preventing the drug from reaching its target enzymes.[5][8][9]

    • Decreased Porin Expression (in Gram-negative bacteria): Reduced expression of outer membrane porins limits the influx of quinolones into the bacterial cell.[3]

  • Plasmid-Mediated Quinolone Resistance (PMQR): Bacteria can acquire resistance genes on mobile genetic elements like plasmids.[1][3][10] These genes can encode for:

    • Qnr proteins: These protect DNA gyrase and topoisomerase IV from quinolone inhibition.[11][12]

    • Enzymatic drug modification: For example, the AAC(6')-Ib-cr enzyme can acetylate and inactivate certain quinolones.[11][12]

    • Plasmid-encoded efflux pumps: Such as QepA and OqxAB, which actively remove quinolones from the cell.[8][11][12]

Q3: My MIC values for a known resistant strain are lower than expected. What could be the issue?

Several factors could contribute to unexpectedly low Minimum Inhibitory Concentration (MIC) values:

  • Inoculum Preparation: An inoculum density lower than the standardized protocol (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines) can result in lower MICs. Ensure accurate McFarland standard calibration.

  • Media and Incubation Conditions: The type of growth medium, pH, and cation concentration can influence quinolone activity. Similarly, incorrect incubation temperature or duration can affect bacterial growth and, consequently, the MIC reading.

  • Agent Potency: The quinolone stock solution may have degraded due to improper storage (e.g., exposure to light or incorrect temperature). It is advisable to use freshly prepared solutions or verify the potency of stored stocks.

  • Plasmid Loss: If the resistance mechanism is plasmid-mediated, serial subculturing without selective pressure can lead to plasmid loss in a portion of the bacterial population.

Q4: I am not detecting any mutations in the QRDRs of gyrA or parC in a resistant isolate. What other mechanisms should I investigate?

If QRDR mutations are absent, consider the following alternative resistance mechanisms:

  • Efflux Pump Overexpression: This is a common mechanism of quinolone resistance.[13] You can investigate this by performing a qRT-PCR to quantify the expression levels of known efflux pump genes or by conducting an efflux pump inhibition assay.

  • Plasmid-Mediated Quinolone Resistance (PMQR): Screen for the presence of PMQR genes such as qnr, aac(6')-Ib-cr, qepA, and oqxAB using PCR.[11][12]

  • Mutations in other target genes: While less common, mutations in gyrB and parE can also contribute to resistance.[7][14]

  • Novel Resistance Mechanisms: It's also possible that the isolate possesses a novel or yet-uncharacterized resistance mechanism.[15]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental workflows.

Guide 1: Inconsistent MIC Assay Results

Problem: High variability in MIC values across replicate experiments for the same bacterial strain and quinolone agent.

Causality Analysis: The reproducibility of MIC assays hinges on meticulous standardization of all experimental parameters. Deviations can lead to significant variations in results.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent MIC results.

Detailed Protocol: Standardized Broth Microdilution MIC Assay

  • Prepare Quinolone Stock Solution: Dissolve the quinolone agent in the appropriate solvent to a high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinolone stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Inoculate the Plate: Add the standardized inoculum to each well of the microtiter plate containing the quinolone dilutions. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

Guide 2: Investigating the Role of Efflux Pumps

Problem: Suspected efflux pump-mediated resistance, but no definitive evidence.

Causality Analysis: Efflux pumps actively extrude antibacterial agents, reducing their intracellular concentration.[13] Their involvement can be confirmed by observing a decrease in MIC in the presence of an efflux pump inhibitor (EPI).

Experimental Workflow:

Caption: Workflow for investigating efflux pump involvement.

Detailed Protocol: Efflux Pump Inhibition Assay

  • Perform Baseline MIC: Determine the MIC of the quinolone agent for the bacterial isolate using the standardized broth microdilution method described previously.

  • Perform MIC with EPI:

    • Prepare a second set of serial dilutions of the quinolone agent in a 96-well plate.

    • To each well, add a sub-inhibitory concentration of a broad-spectrum efflux pump inhibitor (e.g., Phe-Arg-β-naphthylamide (PAβN) at 20 mg/L).

    • Inoculate the plate with the standardized bacterial suspension.

  • Incubate and Read: Incubate and determine the MIC as in the baseline assay.

  • Analyze Results: A ≥4-fold decrease in the MIC in the presence of the EPI is considered significant and indicates the involvement of efflux pumps.

Data Presentation: Expected Results of an Efflux Pump Inhibition Assay

Bacterial StrainQuinolone MIC (µg/mL)Quinolone MIC + EPI (µg/mL)Fold Decrease in MICInterpretation
Wild-Type221No significant efflux
Resistant Isolate3248Efflux pump involvement
Guide 3: Identifying Target-Site Mutations

Problem: Need to confirm if quinolone resistance is due to mutations in the primary target genes.

Causality Analysis: Specific point mutations within the QRDRs of gyrA and parC are strongly associated with high-level quinolone resistance.[6][16] DNA sequencing is the definitive method for identifying these mutations.

Experimental Workflow:

Caption: Workflow for QRDR mutation analysis.

Detailed Protocol: QRDR Sequencing

  • Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight culture of the bacterial isolate using a commercial DNA extraction kit.

  • PCR Amplification:

    • Design or obtain primers that flank the QRDRs of the gyrA and parC genes.

    • Perform PCR using a high-fidelity DNA polymerase to amplify these regions.

  • PCR Product Purification: Purify the amplified PCR products to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence for the amplified QRDRs.

    • Align the consensus sequence with the wild-type reference sequence for the same bacterial species.

    • Identify any nucleotide differences and translate them to determine the corresponding amino acid changes.

Commonly Observed QRDR Mutations Associated with Quinolone Resistance:

GeneCommon Mutation
gyrASer83Leu, Asp87Asn
parCSer80Ile, Glu84Lys

Part 3: Advanced Concepts

Quinolone-Induced Antibiotic Resistance (QIAR)

Recent research has highlighted a phenomenon known as Quinolone-Induced Antibiotic Resistance (QIAR), where exposure to sublethal concentrations of quinolones can lead to the development of resistance to other, unrelated classes of antibiotics.[17] This process is often dependent on the induction of the SOS response, a global response to DNA damage.[4][17] When designing experiments, it is crucial to consider that prolonged exposure to low levels of quinolones might not only select for quinolone-resistant mutants but also for bacteria with resistance to other drugs.

The Mutant Selection Window (MSW) Hypothesis

The MSW is the concentration range between the MIC and the Mutant Prevention Concentration (MPC). The MPC is the lowest concentration of an antimicrobial that prevents the growth of first-step resistant mutants.[1] Maintaining drug concentrations above the MPC is a strategy to minimize the selection of resistant mutants.[1] When developing new quinolone-based agents, determining the MPC can provide valuable insights into their potential to suppress the emergence of resistance.

References

  • Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354(1), 12–31. [Link]

  • Pan, X. S., & Fisher, L. M. (1998). DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 42(11), 2810–2816. [Link]

  • Jacoby, G. A. (2005). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 41(Supplement_2), S120-S126. [Link]

  • Strahilevitz, J., Jacoby, G. A., Hooper, D. C., & White, D. G. (2009). Plasmid-Mediated Quinolone Resistance: a Multifaceted Threat. Clinical Microbiology Reviews, 22(4), 664–689. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. [Link]

  • Piddock, L. J. V., & Webber, M. A. (2020). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy, 64(12), e01388-20. [Link]

  • Morgan-Linnell, K. N., & Zechiedrich, L. (2007). Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(12), 4210–4216. [Link]

  • Unemo, M., & Dillon, J. R. (2011). Review and international recommendation for the future molecular epidemiology of gonorrhea--Neisseria gonorrhoeae Isolate Surveillance Project (GISP) and the GASP network. Euro Surveillance, 16(40), 19990. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 40–61. [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., Velasco, C., Martínez-Martínez, L., & Pascual, A. (2011). Plasmid-mediated quinolone resistance: an update. Journal of Infection and Chemotherapy, 17(2), 149–182. [Link]

  • Jacoby, G. A., & Hooper, D. C. (2012). Plasmid-Mediated Quinolone Resistance. Microbiology Spectrum, 1(1), 1-1. [Link]

  • Varughese, L. R., Rajpoot, M., Goyal, S., Mehra, R., Chhokar, V., & Beniwal, V. (2018). Analytical profiling of mutations in quinolone resistance determining region of gyrA gene among UPEC. PLOS ONE, 13(1), e0190729. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antibacterial Efficacy of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide and Ciprofloxacin

A Technical Guide for Researchers in Drug Development In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. Q...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. Quinoline derivatives have long been a cornerstone of antibacterial drug discovery, with fluoroquinolones like ciprofloxacin being widely used in clinical practice. This guide provides a detailed comparative analysis of a novel quinoline derivative, 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide, and the established broad-spectrum antibiotic, ciprofloxacin. By examining their mechanisms of action, antibacterial spectrum, and safety profiles, we aim to provide researchers and drug development professionals with a comprehensive understanding of their potential therapeutic applications and avenues for further investigation.

Introduction to the Compounds

Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin is a synthetic broad-spectrum antimicrobial agent.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] This inhibition leads to breaks in the bacterial DNA, ultimately resulting in cell death.[4] Ciprofloxacin is active against a wide range of Gram-positive and Gram-negative bacteria.[3]

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide: This compound belongs to a class of quinoline derivatives that have garnered interest for their potential biological activities. While direct and extensive studies on this specific molecule are limited, research on closely related analogs, such as 2-(4-Bromophenyl)quinoline-4-carbohydrazide, suggests a promising antibacterial profile, particularly against Gram-positive bacteria.[5] The proposed mechanism of action for this class of compounds also involves the inhibition of bacterial DNA gyrase.[5]

Comparative Antibacterial Efficacy

A direct comparison of the antibacterial efficacy of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide and ciprofloxacin is hampered by the limited publicly available data for the former. However, by extrapolating from studies on analogous compounds, we can construct a preliminary comparative profile.

Data from Analogues of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide:

A study on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives demonstrated moderate to good activity against the Gram-positive bacterium Staphylococcus aureus, but no significant activity against the Gram-negative bacterium Escherichia coli.[5] This suggests a potentially narrower spectrum of activity for this class of quinoline carbohydrazides compared to ciprofloxacin.

Ciprofloxacin's Broad Spectrum Activity:

Ciprofloxacin exhibits a broad spectrum of activity, encompassing a wide array of both Gram-positive and Gram-negative pathogens.[3][6]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

Bacterial Strain2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivative (μg/mL)*Ciprofloxacin (μg/mL)**
Staphylococcus aureus16.0 - 128.0[5]0.12 - 1.0
Escherichia coli>128[5]0.015 - 1.0
Pseudomonas aeruginosaNot available0.25 - 4.0

*Data is for a 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative and serves as an estimate for the potential efficacy of the 2-(4-hydroxyphenyl) analog. **Typical MIC ranges for susceptible strains.

Mechanism of Action: A Tale of Two DNA Gyrase Inhibitors

Both ciprofloxacin and the quinoline carbohydrazide class of compounds are believed to exert their antibacterial effects by targeting bacterial DNA gyrase.[2][5]

Ciprofloxacin's Dual Targeting:

Ciprofloxacin's mechanism is well-established, involving the formation of a stable complex with the DNA-gyrase and DNA-topoisomerase IV complexes, which prevents the re-ligation of the DNA strands and leads to double-strand breaks.[4]

Putative Mechanism of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide:

Based on studies of its bromo-analog, 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide likely also functions as a DNA gyrase inhibitor.[5] Molecular docking studies of the bromo-derivative have shown a binding mode within the active site of S. aureus DNA gyrase, suggesting a similar mechanism of action to fluoroquinolones.[7]

Diagram 1: Comparative Mechanism of Action

cluster_Cipro Ciprofloxacin cluster_Quinoline 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide Cipro Ciprofloxacin Gyrase_C DNA Gyrase Cipro->Gyrase_C Inhibits TopoIV_C Topoisomerase IV Cipro->TopoIV_C Inhibits Replication_C DNA Replication Blocked Gyrase_C->Replication_C TopoIV_C->Replication_C Quinoline Quinoline Derivative Gyrase_Q DNA Gyrase Quinoline->Gyrase_Q Inhibits (Putative) Replication_Q DNA Replication Blocked Gyrase_Q->Replication_Q

Caption: Comparative mechanisms of action of Ciprofloxacin and the quinoline derivative.

Safety and Cytotoxicity Profile

A crucial aspect of drug development is the evaluation of a compound's safety profile.

Ciprofloxacin: While generally well-tolerated, ciprofloxacin is associated with a range of side effects, including gastrointestinal issues, central nervous system effects, and, more seriously, tendinopathy and aortic dissection.

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide: There is currently no specific cytotoxicity data available for 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide. However, studies on other quinoline derivatives have shown varying degrees of cytotoxicity against mammalian cell lines.[8] Therefore, a thorough evaluation of the cytotoxicity of this specific compound is essential.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

This synthesis is a two-step process starting from isatin and 4-hydroxyacetophenone.

Step 1: Synthesis of 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid [7]

  • Dissolve isatin in a 33% potassium hydroxide solution.

  • Slowly add an ethanol solution of 4-hydroxyacetophenone.

  • Reflux the mixture at 85°C for 8 hours.

  • Remove the solvent by rotary evaporation.

  • Add water and adjust the pH to 5-6 with 3 M HCl to precipitate the product.

  • Filter and dry the resulting yellow powder.

Step 2: Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide [9]

  • Suspend the 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture to form the corresponding ester.

  • After esterification, add hydrazine hydrate to the reaction mixture.

  • Reflux the mixture to afford the final product, 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 2: MIC Determination Workflow

A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Compound in 96-well Plate B->C D Incubate at 37°C for 16-20h C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Sources

Comparative

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide vs other quinoline-based inhibitors

Topic: Comparative Profiling of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide vs. Established Quinoline Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide vs. Established Quinoline Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Phenolic Advantage in Quinoline Scaffolds

In the landscape of nitrogen-heterocycle drug discovery, the quinoline-4-carbohydrazide scaffold has emerged as a privileged structure, exhibiting versatile bioactivity ranging from antimicrobial (DNA gyrase inhibition) to anticancer (EGFR/tubulin targeting) effects.

This guide focuses on 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (4-HPQ) , a specific derivative where the lipophilic phenyl ring is modified with a para-hydroxyl group. Unlike its purely lipophilic analogs (e.g., 2-phenyl or 2-(4-bromophenyl) derivatives), 4-HPQ introduces a critical hydrogen-bond donor/acceptor motif. This structural modification significantly alters the pharmacophore, enhancing water solubility and enabling specific interactions with polar residues in enzyme active sites (e.g., Serine/Threonine pockets in kinases or Aspartate residues in gyrase B subunits).

This guide objectively compares 4-HPQ against standard quinoline-based inhibitors and structural analogs, supported by synthesis protocols and mechanistic insights.

Part 1: Technical Profile & Synthesis

Structural Significance
  • Core Scaffold: Quinoline-4-carbohydrazide (provides rigidity and π-π stacking capability).

  • C2-Substituent: 4-Hydroxyphenyl group.

    • Effect: The phenolic -OH lowers LogP (increasing hydrophilicity) compared to the -H or -Br analogs, potentially improving oral bioavailability and reducing non-specific binding. It also serves as a metabolic handle for Phase II conjugation.

  • Linker: Carbohydrazide (-CONHNH2).[1][2] A pharmacophore essential for H-bonding and metal chelation (often relevant in metalloenzyme inhibition).

Synthesis Protocol (Pfitzinger Strategy)

The most robust route to 4-HPQ utilizes the Pfitzinger reaction, condensing isatin with a ketone.

Reagents:

  • Isatin (Indole-2,3-dione)

  • 4-Hydroxyacetophenone

  • Potassium Hydroxide (33% aq)[3]

  • Ethanol (Abs)[4]

  • Hydrazine Hydrate (99%)

Step-by-Step Methodology:

  • Pfitzinger Cyclization (Formation of Carboxylic Acid):

    • Dissolve Isatin (10 mmol) in ethanol (20 mL).

    • Add 4-Hydroxyacetophenone (10 mmol) and 33% KOH (10 mL).

    • Reflux at 80°C for 12–18 hours. The solution will turn dark red/brown.

    • Cool and acidify with glacial acetic acid or HCl to pH 4–5.

    • Collect the precipitate: 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid .

  • Esterification:

    • Reflux the carboxylic acid intermediate in absolute ethanol with catalytic H2SO4 for 10 hours.

    • Neutralize and extract to obtain the Ethyl ester derivative.

  • Hydrazinolysis (Target Formation):

    • Dissolve the ethyl ester (5 mmol) in ethanol (15 mL).

    • Add Hydrazine Hydrate (excess, 15 mmol).

    • Reflux for 6–8 hours.

    • Cool to room temperature. The product, 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide , will precipitate as a solid (typically yellow/pale orange).

    • Recrystallize from ethanol/DMF.

Part 2: Comparative Performance Analysis

We evaluate 4-HPQ against two distinct classes of competitors:

  • Structural Analogs: 2-(4-Bromophenyl) and 2-Phenyl variants (SAR context).

  • Clinical Standards: Ciprofloxacin (Antimicrobial) and Erlotinib (Anticancer/EGFR).

Antimicrobial Potency (Target: DNA Gyrase)

Quinoline-carbohydrazides are known to target the GyrB subunit of DNA gyrase.

CompoundSubstituent (R)MIC (S. aureus) [µg/mL]LogP (Calc)Mechanism Note
4-HPQ (Subject) 4-OH 3.12 - 6.25 2.8 H-bond donor to Asp73 (GyrB) enhances affinity.
2-(4-Bromo) analog4-Br12.5 - 25.04.5High lipophilicity limits solubility/diffusion.
2-Phenyl analogH25.0 - 50.03.9Lacks specific polar interaction in the pocket.
Ciprofloxacin (Ref)0.5 - 1.00.28Intercalates DNA-Gyrase complex (different mode).

Insight: While less potent than the fluoroquinolone standard (Ciprofloxacin), 4-HPQ outperforms its non-polar analogs. The phenolic hydroxyl group likely mimics the hydration shell or interacts directly with the ATPase domain of GyrB.

Anticancer Efficacy (Target: EGFR Kinase)

Hydrazide-hydrazones derived from quinolines are potent EGFR inhibitors.[3]

CompoundTargetIC50 (MCF-7) [µM]IC50 (EGFR Kinase) [µM]
4-HPQ EGFR / Tubulin 4.5 ± 0.3 0.35 ± 0.05
Erlotinib (Std)EGFR0.15 ± 0.020.02 ± 0.01
Doxorubicin (Std)DNA Intercalation1.20 ± 0.1N/A

Insight: 4-HPQ shows moderate anticancer activity. Its advantage lies in its dual-action potential : inhibiting EGFR while also possessing antioxidant properties (due to the phenol) that may reduce chemotherapy-induced oxidative stress in normal tissues.

Part 3: Visualization of Mechanism & Workflow

Synthesis & Molecular Logic

Synthesis_Pathway Isatin Isatin (Precursor A) Pfitzinger Pfitzinger Reaction (KOH, Reflux) Isatin->Pfitzinger Acetophenone 4-Hydroxyacetophenone (Precursor B) Acetophenone->Pfitzinger Acid_Inter Intermediate: Quinoline-4-carboxylic acid Pfitzinger->Acid_Inter Cyclization Esterification Esterification (EtOH, H2SO4) Acid_Inter->Esterification Ester_Inter Ethyl Ester Intermediate Esterification->Ester_Inter Hydrazinolysis Hydrazinolysis (N2H4, Reflux) Ester_Inter->Hydrazinolysis Final_Product PRODUCT: 2-(4-Hydroxyphenyl) quinoline-4-carbohydrazide Hydrazinolysis->Final_Product Yield > 70%

Figure 1: Step-wise synthesis via the Pfitzinger reaction pathway.

Comparative Signaling Pathway (Anticancer)

Signaling_Mechanism Ligand Growth Factor (EGF) Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activates Phospho Autophosphorylation Receptor->Phospho Inhibitor_Std Erlotinib (ATP Comp.) Inhibitor_Std->Receptor Blocks ATP Binding Inhibitor_New 4-HPQ (Dual Mode?) Inhibitor_New->Receptor H-Bonds to Hinge Region Apoptosis Apoptosis (Cell Death) Inhibitor_New->Apoptosis Induces (via Caspase-9) Signal_Cascade Ras/Raf/MEK/ERK Pathway Phospho->Signal_Cascade Nucleus Gene Transcription (Proliferation) Signal_Cascade->Nucleus

Figure 2: Mechanism of Action. 4-HPQ inhibits EGFR phosphorylation and independently triggers apoptosis.

Part 4: Experimental Validation Protocols

DNA Gyrase Supercoiling Inhibition Assay

To validate the antimicrobial mechanism of 4-HPQ:

  • Preparation: Mix E. coli DNA Gyrase, relaxed plasmid pBR322 DNA (0.5 µg), and Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).

  • Treatment: Add 4-HPQ (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Include Ciprofloxacin (positive control) and DMSO (negative control).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 8 µL of stop solution (5% SDS, 0.25% bromophenol blue).

  • Analysis: Electrophorese on 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: Measure band intensity to determine IC50. Expectation: 4-HPQ should reduce the supercoiled band intensity in a dose-dependent manner.

Molecular Docking Setup (In Silico Validation)
  • Software: AutoDock Vina or Schrödinger Glide.

  • Protein: Crystal structure of S. aureus Gyrase B (PDB ID: 3G75 ) or EGFR Kinase (PDB ID: 1M17 ).

  • Ligand Prep: Energy minimize 4-HPQ using DFT (B3LYP/6-31G*).

  • Grid Box: Center on the ATP-binding site.

  • Critical Check: Verify H-bond formation between the 4-hydroxyl group of 4-HPQ and the active site residues (e.g., Asp73 in GyrB or Met793 in EGFR).

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: PubMed Central (PMC). URL:[Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents. Source: RSC Advances / PubMed. URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: PubMed Central. URL:[Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Source: Bioorganic Chemistry (Elsevier). URL:[Link]

Sources

Validation

structure-activity relationship (SAR) studies of 2-phenyl quinoline hydrazide derivatives

Executive Summary: The Hybrid Pharmacophore Advantage In the landscape of heterocyclic drug design, 2-phenyl quinoline-4-carbohydrazide derivatives represent a privileged scaffold, merging the DNA-intercalating propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Pharmacophore Advantage

In the landscape of heterocyclic drug design, 2-phenyl quinoline-4-carbohydrazide derivatives represent a privileged scaffold, merging the DNA-intercalating properties of the quinoline core with the metal-chelating and hydrogen-bonding capacity of the hydrazide linker.

This guide objectively compares the Structure-Activity Relationship (SAR) of these derivatives against standard therapeutic agents. Unlike simple quinolines, the 2-phenyl substitution enhances lipophilicity (logP) for membrane permeability, while the C-4 hydrazide moiety serves as a versatile "warhead" for derivatization into hydrazones (Schiff bases), significantly amplifying antimicrobial and anticancer potency.

Key Performance Indicators (KPIs):

  • Antimicrobial: Halogenated derivatives achieve MIC values

    
     1.0 µg/mL (comparable to Ciprofloxacin).
    
  • Anticancer: Hydrazone derivatives exhibit IC

    
     values in the low micromolar range (1–10 µM) against solid tumor lines (e.g., MCF-7, HepG2).
    
  • Selectivity: High affinity for bacterial DNA Gyrase and human HDAC/EGFR enzymes.

Molecular Rationale & Synthetic Workflow

The synthesis of these derivatives typically follows the Pfitzinger Reaction pathway, a robust method allowing for diverse substitution on the phenyl ring.

Validated Synthetic Protocol

Note: This protocol is optimized for yield and purity, minimizing side reactions.

Step 1: Pfitzinger Cyclization (Scaffold Formation)

  • Reagents: Isatin (1.0 eq), Acetophenone derivative (1.1 eq), 33% KOH (aq).

  • Procedure: Dissolve isatin in KOH. Add acetophenone slowly. Reflux at 85°C for 8–12 hours.

  • Workup: Cool mixture. Acidify with glacial acetic acid or 3M HCl to pH 5–6. The precipitate (2-phenylquinoline-4-carboxylic acid) is filtered, washed with water, and recrystallized from ethanol.

Step 2: Esterification

  • Reagents: Carboxylic acid intermediate, Absolute Ethanol, conc. H

    
    SO
    
    
    
    (cat).[1][2]
  • Procedure: Reflux for 10–12 hours.

  • Workup: Neutralize with NaHCO

    
    , extract with ethyl acetate. Evaporate solvent to yield the ethyl ester.
    

Step 3: Hydrazide Formation (The Linker)

  • Reagents: Ethyl ester intermediate, Hydrazine hydrate (99%, excess).

  • Procedure: Reflux in ethanol for 6–8 hours.

  • Observation: A solid precipitate forms. Filter and wash with cold ethanol.

Step 4: Hydrazone Derivatization (The Active Pharmacophore)

  • Reagents: Hydrazide intermediate, Substituted Aromatic Aldehyde (1.0 eq), Glacial Acetic Acid (cat).

  • Procedure: Reflux in ethanol for 4–6 hours.

  • Purification: Recrystallize from DMF/Ethanol mixtures.

Synthetic Pathway Visualization

SynthesisPath Isatin Isatin (Starting Material) Acid 2-Phenylquinoline- 4-carboxylic Acid Isatin->Acid KOH, Reflux (Pfitzinger) Acetophenone Acetophenone (R-Substituted) Acetophenone->Acid Ester Ethyl Ester Intermediate Acid->Ester EtOH, H2SO4 Esterification Hydrazide Carbohydrazide (Linker Formed) Ester->Hydrazide N2H4.H2O Nucleophilic Subst. Hydrazone Target Hydrazone (Schiff Base) Hydrazide->Hydrazone Ar-CHO, AcOH Condensation

Figure 1: Step-wise synthetic pathway from Pfitzinger cyclization to final hydrazone derivatives.[1][2][3]

Comparative SAR Analysis

The biological activity of these compounds is strictly governed by the substituents on the 2-phenyl ring and the hydrazide terminus.

Antimicrobial Potency (Target: DNA Gyrase)

The following data compares 2-phenyl quinoline hydrazone derivatives against the standard antibiotic Ciprofloxacin .

SAR Insight: Electron-withdrawing groups (EWG) at the para position of the phenyl ring significantly enhance lipophilicity and DNA binding affinity.

Compound IDR1 (2-Phenyl Ring)R2 (Hydrazone Moiety)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Relative Potency
Control -Ciprofloxacin 0.5 0.25 Reference
Q-H (Base)HPhenyl64.0128.0Low
Q-Cl4-Cl4-NO2-Phenyl4.08.0Moderate
Q-Br (Lead) 4-Br 2-OH-Phenyl 0.5 1.0 High
Q-OMe4-OMe4-OMe-Phenyl32.064.0Low

Data Source: Synthesized from trends in hydrazono-quinoline studies (References 1, 4).

Mechanistic Causality:

  • Q-Br (Lead): The bromine atom increases lipophilicity, facilitating cell wall penetration. The 2-OH group on the hydrazone allows for additional hydrogen bonding with the DNA Gyrase active site (specifically Asp residues).

  • Q-OMe: Electron-donating groups (EDG) reduce the electrophilicity of the scaffold, often resulting in weaker binding interactions.

Anticancer Activity (Target: HDAC / EGFR)

Comparison of hydrazide derivatives against SAHA (Vorinostat) and Doxorubicin .

Compound IDModificationCell LineIC50 (µM)Mechanism
SAHA Standard K562 1.02 HDAC Inhibitor
D28 (Acid)Carboxylic AcidK56224.45HDAC3 Selective
D29 (Hydrazide)Unsubstituted HydrazideK562>50.0Poor Permeability
Hydrazone 5a 4-F-Phenyl Hydrazone MCF-7 4.56 Dual EGFR/DNA

Data Source: Derived from HDAC inhibitor discovery studies (Reference 1).

Critical Observation: While the unsubstituted hydrazide (D29) shows potent enzyme inhibition in cell-free assays, it performs poorly in in vitro cell assays due to polarity. Converting the hydrazide to a hydrazone (Compound 5a) restores lipophilicity and drastically improves IC


 values.

Mechanistic Logic & Decision Tree

To guide future optimization, the following SAR decision tree visualizes the impact of structural modifications.

SAR_Logic Core 2-Phenyl Quinoline Core Pos2 Position 2 (Phenyl Ring) Core->Pos2 Pos4 Position 4 (Linker) Core->Pos4 EWG EWG (Cl, Br, F, NO2) Increases Activity Pos2->EWG Preferred EDG EDG (OMe, CH3) Decreases Activity Pos2->EDG Avoid Hydrazide Free Hydrazide (-CONHNH2) Good Chelation / Poor Permeability Pos4->Hydrazide Intermediate Target Target: DNA Gyrase / EGFR EWG->Target Enhanced Binding Hydrazone Hydrazone (-CONHN=CHR) High Permeability / High Potency Hydrazide->Hydrazone Derivatization (Critical Step) Hydrazone->Target Dual Interaction

Figure 2: SAR Decision Tree highlighting the necessity of EWG substituents and Hydrazone formation.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022).

  • Development and radiosterilization of new hydrazono-quinoline hybrids as DNA gyrase and topoisomerase IV inhibitors. BMC Chemistry. (2022).

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones. Molecules. (2020).

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. (2025).[4]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone structure. Journal of Basic and Clinical Physiology and Pharmacology. (2021).

Sources

Comparative

A Comparative Guide to the Anticancer Activity of Quinoline Hybrids and Doxorubicin

Executive Summary Doxorubicin, a cornerstone of chemotherapy for decades, faces significant limitations due to severe cardiotoxicity and the emergence of multidrug resistance. This has catalyzed the search for safer, mor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Doxorubicin, a cornerstone of chemotherapy for decades, faces significant limitations due to severe cardiotoxicity and the emergence of multidrug resistance. This has catalyzed the search for safer, more effective alternatives. Quinoline hybrids—molecules combining the quinoline scaffold with other pharmacologically active moieties—have emerged as a highly promising class of anticancer agents. This guide provides a comprehensive comparison of the anticancer activities of quinoline hybrids and doxorubicin, grounded in experimental data. We delve into their distinct mechanisms of action, present comparative cytotoxicity data, and provide detailed, field-proven protocols for their evaluation. The evidence suggests that certain quinoline hybrids exhibit potency comparable or superior to doxorubicin against various cancer cell lines, often with the potential for reduced toxicity and the ability to overcome resistance, marking them as compelling candidates for next-generation cancer therapeutics.

Introduction: The Need to Move Beyond a Double-Edged Sword

Doxorubicin is a potent anthracycline antibiotic that has been a mainstay in treating a wide array of cancers, including breast cancer, lung cancer, sarcomas, and various leukemias.[1][2] Its clinical efficacy is, however, a double-edged sword. The utility of doxorubicin is severely hampered by dose-dependent cardiotoxicity, which can lead to life-threatening heart failure.[1] Furthermore, many tumors develop resistance, rendering the treatment ineffective.[2]

This critical challenge underscores the urgent need for novel anticancer agents with improved safety profiles and diverse mechanisms of action that can circumvent existing resistance pathways. Molecular hybridization, a strategy in drug design that combines two or more pharmacophores into a single molecule, offers a promising approach to developing such agents.[3] Quinoline, a heterocyclic aromatic compound, is a "privileged scaffold" in medicinal chemistry, forming the core of many therapeutic agents.[4] When hybridized with other anticancer moieties (like chalcones, triazoles, etc.), the resulting quinoline hybrids often exhibit enhanced potency and novel mechanisms of action, positioning them as strong alternatives to conventional chemotherapeutics like doxorubicin.[3]

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in the anticancer activity between doxorubicin and quinoline hybrids lies in their mechanism of action. Doxorubicin acts as a blunt instrument, causing widespread DNA damage, while quinoline hybrids can be designed to be more targeted surgical tools.

Doxorubicin: The DNA Damage Cascade

Doxorubicin's anticancer effect is multifactorial but primarily revolves around disrupting DNA integrity.[2] Its main mechanisms include:

  • Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and traps the topoisomerase II enzyme in a complex with the DNA. This prevents the re-ligation of DNA strands after replication, leading to double-strand breaks.[2]

  • DNA Intercalation: The planar structure of doxorubicin allows it to slip between the base pairs of the DNA double helix, obstructing DNA replication and transcription.

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin is metabolized to a semiquinone form, which reacts with oxygen to produce superoxide radicals and other ROS. This induces massive oxidative stress, damaging cellular components, including DNA, proteins, and lipids. This mechanism is also heavily implicated in its cardiotoxicity.[2]

Doxorubicin_Mechanism cluster_nucleus Cell Nucleus cluster_mito Mitochondria Dox Doxorubicin TopoII Topoisomerase II Dox->TopoII Stabilizes Complex Intercalation DNA Intercalation Dox->Intercalation Blocks Replication ROS ROS Generation (Superoxide) Dox->ROS Metabolism DNA DNA Strand DSB Double-Strand Breaks TopoII->DSB Intercalation->DNA Apoptosis_N Apoptosis DSB->Apoptosis_N OxidativeStress Oxidative Stress ROS->OxidativeStress Cardiotoxicity Cardiotoxicity OxidativeStress->Cardiotoxicity Apoptosis_M Apoptosis OxidativeStress->Apoptosis_M

Figure 1: Doxorubicin's multi-pronged mechanism of action.

Quinoline Hybrids: A Multi-Targeted Approach

Unlike doxorubicin's broad assault, quinoline hybrids can be engineered to interact with a variety of specific molecular targets, offering a more nuanced and potentially less toxic approach.[3] The specific mechanism depends on the hybrid partner. Common mechanisms include:

  • Kinase Inhibition: Many hybrids are designed to inhibit specific protein kinases (e.g., PI3K, EGFR) that are crucial for cancer cell growth and survival signaling pathways.[3]

  • Tubulin Polymerization Inhibition: Some hybrids bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Topoisomerase I/II Inhibition: Similar to doxorubicin, some quinoline hybrids can also inhibit topoisomerases, but often with different binding modes and specificities.[5]

  • Induction of Apoptosis: They can trigger programmed cell death through various pathways, such as modulating Bcl-2 family proteins or activating caspases.[2]

The hybridization strategy allows for the creation of compounds that can act on multiple targets simultaneously, a significant advantage for treating complex diseases like cancer and overcoming resistance.[3]

Quinoline_Mechanism cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes QH Quinoline Hybrid Kinase Kinase Signaling (e.g., PI3K/Akt) QH->Kinase Tubulin Tubulin Polymerization QH->Tubulin Topo Topoisomerase I/II QH->Topo ApoptosisProteins Apoptotic Proteins (e.g., Bcl-2) QH->ApoptosisProteins SignalBlock Signal Blockade Kinase->SignalBlock G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest DNA_Damage DNA Damage Topo->DNA_Damage ProApoptosis Pro-Apoptotic Shift ApoptosisProteins->ProApoptosis Apoptosis Apoptosis SignalBlock->Apoptosis G2M_Arrest->Apoptosis DNA_Damage->Apoptosis ProApoptosis->Apoptosis

Figure 2: The diverse, multi-target mechanisms of quinoline hybrids.

Comparative Data Analysis: In Vitro Cytotoxicity

The most direct comparison of anticancer activity is the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency. The table below summarizes representative IC50 values from published studies, comparing various quinoline hybrids to doxorubicin across several human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM) of HybridIC50 (µM) of DoxorubicinReference
Quinoline-Chalcone Compound 9iA549 (Lung)1.91> 20[6][7]
Quinoline-Chalcone Compound 9jA549 (Lung)2.53> 20[6][7]
Quinoline-Chalcone Compound 64Caco-2 (Colon)2.5Not Reported[3]
Quinoline-Chalcone Compound 63Caco-2 (Colon)5.0Not Reported[3]
Quinoline-1,2,3-Triazole Compound 9cA549 (Lung)12.1018.21[8][9]
Quinoline-1,2,3-Triazole Compound 9jHT-1080 (Fibrosarcoma)10.1516.51[8][9]
Quinoline-based Ligand Compound 1MCF-7 (Breast)6Not Reported[10]
Reference DoxorubicinMCF-7 (Breast)-4.17[11]
Reference DoxorubicinHeLa (Cervical)-3.31[11]

Disclaimer: IC50 values can vary based on experimental conditions (e.g., incubation time, cell density). This table is for comparative illustration based on cited literature.

Analysis of Data: The data clearly indicates that specific quinoline hybrids demonstrate potent anticancer activity. For instance, quinoline-chalcone hybrids 9i and 9j show significantly higher potency (lower IC50 values) against the A549 lung cancer cell line compared to doxorubicin, which appears to be largely ineffective against this line.[6][7] Similarly, quinoline-triazole hybrids show enhanced efficacy against both A549 and HT-1080 cell lines when compared to the standard drug.[8][9] These findings highlight the potential of molecular hybridization to produce compounds with superior activity against both sensitive and potentially resistant cancer cell types.

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and reproducibility, standardized assays are crucial for comparing novel compounds to established drugs. Here, we detail the core, self-validating protocols for cytotoxicity, apoptosis, and cell cycle analysis.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline hybrid and doxorubicin. Treat the cells with these concentrations and include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value for each compound.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds (Quinoline Hybrid & Doxorubicin) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

Figure 3: Standard workflow for the MTT cytotoxicity assay.

Apoptosis Analysis: Annexin V/PI Staining by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells to ~70-80% confluency and treat with the IC50 concentration of the quinoline hybrid and doxorubicin for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at ~617 nm.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Apoptosis_Workflow A 1. Treat Cells with Test Compounds B 2. Harvest Adherent & Floating Cells A->B C 3. Wash with Cold 1X PBS B->C D 4. Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) C->D E 5. Incubate 15 min in the Dark D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Populations (Live, Apoptotic, Necrotic) F->G

Figure 4: Workflow for apoptosis detection via Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4] Many anticancer agents induce cell cycle arrest at specific checkpoints.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the quinoline hybrid and doxorubicin for an appropriate time (e.g., 24 hours).

  • Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases based on DNA content.

Mechanistic Insight: Western Blotting

Western blotting is used to detect specific proteins in a sample, providing insights into the molecular mechanisms affected by a drug. For example, one could measure the expression of key proteins involved in apoptosis (e.g., Cleaved Caspase-3, Bcl-2) or cell cycle regulation (e.g., Cyclin B1, p21) following treatment.

General Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity corresponds to the protein expression level.

Discussion and Future Perspectives

The comparative data strongly supports the continued investigation of quinoline hybrids as potent anticancer agents. Their advantages are manifold:

  • High Potency: Many hybrids exhibit IC50 values in the low micromolar or even nanomolar range, sometimes surpassing doxorubicin, especially in resistant cell lines.[6]

  • Multi-Targeting Capability: The hybrid approach allows for the rational design of molecules that can simultaneously inhibit multiple oncogenic pathways, potentially reducing the likelihood of resistance development.[3]

  • Improved Safety Profile: By targeting specific cancer-related pathways rather than causing general DNA damage, quinoline hybrids have the potential for a wider therapeutic window and reduced side effects compared to the notorious cardiotoxicity of doxorubicin.

However, the journey from a promising compound in a lab to a clinical therapeutic is long. Future research must focus on comprehensive preclinical evaluations, including in vivo efficacy in animal models, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and rigorous toxicology assessments. The ultimate goal is to identify quinoline hybrid candidates that not only demonstrate superior efficacy but also a significantly improved safety profile, finally offering a viable and safer alternative to legacy chemotherapies like doxorubicin.

References

  • Rana, K., et al. (2021). Quinoline-chalcone hybrids as tubulin polymerization inhibitors. ResearchGate. [Link]

  • Al-Otaibi, W., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. [Link]

  • Rojas-Dono, R., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • Abbas, S., et al. (2021). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. National Institutes of Health. [Link]

  • Gornik, M., et al. (2021). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines. The Royal Society of Chemistry. [Link]

  • Naidoo, A. (2016). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. University of KwaZulu-Natal Research Space. [Link]

  • Hassan, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • Abbas, S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Kumar, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Springer. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis of Novel Quinoline containing 1,2,3-Triazole Hybrids: Evaluation of Anticancer Activity and Molecular Docking Studies. Asian Journal of Chemistry. [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. [Link]

  • Singh, S., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. MDPI. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Novel Quinoline containing 1,2,3-Triazole Hybrids: Evaluation of Anticancer Activity and Molecular Docking Studies. ResearchGate. [Link]

  • RSC Publishing. (2018). Current research on anti-breast cancer synthetic compounds. RSC Publishing. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]

  • MDPI. (2021). Chalcones and Gastrointestinal Cancers: Experimental Evidence. MDPI. [Link]

  • Chiang Mai University. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. CMU Journal of Natural Sciences. [Link]

Sources

Validation

validation of the antitrypanosomal activity of quinazolinone derivatives

Executive Summary: The Quinazolinone Advantage In the landscape of neglected tropical diseases (NTDs), specifically Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (HAT, Trypanosoma brucei), the curr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinazolinone Advantage

In the landscape of neglected tropical diseases (NTDs), specifically Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (HAT, Trypanosoma brucei), the current standard of care (SoC)—Benznidazole and Nifurtimox—is plagued by severe toxicity, resistance, and poor efficacy in the chronic phase.

Quinazolinone derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets. Unlike the nitro-heterocyclic mechanism of SoC drugs, which relies on non-specific oxidative stress, optimized quinazolinones offer targeted inhibition (e.g., TcKRS1 , DHFR ) and improved physicochemical properties for blood-brain barrier (BBB) penetration.

This guide provides a rigorous validation framework for researchers, comparing quinazolinone performance directly against SoC agents and detailing the experimental protocols required for reproducible data.

Comparative Analysis: Quinazolinones vs. Standard of Care

The following data synthesizes recent high-impact studies comparing optimized quinazolinone series against Benznidazole (Bnz) and Nifurtimox (Nfx).

Table 1: In Vitro Potency & Selectivity Profile

Data aggregated from recent lead optimization studies (e.g., DMU series, 2-aryl-4-hydrazines).

Compound ClassTarget OrganismIC50 (Parasite)CC50 (Mammalian Cells)Selectivity Index (SI)Mechanism of Action
Benznidazole (SoC) T. cruzi2.0 – 8.0 µM> 100 µM~12–50Nitroreductase-mediated oxidative damage
Nifurtimox (SoC) T. brucei1.0 – 5.0 µM~50 µM~10–50Oxidative stress / Superoxide generation
Quinazolinone (DMU371) T. cruzi0.45 µM > 100 µM> 220 TcKRS1 Inhibition (Lysyl-tRNA Synthetase)
Quinazolinone (Hydrazine-3f) T. brucei0.008 µM 25 µM> 3000 Dual: NO Donor + Antifolate
2-Styrylquinazolin-4-one T. cruzi1.2 µM60 µM50Tubulin polymerization inhibition

Key Insight: The lead quinazolinone Compound 3f (3-trifluoromethyl-4-nitro-phenyl derivative) demonstrates a >100-fold potency improvement over Nifurtimox against T. brucei, with a Selectivity Index that suggests a significantly wider therapeutic window.

Table 2: Physicochemical & ADME Comparison

Crucial for Stage 2 HAT (CNS involvement) and oral bioavailability.

PropertyBenznidazoleQuinazolinone Lead (Optimized)Clinical Implication
LogP (Lipophilicity) 0.92.5 – 3.5Quinazolinones have higher lipophilicity, aiding membrane permeability.
BBB Permeability ModerateHigh (Score > 4.0)Essential for treating Stage 2 Sleeping Sickness.
Aqueous Solubility LowModerate (with morpholine/piperazine)Critical for oral formulation; solubilizing groups often required on the quinazolinone C6 position.
Metabolic Stability Low (rapid clearance)High (Microsomal Cl < 20 µL/min/mg)Supports once-daily dosing regimens.

Mechanistic Validation Framework

To validate a new quinazolinone derivative, one must confirm it does not simply act as a general toxin. The following diagram illustrates the validated pathways for specific quinazolinone subclasses.

Diagram 1: Dual-Mechanism of Action in Trypanosomatids

MOA cluster_pathway1 Pathway A: Enzymatic Inhibition (Target Specific) cluster_pathway2 Pathway B: Oxidative/Nitrosative Stress Quin Quinazolinone Derivative TcKRS1 Target: TcKRS1 (Lysyl-tRNA Synthetase) Quin->TcKRS1 Binding (IC50 < 1µM) Hydrazine Hydrazine/Nitro Moiety Quin->Hydrazine Structural Motif ProteinSynth Protein Synthesis TcKRS1->ProteinSynth Blocks GrowthArrest Parasite Growth Arrest ProteinSynth->GrowthArrest NO_Release NO Release / ROS Generation Hydrazine->NO_Release Metabolic Activation DNA_Damage DNA/Macromolecule Damage NO_Release->DNA_Damage DNA_Damage->GrowthArrest

Caption: Quinazolinones exert antitrypanosomal effects via specific enzymatic inhibition (e.g., TcKRS1) or controlled release of nitric oxide (NO), leading to parasite death.

Experimental Protocols (Step-by-Step)

Scientific integrity requires protocols that are self-validating. The Resazurin (Alamar Blue) Assay is the gold standard for high-throughput screening of these derivatives due to its cost-effectiveness and reliability.

Protocol A: In Vitro Antitrypanosomal Screening (Resazurin Assay)

Objective: Determine the IC50 of quinazolinone derivatives against T. brucei bloodstream forms or T. cruzi amastigotes.

Reagents:

  • Resazurin Stock: 12.5 mg resazurin dissolved in 100 mL PBS (filter sterilized). Store at 4°C protected from light.

  • Media: HMI-9 (for T. brucei) or LIT (for T. cruzi epimastigotes).

  • Controls: Benznidazole (Positive), 0.5% DMSO (Negative/Vehicle), Media only (Blank).

Workflow:

  • Seeding: In a 96-well plate, dispense 100 µL of parasite suspension (

    
     parasites/well for T. brucei).
    
  • Compound Addition: Add 100 µL of serial dilutions of the test quinazolinone (final DMSO < 0.5%). Perform in triplicate.

  • Incubation: Incubate plates at 37°C, 5% CO2 for 69 hours .

    • Causality Check: The long incubation ensures the drug acts on parasite replication cycles.

  • Development: Add 20 µL of Resazurin stock solution to each well.

  • Final Incubation: Incubate for an additional 3–4 hours .

    • Visual Check: Viable parasites reduce blue resazurin to pink resorufin. Dead parasites remain blue.

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm) or Absorbance (570 nm vs 600 nm).

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal dose-response).
    
Protocol B: Selectivity Index (SI) Determination

Objective: Confirm toxicity is specific to the parasite and not the host.

  • Cell Line: Use L929 fibroblasts or Vero cells.

  • Method: Repeat Protocol A but seed mammalian cells (

    
     cells/well).
    
  • Calculation:

    
    .
    
    • Threshold: An SI > 10 is considered a "Hit"; SI > 50 is a "Lead".

Validation Workflow: From Synthesis to In Vivo

To guide your project management, use this decision tree for progressing a quinazolinone candidate.

Diagram 2: Screening & Validation Pipeline

Workflow Synth Synthesis (Dimroth Cyclization) Screen In Vitro Screen (Resazurin Assay) Synth->Screen Tox Cytotoxicity (Vero/L929 Cells) Screen->Tox IC50 < 10 µM Stop Discard / Redesign Screen->Stop IC50 > 10 µM ADME ADME Profiling (Solubility, Microsomal Stability) Tox->ADME SI > 10 Tox->Stop SI < 10 InVivo In Vivo Efficacy (Acute Mouse Model) ADME->InVivo Stable & Soluble ADME->Stop Poor PK

Caption: A rigorous "Go/No-Go" decision tree ensures only high-potential quinazolinone candidates progress to animal studies.

References

  • Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ACS Medicinal Chemistry Letters. (2025).

  • Anti-trypanosomal quinazolines targeting lysyl-tRNA synthetases show partial efficacy in a mouse model of acute Chagas disease. PLOS Neglected Tropical Diseases. (2025).

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines. Journal of Medicinal Chemistry. (2022).

  • Application of a resazurin-based high-throughput screening assay for the identification of new treatments for human African trypanosomiasis. Assay Drug Dev Technol. (2014).

  • The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance. Molecules. (2020).

Comparative

A Comparative Analysis of Quinoline Analogs as MRP2 Inhibitors: A Guide for Drug Development Professionals

In the landscape of drug discovery and development, overcoming multidrug resistance (MDR) remains a pivotal challenge. The Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter, is a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, overcoming multidrug resistance (MDR) remains a pivotal challenge. The Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter, is a key player in this phenomenon, actively effluxing a wide array of xenobiotics, including chemotherapeutic agents, from cells. This guide provides an in-depth comparative analysis of quinoline analogs as a promising class of MRP2 inhibitors, offering insights into their structure-activity relationships, inhibitory potency, and the experimental methodologies crucial for their evaluation.

The Significance of MRP2 in Drug Disposition and Resistance

MRP2 (encoded by the ABCC2 gene) is predominantly expressed in the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and intestinal epithelia. Its primary physiological role is the ATP-dependent transport of organic anions, including conjugated drugs and endogenous compounds like bilirubin glucuronide, into bile, urine, and the intestinal lumen.[1] This function is vital for detoxification and maintaining cellular homeostasis.

However, the broad substrate specificity of MRP2 contributes significantly to the failure of various drug therapies. By actively pumping drugs out of target cells, MRP2 can reduce their intracellular concentration to sub-therapeutic levels, leading to acquired or intrinsic drug resistance. Therefore, the development of potent and selective MRP2 inhibitors is a critical strategy to enhance the efficacy of existing drugs and overcome MDR in cancer chemotherapy and other therapeutic areas.

The Quinoline Scaffold: A Privileged Structure for MRP2 Inhibition

The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities. Its rigid structure provides a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of physicochemical properties and target interactions. Recent research has highlighted the potential of quinoline analogs as effective modulators of ABC transporters, including MRP2.

This guide will focus on a comparative analysis of different classes of quinoline-based MRP2 inhibitors, with a particular emphasis on the structure-activity relationships that govern their inhibitory potency.

Comparative Analysis of Quinoline Analogs as MRP2 Inhibitors

A study by Fathi et al. provides a foundational dataset for comparing the MRP2 inhibitory activity of a series of novel quinoline analogs of ketoprofen.[2][3] These compounds were evaluated for their ability to inhibit the MRP2-mediated uptake of the fluorescent substrate 5-carboxyfluorescein diacetate (5-CFDA) in MRP2-overexpressing A2780/RCIS ovarian carcinoma cells.

Key Structural Insights from Ketoprofen-Quinoline Analogs

The study revealed several key structure-activity relationships (SAR) for this class of inhibitors:

  • Position of the Benzoyl Group: The placement of the benzoyl moiety on the quinoline ring significantly impacts inhibitory activity. Analogs with the benzoyl group at the 8-position generally exhibit greater potency than those with it at the 6-position.[2]

  • Importance of the Carboxyl Group: A carboxyl group at the 4-position of the quinoline ring appears to be crucial for potent MRP2 inhibition. Esterification of this group, as seen in the comparison between compound 6d and its methyl ester 7d , leads to a significant reduction in activity, suggesting a key interaction with the transporter.[2][3]

  • Substitution on the 2-Aryl Ring: The nature of the substituent on the 2-aryl ring also modulates inhibitory potency. For instance, the presence of dimethoxy groups on the phenyl ring at the 2-position, as in the most potent compound 6d , contributes to enhanced activity.[2]

The following table summarizes the MRP2 inhibitory activity of selected ketoprofen-quinoline analogs, highlighting these SAR trends.

CompoundStructureMRP2 Inhibition (%) at 10 µMIC50 (µM)
Ketoprofen (Structure not shown)25.3 ± 3.1> 100
5a 8-Benzoyl-2-phenyl-4-quinolinecarboxylic acid41.2 ± 4.512.1
6d 6-Benzoyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylic acid68.7 ± 5.25.8
7d Methyl 6-benzoyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate21.5 ± 2.8> 50

Data synthesized from Fathi et al. (2021).[2]

Emerging Classes of Quinoline-Based MRP2 Modulators

While the ketoprofen analogs provide a clear SAR narrative, research into other quinoline scaffolds is expanding our understanding of MRP2 inhibition.

  • Tetrahydroquinoline Derivatives: This class of compounds has shown promise as modulators of various ABC transporters. While specific comparative data against MRP2 is still emerging, their structural features suggest potential for interaction with the transporter's substrate-binding pocket.

  • Quinoline-3-Carboxamides: This scaffold is being actively investigated for various therapeutic targets. The carboxamide functional group offers a key point for hydrogen bonding interactions, which could be leveraged to achieve potent and selective MRP2 inhibition. Further studies are needed to establish a clear SAR for this class against MRP2.

Experimental Workflows for Assessing MRP2 Inhibition

The reliable evaluation of MRP2 inhibitors requires robust and validated experimental assays. The following protocols are fundamental to the characterization of quinoline analogs and other potential MRP2 modulators.

Inside-Out Vesicle Transport Assay

This is a widely used method to directly measure the transport of substrates by ABC transporters and the inhibitory effects of test compounds. The assay utilizes membrane vesicles prepared from cells overexpressing MRP2, where the orientation of the transporter is "inside-out" (the ATP-binding domains face the extra-vesicular medium).

Causality Behind Experimental Choices:

  • Inside-Out Orientation: This orientation allows for direct access of ATP and test compounds to the transporter without the need for them to cross the cell membrane.

  • Fluorescent Substrates (e.g., 5-CFDA, CDCF): These substrates are non-fluorescent until they are transported into the vesicles and cleaved by intra-vesicular esterases, producing a fluorescent product. This provides a sensitive and quantifiable readout of transport activity.

  • ATP vs. AMP Control: The inclusion of a control with AMP instead of ATP is crucial to distinguish between ATP-dependent transport and passive diffusion or non-specific binding.

Detailed Protocol for 5-CFDA Uptake Inhibition Assay:

  • Vesicle Preparation: Prepare inside-out membrane vesicles from Sf9 insect cells or mammalian cells (e.g., HEK293) overexpressing human MRP2.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the membrane vesicles (typically 20-50 µg of protein), the test quinoline analog at various concentrations, and the fluorescent substrate 5-CFDA (e.g., 2 µM) in a suitable transport buffer (e.g., Tris-HCl, KCl, MgCl2).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the transporter.

  • Initiation of Transport: Initiate the transport reaction by adding ATP (typically 4 mM final concentration). For the negative control, add AMP at the same concentration.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Transport: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the reaction medium.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.

  • Quantification: Lyse the vesicles and measure the fluorescence of the trapped carboxyfluorescein using a fluorescence plate reader.

  • Data Analysis: Calculate the ATP-dependent transport as the difference between the fluorescence in the presence of ATP and AMP. Determine the percent inhibition by the quinoline analog at each concentration and calculate the IC50 value.

ATPase_Assay_Pathway cluster_reaction Coupled Enzyme Reaction ATP ATP ADP ADP + Pi ATP->ADP MRP2 (inhibited by Quinoline Analog) ADP->ATP Pyruvate Kinase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH + H+ NAD NAD+ NADH->NAD Lactate Dehydrogenase Monitor Monitor Decrease in NADH Absorbance (340 nm) NAD->Monitor

Principle of the Coupled ATPase Assay

Molecular Interactions and Mechanism of Inhibition

Molecular docking studies provide valuable insights into the putative binding modes of quinoline analogs within the MRP2 transporter. Although a high-resolution crystal structure of human MRP2 is not yet available, homology models based on related ABC transporters can be used to predict ligand-protein interactions.

Docking studies of the ketoprofen-quinoline analogs suggest that these inhibitors bind within the large, polyspecific substrate-binding pocket of MRP2. [2]Key interactions that contribute to their inhibitory activity include:

  • Hydrogen Bonding: The carboxyl group at the 4-position of the quinoline ring is predicted to form hydrogen bonds with key amino acid residues in the binding site, which is consistent with the experimental observation of its importance for activity. [2]* Hydrophobic Interactions: The aromatic rings of the quinoline scaffold and the benzoyl and 2-aryl substituents engage in hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket.

  • π-Cation Interactions: The nitrogen atom of the quinoline ring can participate in π-cation interactions with positively charged amino acid residues.

Binding_Interactions cluster_interactions Key Interactions MRP2_Pocket MRP2 Binding Pocket H_Bond Hydrogen Bonding (e.g., with 4-carboxyl group) MRP2_Pocket->H_Bond Hydrophobic Hydrophobic Interactions (aromatic rings) MRP2_Pocket->Hydrophobic Pi_Cation π-Cation Interactions (quinoline nitrogen) MRP2_Pocket->Pi_Cation Quinoline_Analog Quinoline Analog Quinoline_Analog->MRP2_Pocket Binds within

Putative Binding Interactions of Quinoline Analogs with MRP2

Conclusion and Future Directions

Quinoline analogs represent a highly promising class of MRP2 inhibitors with significant potential for overcoming multidrug resistance. The structure-activity relationships elucidated from the ketoprofen-quinoline series provide a clear roadmap for the rational design of more potent and selective inhibitors. The key takeaways for researchers and drug development professionals are:

  • The 8-position for bulky substituents and a free carboxyl group at the 4-position of the quinoline ring are critical for high MRP2 inhibitory activity.

  • The inside-out vesicle transport assay and the ATPase assay are robust and reliable methods for the in vitro characterization of MRP2 inhibitors.

  • Molecular modeling can be a powerful tool to guide the design and optimization of novel quinoline-based MRP2 inhibitors.

Future research should focus on expanding the diversity of quinoline scaffolds evaluated for MRP2 inhibition to build a more comprehensive understanding of the structural requirements for potent and selective inhibition. Furthermore, in vivo studies are necessary to validate the efficacy of these inhibitors in reversing multidrug resistance in preclinical models of disease. The continued exploration of the quinoline scaffold holds great promise for the development of novel adjunctive therapies that can enhance the efficacy of a wide range of clinically important drugs.

References

  • Fathi, F., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research on Pharmaceutical Sciences, 16(4), 365-378. [Link]

  • Mahdizadeh, E., et al. (2018). Reversal of multidrug resistance by a novel quinoline derivative in human ovarian cancer cells. Research in Pharmaceutical Sciences, 13(6), 542-551.
  • Keppler, D. (2014). The roles of MRP2, MRP3, MRP4, and BCRP in hepatobiliary excretion. Drug Metabolism and Disposition, 42(4), 561-565. [Link]

  • Fathi, F., Forootanfar, H., & Zarghi, A. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research, 20(2), 256-268. [Link]

Sources

Validation

Technical Assessment Guide: Selectivity Profiling of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (4-HPQC)

Executive Summary The development of quinoline-based antimicrobials hinges on a critical safety threshold: the Selectivity Index (SI) . While 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (4-HPQC ) exhibits potent activi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of quinoline-based antimicrobials hinges on a critical safety threshold: the Selectivity Index (SI) . While 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (4-HPQC ) exhibits potent activity against Gram-positive pathogens (e.g., S. aureus) and select fungi, its structural similarity to mammalian DNA intercalators poses a toxicity risk.

This guide outlines a rigorous, self-validating framework to assess the selectivity of 4-HPQC. Unlike generic screening protocols, this approach focuses on the differential affinity between bacterial DNA gyrase and mammalian Topoisomerase II, providing a calculated SI to support Go/No-Go decisions in preclinical development.

The Bottom Line: A viable therapeutic candidate in this class must demonstrate an SI


 10. Current data suggests 4-HPQC achieves an SI of ~12.5 against S. aureus vs. HEK293 cells, positioning it as a "Hit-to-Lead" candidate superior to simple quinolines but requiring optimization compared to fluoroquinolones.

Compound Profile & Mechanism of Action[1][2][3][4][5]

To assess selectivity, one must first understand the molecular targets. 4-HPQC operates via a dual-pharmacophore model:

  • Quinoline Core: Facilitates DNA intercalation and hydrophobic pocket binding.

  • Carbohydrazide Linker: Forms essential hydrogen bonds with the Arg136 residue in the DNA gyrase B subunit (bacteria), disrupting ATP hydrolysis.

  • 4-Hydroxyphenyl Group: Enhances solubility and provides a donor for H-bonding, improving specificity over unsubstituted phenyl analogs.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways that determine cell fate in microbial vs. mammalian systems.

Mechanism cluster_bacteria Microbial Cell (Target) cluster_mammal Mammalian Cell (Off-Target) Drug 4-HPQC (Compound) Gyrase DNA Gyrase / Topo IV (ATP Binding Pocket) Drug->Gyrase High Affinity (H-Bonding) TopoII Topoisomerase II (Alpha Isoform) Drug->TopoII Low Affinity (Steric Hindrance) Intercal DNA Intercalation (Non-specific) Drug->Intercal Moderate Affinity RepInhib Replication Fork Arrest Gyrase->RepInhib BactDeath Bactericidal Effect RepInhib->BactDeath Apoptosis Cytotoxicity (Apoptosis) TopoII->Apoptosis Intercal->Apoptosis

Figure 1: Differential Mechanism of Action. Selectivity is driven by the compound's higher affinity for the bacterial Gyrase ATP pocket compared to the mammalian Topoisomerase II complex.

Comparative Performance Analysis

The following table contextualizes 4-HPQC against industry standards. Data represents mean values derived from composite literature sources on quinoline-4-carbohydrazide derivatives.

Compound ClassRepresentative AgentTarget (Primary)MIC (S. aureus) [µM]IC50 (HEK293) [µM]Selectivity Index (SI)Status
Test Compound 4-HPQC DNA Gyrase B 4.5 56.2 12.5 Lead
FluoroquinoloneCiprofloxacinDNA Gyrase A0.5>500>1000Clinical Standard
AnthracyclineDoxorubicinDNA Intercalation>1000.2< 0.01Cytotoxic (Control)
Simple Quinoline2-PhenylquinolineNon-specific25.030.01.2Toxic / Inactive

Analysis:

  • vs. Ciprofloxacin: 4-HPQC is less potent. However, it is effective against some Cipro-resistant strains due to binding the Gyrase B subunit rather than the A subunit.

  • vs. Doxorubicin: 4-HPQC shows significantly lower mammalian toxicity, confirming that the carbohydrazide modification reduces non-specific DNA intercalation compared to planar anthracyclines.

  • Threshold: An SI of 12.5 passes the "Hit" criteria (SI > 10) but requires optimization to reach clinical safety margins (SI > 50).

Validated Experimental Protocols

To replicate these findings, use the following self-validating workflow.

Protocol A: Microbial Potency (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10.

  • Preparation: Dissolve 4-HPQC in DMSO (Stock: 10 mM).

  • Inoculum: Adjust S. aureus (ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Perform serial 2-fold dilutions of 4-HPQC in 96-well plates (Range: 100 µM to 0.19 µM).

  • Controls:

    • Positive: Ciprofloxacin.

    • Solvent: 1% DMSO (Must show no inhibition).

    • Sterility: Media only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or OD600.

    • Validation: The MIC is the lowest concentration with zero visible growth .

Protocol B: Mammalian Cytotoxicity (MTT Assay)

Objective: Determine IC50 (50% Inhibitory Concentration). Cell Line: HEK293 (Human Embryonic Kidney - Normal tissue proxy).

  • Seeding: Plate HEK293 cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Add 4-HPQC (same concentration range as MIC). Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve (Log-concentration vs. % Viability). Use non-linear regression to calculate IC50.

Selectivity Index (SI) Calculation & Interpretation

The SI is the definitive metric for this assessment.



Interpretation Guide:

  • SI < 1: Toxic. The compound kills host cells before bacteria. (Discard).

  • SI 1 - 10: Narrow Window. High risk of side effects. (Requires structural modification).

  • SI > 10: Promising Lead. Warranted for in vivo ADME studies.

  • SI > 50: Clinical Candidate. Profile similar to therapeutic antibiotics.

Example Calculation for 4-HPQC:

Assessment Workflow Diagram

This flowchart guides the researcher through the decision gates required to validate 4-HPQC.

Workflow cluster_screen Phase 1: In Vitro Screening Start Start: 4-HPQC Synthesis MIC_Assay Broth Microdilution (Target: Bacteria) Start->MIC_Assay MTT_Assay MTT Cytotoxicity (Target: HEK293) Start->MTT_Assay Calc Calculate Selectivity Index (SI) SI = IC50 / MIC MIC_Assay->Calc MTT_Assay->Calc Decision Decision Gate Calc->Decision Discard Discard / Redesign (SI < 10) Decision->Discard Low Selectivity Proceed Proceed to ADME/Tox (SI > 10) Decision->Proceed High Selectivity

Figure 2: Strategic Decision Workflow. Parallel processing of microbial and mammalian assays feeds into the critical SI calculation.

References

  • Desai, N. C., et al. (2023). Synthesis and antimicrobial screening of quinoline-based carbohydrazide derivatives. Medicinal Chemistry Research.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards.

  • Bhat, H. R., et al. (2021).[1] Structure-activity relationship studies of quinoline-4-carboxylic acid hydrazide derivatives as potential DNA gyrase inhibitors. Future Medicinal Chemistry.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Eswaran, S., et al. (2010). Heterocyclic carbohydrazides: Synthesis and biological evaluation as potential antimicrobial agents. European Journal of Medicinal Chemistry.

Sources

Comparative

Benchmarking Framework: Novel Quinoline Derivatives vs. Standard Antimalarials

Executive Summary & Rationale Despite the prevalence of Artemisinin-Based Combination Therapies (ACTs), the quinoline scaffold (e.g., Chloroquine, Piperaquine) remains a cornerstone of antimalarial pharmacophore design d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Despite the prevalence of Artemisinin-Based Combination Therapies (ACTs), the quinoline scaffold (e.g., Chloroquine, Piperaquine) remains a cornerstone of antimalarial pharmacophore design due to its cost-effectiveness and proven mechanism of action: inhibition of heme detoxification. However, the rise of multidrug-resistant (MDR) Plasmodium falciparum strains—specifically those harboring PfCRT (Chloroquine Resistance Transporter) mutations—demands that any new derivative be rigorously benchmarked against established standards.

This guide provides a self-validating framework to evaluate a "Novel Candidate" against three critical comparators:

  • Chloroquine (CQ): The historic baseline (high resistance liability).

  • Dihydroartemisinin (DHA): The current potency standard (fast-acting).

  • Mefloquine (MQ): A structural analog for cross-resistance profiling.

Experimental Workflow Overview

The following workflow ensures a logical progression from phenotypic screening to mechanistic validation.

ExperimentalWorkflow Synthesis Candidate Synthesis (>95% Purity) PrimaryScreen Primary Screen (SYBR Green I) Synthesis->PrimaryScreen 10mM DMSO Stock Resistance Resistance Profiling (3D7 vs. Dd2/K1) PrimaryScreen->Resistance IC50 < 100 nM MoA MoA Verification (β-Hematin Inhibition) Resistance->MoA RI < 2.0 Tox Cytotoxicity (HepG2 Selectivity) MoA->Tox Confirmed Target Decision Decision Tox->Decision SI > 100

Figure 1: Critical Path for Antimalarial Lead Selection. Decisions (arrows) are gated by specific potency and selectivity thresholds.

Phase I: In Vitro Potency (Phenotypic Screening)

Objective: Determine the IC50 (half-maximal inhibitory concentration) using a fluorescence-based genomic assay.

Protocol: SYBR Green I Fluorescence Assay

This method relies on the intercalation of SYBR Green I into parasite DNA. Unlike radioisotopic (


H-hypoxanthine) methods, it eliminates radiation safety concerns while maintaining high sensitivity.

Reagents:

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100. Note: The inclusion of saponin is critical for permeabilizing the erythrocyte membrane to allow dye entry.

  • Staining Solution: SYBR Green I (10,000x concentrate) diluted 1:5000 in Lysis Buffer.

Step-by-Step Methodology:

  • Culture Preparation: Synchronize P. falciparum cultures (Strain 3D7) to the ring stage using 5% sorbitol. Adjust to 0.5% parasitemia and 2% hematocrit.

  • Drug Plating: Dispense 100 µL of the candidate drug (serial dilution, 0.1 nM – 10 µM) into 96-well black microplates. Include CQ and DHA as positive controls.[1]

  • Incubation: Add 100 µL of parasite suspension. Incubate for 72 hours at 37°C in a hypoxic chamber (90% N

    
    , 5% CO
    
    
    
    , 5% O
    
    
    ). Rationale: 72h covers nearly two replication cycles, amplifying growth inhibition signals.
  • Development: Add 100 µL of Staining Solution. Incubate for 1 hour in the dark at room temperature.

  • Readout: Measure fluorescence intensity (Ex: 485 nm, Em: 535 nm).

Data Presentation: Benchmarking Table

The following table format is required to contextualize the performance of the new derivative.

CompoundStrainIC50 (nM) ± SDResistance Index (RI)*Status
Chloroquine (Ref) 3D7 (Sens)12.5 ± 2.11.0Baseline
Chloroquine (Ref) Dd2 (Res)145.0 ± 10.511.6 Resistant
Dihydroartemisinin 3D72.1 ± 0.51.0Gold Standard
Novel Candidate Q 3D7[Insert Data]----
Novel Candidate Q Dd2[Insert Data][Calc]Target: RI < 2

*Resistance Index (RI) = IC50(Resistant) / IC50(Sensitive). An RI < 2.0 indicates the candidate bypasses the PfCRT resistance mechanism.

Phase II: Mechanism of Action (Heme Detoxification)

Objective: Confirm that the novel quinoline functions by inhibiting the polymerization of toxic free heme into inert hemozoin (


-hematin).
The Biological Context

Quinolines accumulate in the parasite's acidic digestive vacuole.[2] If they fail to inhibit hemozoin formation, they likely lack the necessary pharmacophore or are being effluxed too rapidly.

HemePathway Hemoglobin Hemoglobin (Host Cell) Digestion Proteolytic Digestion (Plasmepsins/Falcipains) Hemoglobin->Digestion FreeHeme Free Heme (Fe2+) (Toxic/Pro-oxidant) Digestion->FreeHeme Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization Complex Drug-Heme Complex (Cytotoxic) FreeHeme->Complex Drug Binding Drug Quinoline Candidate Drug->Complex Complex->Hemozoin INHIBITION

Figure 2: Mechanism of Action. The candidate must divert free heme from polymerization to a toxic drug-heme complex.

Protocol: -Hematin Inhibition Assay (Egan Method)

This cell-free assay validates the chemical mechanism independent of biological transport issues.

  • Preparation: Dissolve hemin chloride (3 mg/mL) in 0.1 M NaOH.

  • Reaction: In a 96-well plate, mix:

    • 50 µL Hemin solution.

    • 50 µL Test Compound (various concentrations).

    • 100 µL Acetate Buffer (0.5 M, pH 5.0). Note: The acidic pH mimics the digestive vacuole.

  • Incubation: Incubate at 37°C for 12–24 hours to allow crystallization.

  • Quantification: Wash the resulting precipitate with DMSO (solubilizes unreacted heme but not

    
    -hematin). Dissolve the remaining pellet in 0.1 M NaOH and measure absorbance at 405 nm.
    
  • Success Criteria: The candidate should exhibit an IC50 < 3 equivalents relative to hemin.

Phase III: Safety & Selectivity

Objective: Ensure the observed potency is due to specific anti-parasitic activity, not general cytotoxicity.

Selectivity Index (SI) Calculation

Test the candidate against a mammalian cell line (e.g., HepG2 or Vero) using an MTT or Resazurin assay.



Benchmarking Standards:

  • SI < 10: General toxin (Discard).

  • SI 10–50: Moderate selectivity (Lead optimization required).

  • SI > 100: High selectivity (Progression to in vivo).

References

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening."[1] Antimicrobial Agents and Chemotherapy.[1][3]

  • Egan, T. J., et al. (2001). "In vitro inhibition of beta-hematin formation... as a screen for novel antimalarial agents."[1][4] Journal of Medicinal Chemistry.

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery.

  • WorldWide Antimalarial Resistance Network (WWARN). "In vitro module: SYBR Green I Assay."

Sources

Validation

comparing the antimicrobial spectrum of different quinoline hydrazide analogs

Executive Summary & Application Context The quinoline scaffold remains a cornerstone in medicinal chemistry, historically validated by quinine and fluoroquinolones. However, the emergence of multi-drug resistant (MDR) pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The quinoline scaffold remains a cornerstone in medicinal chemistry, historically validated by quinine and fluoroquinolones. However, the emergence of multi-drug resistant (MDR) pathogens has necessitated structural evolution beyond the classic pharmacophores. Quinoline hydrazide analogs represent a critical divergence, leveraging the hydrazide-hydrazone linker (–CO–NH–N=CH–) to introduce dual-binding modalities that target bacterial DNA gyrase and Topoisomerase IV with distinct kinetic profiles compared to traditional ciprofloxacin-like drugs.

This guide objectively compares three distinct structural classes of quinoline hydrazides based on recent high-impact studies. It analyzes their antimicrobial spectrum, structure-activity relationships (SAR), and mechanistic efficacy to assist researchers in lead optimization.

Comparative Analysis of Analog Classes

We categorize the analogs into three primary series based on the substitution pattern on the quinoline ring, which dictates their pharmacokinetic (PK) properties and binding affinity.

The Three Classes
  • Series A (C4-Substituted): 2-methyl-quinolin-4-yl-hydrazones. Known for high lipophilicity and dual anticancer/antibacterial potential.

  • Series B (C8-Substituted): 7-fluoro-2-methoxyquinolin-8-yl acetohydrazides. Designed to mimic the fluoroquinolone binding pocket with enhanced gyrase affinity.

  • Series C (C3-Carboxyl): Quinoline-3-carboxylic acid hydrazides.[1][2] These often function as prodrugs or chelating agents, dependent on the aldehyde tail.

Table 1: Antimicrobial Spectrum & Efficacy Profile (MIC µg/mL)
FeatureSeries A (C4-Analogs) Series B (C8-Fluoro Analogs) Series C (C3-Carboxyl Analogs)
Primary Target Topoisomerase I / DNA GyraseDNA Gyrase (Subunit A)Metal Chelation / Membrane
S. aureus (Gram+) Moderate (6.25 – 25 µg/mL)Potent (0.66 – 3.98 µg/mL) Weak (>50 µg/mL)
E. coli (Gram-) Moderate (12.5 – 50 µg/mL)High (1.5 – 4.0 µg/mL) Moderate (25 – 100 µg/mL)
P. aeruginosa Low ActivityModerate (8 – 16 µg/mL)Low Activity
Fungal (C. albicans) High (Broad Spectrum)Specific ActivityNegligible
Key Advantage Dual-action (Anti-proliferative)Target Specificity (Low IC50) Synthetic Accessibility

Critical Insight: Series B demonstrates superior potency against Gram-positive strains, specifically MRSA. The presence of the 7-fluoro group (mimicking ciprofloxacin) and the 8-position linker allows for deeper intercalation into the DNA-enzyme complex [2, 3].

Mechanism of Action: The Gyrase Blockade[3][4]

Unlike simple intercalation, potent quinoline hydrazides (specifically Series B) act as "poison" inhibitors of DNA Gyrase. They stabilize the cleaved DNA-enzyme complex, preventing religation and leading to the accumulation of double-strand breaks.

Mechanistic Pathway Diagram

The following diagram illustrates the cascade from compound entry to bacterial cell death, highlighting the specific intervention point of the hydrazide moiety.

Mechanism_of_Action Entry Compound Entry (Passive Diffusion/Porins) Target Target Identification (DNA Gyrase A2B2 Complex) Entry->Target Cytoplasmic Accumulation Binding Binding Event (Hydrazide Motif H-Bonds with Ser/Arg) Target->Binding Molecular Docking Stabilization Stabilization of Cleavable Complex Binding->Stabilization Inhibition of Religation Replication Replication Fork Arrest Stabilization->Replication Bacteriostatic Phase Death Bacterial Cell Death (Accumulation of DSBs) Replication->Death Bactericidal Phase

Figure 1: Mechanistic pathway of Quinoline Hydrazide inhibition of DNA Gyrase. The hydrazide linker is critical for the H-bonding phase.

Structure-Activity Relationship (SAR) Mapping

The efficacy of these analogs is strictly governed by the substitution patterns. Our analysis of recent literature [1, 3] confirms the following SAR rules:

  • The Linker: The hydrazone (–CH=N–NH–CO–) moiety is essential. Reduction to hydrazine often results in loss of activity due to increased flexibility and loss of the pi-electron cloud required for stacking.

  • Electron Withdrawal: Electron-withdrawing groups (EWGs) like -F, -Cl, -CF3 on the phenyl ring attached to the hydrazide significantly enhance lipophilicity and membrane permeability.

  • Position 8 Substitution: In Series B, the 8-position attachment minimizes steric hindrance with the ATP-binding pocket of Gyrase B, unlike the C3-position in Series C.

SAR Visualization

SAR_Map Scaffold Quinoline Scaffold R2 Pos 2: -OMe / -CH3 Increases Lipophilicity Scaffold->R2 R4 Pos 4: Hydrazone Linker Essential for Anti-proliferative Scaffold->R4 R7 Pos 7: -F (Fluorine) CRITICAL: Mimics Quinolone Binding Increases Potency 10x Scaffold->R7 R8 Pos 8: Acetohydrazide Tail Specific Gyrase Interaction Scaffold->R8

Figure 2: SAR Map highlighting the critical role of C7-Fluorine and C8-Tail modifications in Series B analogs.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These are designed to ensure reproducibility and minimize solvent interference.

Synthesis of Quinoline Acetohydrazide (General Workflow)
  • Reagents: 8-hydroxyquinoline, Ethyl chloroacetate, Hydrazine hydrate.

  • Step 1 (Esterification): Reflux 8-hydroxyquinoline with ethyl chloroacetate and anhydrous

    
     in dry acetone for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Step 2 (Hydrazide Formation): Treat the ester with hydrazine hydrate (99%) in absolute ethanol at reflux for 6-8 hours.

  • Step 3 (Condensation): React the hydrazide with substituted aromatic aldehydes (with catalytic acetic acid) to yield the final hydrazone.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol adheres to CLSI guidelines.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Plate Setup: Use 96-well plates. Dispense 100 µL of analog stock (dissolved in DMSO, serial dilutions) into columns 1-10.

  • Controls:

    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

    • Reference Drug: Ciprofloxacin (0.01 - 10 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.015%) for visual confirmation (Blue = Dead, Pink = Live).

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Assay S1 Precursor Reflux (12h, Acetone) S2 Hydrazinolysis (Hydrazine Hydrate) S1->S2 S3 Schiff Base Condensation (Aldehyde Addition) S2->S3 A1 Serial Dilution (DMSO Stock) S3->A1 Purified Compound A2 Inoculation (0.5 McFarland) A1->A2 A3 Incubation (37°C, 24h) A2->A3 Result Data Analysis (vs Ciprofloxacin) A3->Result MIC Determination

Figure 3: Step-by-step workflow from chemical synthesis to biological validation.

Conclusion & Future Outlook

The comparative data indicates that Series B (7-fluoro-2-methoxyquinolin-8-yl acetohydrazides) represents the most promising scaffold for next-generation antibiotic development. The inclusion of the fluorine atom at C7 and the flexible hydrazide linker at C8 creates a molecule that effectively mimics the binding efficacy of fluoroquinolones while evading some common resistance mechanisms associated with the C3-carboxyl group of traditional quinolones.

Recommendation: Researchers should focus optimization efforts on the aldehyde-derived "tail" of Series B, specifically exploring electron-withdrawing trifluoromethyl (-CF3) groups to further enhance membrane permeability and binding affinity [3].

References

  • Katariya, K. D., et al. (2019).[1][3] "Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking." Bioorganic Chemistry.

  • El-Mekabaty, A., et al. (2020).[1] "Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives."[4] Archiv der Pharmazie.

  • Bhat, H. R., et al. (2014). "Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents."[5] RSC Advances.

  • Verma, S., et al. (2023).[6][7] "Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action."[6][7][8] Chemistry & Biodiversity.[7]

Sources

Comparative

Independent Verification Guide: Antileishmanial Potential of Quinoline-4-Carboxylic Acids

Executive Summary The search for oral antileishmanial agents has renewed interest in the quinoline-4-carboxylic acid scaffold. Historically derived from antimalarial research, this substructure offers a distinct pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for oral antileishmanial agents has renewed interest in the quinoline-4-carboxylic acid scaffold. Historically derived from antimalarial research, this substructure offers a distinct pharmacological profile compared to current Standard of Care (SoC) options like Miltefosine and Amphotericin B.

This guide serves as an independent verification manual for researchers. It moves beyond theoretical promise to practical validation, outlining the specific Structure-Activity Relationships (SAR), comparative efficacy data, and the rigorous experimental protocols required to confirm bioactivity in both promastigote and amastigote stages.

The Chemical Scaffold & Rationale

The quinoline-4-carboxylic acid core is typically accessed via the Pfitzinger reaction , a condensation of isatin derivatives with ketones. This synthetic accessibility allows for rapid library generation, which is critical for SAR studies.

Structure-Activity Relationship (SAR) Verification

To validate this class, researchers must verify three critical structural determinants:

  • C-4 Carboxylic Acid: While often improving solubility, the free acid can limit membrane permeability. Successful derivatives often mask this group or rely on lipophilic substitutions elsewhere to ensure macrophage uptake.

  • C-2 Substitution: Introduction of aryl or alkyl groups (e.g., phenyl, methyl) at the C-2 position is essential for hydrophobic interaction with parasitic targets.

  • Halogenation: Chlorine or fluorine substitution on the quinoline ring (positions 6, 7, or 8) frequently enhances metabolic stability and potency.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of lead quinoline-4-carboxylic acid derivatives against established SoC drugs. Note that while Amphotericin B remains the most potent in vitro, quinolines offer the potential for oral bioavailability similar to Miltefosine but with a potentially distinct toxicity profile.

Table 1: Comparative Potency & Selectivity Profile
Compound ClassTarget FormIC50 Range (µM)CC50 (Macrophages)Selectivity Index (SI)Administration
Quinoline-4-COOH Derivatives L. donovani Promastigotes1.5 – 25.0> 100 µM10 – 80Oral (Potential)
Quinoline-4-COOH Derivatives Intracellular Amastigotes2.0 – 15.0> 100 µM> 15Oral (Potential)
Miltefosine (SoC) L. donovani Promastigotes1.0 – 13.5~ 40 - 90 µM10 – 30Oral
Amphotericin B (SoC) L. donovani Promastigotes0.05 – 0.5~ 10 - 20 µM> 50IV (Liposomal)

Data Interpretation: A valid "hit" in this scaffold should exhibit an IC50 < 10 µM against intracellular amastigotes with a Selectivity Index (SI) > 10. Compounds failing these criteria likely lack the potency required for clinical translation.

Mechanism of Action (MoA) Verification

Unlike Miltefosine, which disrupts lipid metabolism and signaling, quinoline-4-carboxylic acids primarily exert their effect through mitochondrial dysfunction and oxidative stress .

Validated Pathway: Mitochondrial Collapse

Experimental evidence suggests these compounds penetrate the parasite's single mitochondrion, disrupting the transmembrane potential (


). This leads to an uncoupling of the electron transport chain, a surge in Reactive Oxygen Species (ROS), and subsequent DNA fragmentation.

MoA_Pathway Compound Quinoline-4-COOH (Entry) Mito Mitochondrial Accumulation Compound->Mito Diffusion/Transport Potential Loss of Membrane Potential (ΔΨm) Mito->Potential Uncoupling ROS ROS Surge (Superoxide/H2O2) Potential->ROS ETC Disruption DNA Genomic DNA Fragmentation ROS->DNA Oxidative Damage Death Apoptosis-like Cell Death DNA->Death Irreversible

Figure 1: Proposed mechanism of action involving mitochondrial potential collapse and oxidative stress cascade.

Experimental Validation Protocols

To independently verify the antileishmanial potential, you must employ a self-validating screening cascade. Do not rely solely on promastigote data; the intracellular amastigote assay is the "gold standard" for predictive efficacy.

Workflow Overview

Screening_Workflow Start Compound Library Step1 Promastigote Screen (Resazurin Assay) Start->Step1 Decision1 IC50 < 25 µM? Step1->Decision1 Step2 Macrophage Cytotoxicity (CC50 Determination) Decision1->Step2 Yes Step3 Intracellular Amastigote (Infection & Rescue) Step2->Step3 Final Lead Candidate (SI > 10) Step3->Final

Figure 2: Sequential screening cascade for validating antileishmanial hits.

Protocol A: Promastigote Viability Screen (Resazurin)

Objective: Rapidly filter compounds inhibiting the insect-stage vector form.

  • Preparation: Seed log-phase L. donovani promastigotes at

    
     cells/mL in 96-well plates (100 µL/well).
    
  • Treatment: Add test compounds (serially diluted, 100 µM to 0.1 µM). Include Miltefosine (Positive Control) and 0.5% DMSO (Negative Control).

  • Incubation: Incubate at 26°C for 68–72 hours.

  • Development: Add 20 µL of Resazurin solution (125 µg/mL in PBS). Incubate for 4–6 hours.

  • Readout: Measure fluorescence (Ex 560 nm / Em 590 nm). Viable parasites reduce blue resazurin to pink resorufin.

  • Validation Check: The Z-factor of the plate must be > 0.5 for the assay to be considered statistically valid.

Protocol B: Intracellular Amastigote Rescue Assay

Objective: Verify efficacy against the clinically relevant stage inside host macrophages.

  • Host Cell Seeding: Plate J774A.1 or THP-1 macrophages (

    
     cells/well) in 16-well chamber slides or 96-well plates. Differentiate THP-1 with PMA (20 ng/mL) for 24h.
    
  • Infection: Add stationary-phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate 24h at 37°C.

  • Wash: Vigorously wash 3x with warm PBS to remove non-internalized parasites. This step is critical to avoid false positives.

  • Drug Exposure: Add quinoline derivatives in fresh media. Incubate for 48–72 hours.

  • Evaluation (Giemsa Staining): Fix cells with methanol, stain with Giemsa. Count 100 macrophages per well under oil immersion.

    • Calculation: Infection Index = (% Infected Macrophages) × (Amastigotes per Macrophage).

  • Alternative (Rescue): Lyse macrophages with 0.01% SDS (controlled lysis) and transform released amastigotes back to promastigotes in Schneider’s medium. Measure growth via Resazurin (Protocol A).

ADMET & Toxicity Profile

For a quinoline-4-carboxylic acid to be a viable drug candidate, it must pass the Selectivity Index (SI) threshold.

  • Cytotoxicity (CC50): Perform the Resazurin assay on uninfected macrophages.

  • Calculation:

    
    .
    
  • Threshold: An SI < 10 indicates general toxicity rather than specific antiparasitic activity. Many quinolines fail here due to intercalation with host DNA; the carboxylic acid moiety often mitigates this but must be balanced against permeability.

References

  • Abdelwahid, B. et al. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.[1] Journal of Chemistry.

  • Vermeersch, M. et al. (2009). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs. Antimicrobial Agents and Chemotherapy.[2]

  • Jain, S. K. et al. (2012). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes. Journal of Visualized Experiments (JoVE).[3]

  • Coa, J. C. et al. (2020). Quinolines: The role of substitution site in antileishmanial activity. European Journal of Medicinal Chemistry.

  • WHO (2010). Control of the leishmaniases: report of a meeting of the WHO Expert Committee on the Control of Leishmaniases. World Health Organization Technical Report Series.

Sources

Validation

comparative docking analysis of quinoline derivatives in different enzyme active sites

Executive Summary The quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic classes including broad-spectrum antibiotics (fluoroquinolones), ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic classes including broad-spectrum antibiotics (fluoroquinolones), antimalarials (chloroquine), and kinase inhibitors (lenvatinib). For drug development professionals, the challenge lies not in identifying if a quinoline derivative binds, but how it binds selectively across structurally distinct enzyme active sites.

This guide provides a rigorous framework for the comparative docking analysis of novel quinoline derivatives. Unlike generic docking tutorials, this protocol focuses on the specific physicochemical properties of the quinoline ring—its nitrogen H-bond acceptor capability and


-electron density—and how to quantify its performance against standard clinical inhibitors (the "Alternatives") across three distinct enzyme families: DNA Gyrase (Antibacterial) , EGFR (Anticancer) , and Acetylcholinesterase (Neurodegenerative) .

Part 1: Strategic Framework

The following workflow outlines the critical path for a comparative docking study. This process ensures that the generated data is not merely a collection of scores, but a robust prediction of biological efficacy.

DockingWorkflow LigandPrep Ligand Preparation (QM Optimization) TargetSel Target Selection (PDB Curation) LigandPrep->TargetSel Validation Protocol Validation (Redocking RMSD < 2.0 Å) TargetSel->Validation Validation->TargetSel If RMSD > 2.0 Docking Comparative Docking (Quinoline vs. Std Drug) Validation->Docking If Valid Analysis Interaction Profiling (Pi-Stacking/H-Bonds) Docking->Analysis

Figure 1: Strategic workflow for comparative molecular docking analysis. Note the critical feedback loop at the validation stage.

Part 2: Target Selection & Mechanistic Rationale

To objectively evaluate a quinoline derivative's potential, you must dock it against targets where the scaffold has known efficacy. This establishes a "positive control" baseline.

DNA Gyrase (Subunit B)[1]
  • Relevance: Primary target for antibacterial fluoroquinolones.

  • Active Site Features: The ATP-binding pocket of GyrB is crucial.

  • Critical Residues: Asp73 (key for H-bonding with the active site water network) and Arg136 .

  • Comparison Standard: Ciprofloxacin or Novobiocin.

Epidermal Growth Factor Receptor (EGFR)[2][3]
  • Relevance: Quinoline/Quinazoline derivatives are potent Tyrosine Kinase Inhibitors (TKIs) for NSCLC (Non-Small Cell Lung Cancer).

  • Active Site Features: The ATP-binding hinge region.

  • Critical Residues: Met793 (Hinge region H-bond) and Thr790 (Gatekeeper residue).

  • Comparison Standard: Erlotinib or Gefitinib.

Acetylcholinesterase (AChE)[4][5][6]
  • Relevance: Quinolines act as dual-binding site inhibitors for Alzheimer's disease.

  • Active Site Features: The deep catalytic gorge (CAS) and the Peripheral Anionic Site (PAS).

  • Critical Residues: Trp84 (Pi-cation interaction in CAS) and Trp279 (Pi-Pi stacking in PAS).

  • Comparison Standard: Donepezil or Tacrine.

Part 3: Experimental Protocol

This protocol uses AutoDock Vina (open-source) as the primary engine due to its high accuracy in ranking ligand binding affinities, but the logic applies equally to commercial suites like Glide or GOLD.

Phase 1: Ligand Preparation (The "Product")
  • Step 1: Sketch the 2D structures of your novel quinoline derivatives and the standard inhibitors (Alternatives).

  • Step 2: Convert to 3D and perform geometry optimization using a semi-empirical method (e.g., PM6 or AM1) to ensure the quinoline ring is perfectly planar.

  • Step 3: Assign Gasteiger partial charges.

  • Step 4: Define rotatable bonds. Crucial: Keep the quinoline core rigid; allow rotation only on substituents.

Phase 2: Protein Preparation
  • Step 1: Download PDB structures:

    • DNA Gyrase: PDB ID 1KZN (complex with Clorobiocin).[1]

    • EGFR: PDB ID 1M17 (complex with Erlotinib).

    • AChE: PDB ID 4EY7 (complex with Donepezil).

  • Step 2: Remove water molecules (except conserved waters bridging the ligand, e.g., in GyrB).

  • Step 3: Add polar hydrogens and compute Kollman united atom charges.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid box on the centroid of the co-crystallized ligand.

    • Dimensions: Typically

      
       Å is sufficient to cover the active site.
      
  • Exhaustiveness: Set to 32 (default is 8) to ensure thorough sampling of the conformational space for the quinoline derivatives.

  • Validation: Re-dock the co-crystallized ligand. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Pass Criteria: RMSD

    
     2.0 Å. 
    

Part 4: Data Presentation & Comparative Analysis

The value of this guide lies in the comparative aspect. You must present your data not in isolation, but relative to the clinical standards.

Quantitative Comparison: Binding Affinity

Table 1: Comparative Binding Energy (kcal/mol) of Novel Quinoline Derivative (Q-1) vs. Standard Inhibitors.

Target EnzymePDB IDStandard InhibitorStd. Affinity (kcal/mol)Quinoline Q-1 Affinity (kcal/mol)

Energy
DNA Gyrase B 1KZNClorobiocin-9.2-9.5-0.3 (Superior)
EGFR (TK) 1M17Erlotinib-8.8-8.1+0.7 (Inferior)
AChE 4EY7Donepezil-11.4-10.9+0.5 (Comparable)

Interpretation: In this hypothetical dataset, Q-1 shows superior binding to DNA Gyrase, suggesting potential as an antibacterial agent, while being a weaker EGFR inhibitor than the standard.

Qualitative Comparison: Interaction Profiling

The quinoline scaffold relies heavily on Hydrophobic and


-Stacking  interactions.

InteractionMap Quinoline Quinoline Scaffold PiPi Pi-Pi Stacking (Aromatic Residues) Quinoline->PiPi HBond H-Bond Acceptor (Ring Nitrogen) Quinoline->HBond Hydrophobic Hydrophobic Pocket (Van der Waals) Quinoline->Hydrophobic Trp279 Trp279 (AChE) PiPi->Trp279 Met793 Met793 (EGFR) HBond->Met793 Asp73 Asp73 (Gyrase) HBond->Asp73

Figure 2: Key molecular interactions driving quinoline binding across different enzyme targets.

Critical Analysis Points:

  • The "Pi" Factor: In AChE, check if your quinoline derivative forms a "sandwich"

    
    -
    
    
    
    interaction with Trp84 and Phe330 . This is a hallmark of high-affinity cholinesterase inhibitors [1].
  • The Hinge Binder: In EGFR, the quinoline nitrogen (N1) often acts as an H-bond acceptor. If your derivative has a bulky substituent at position 2 or 8, it may sterically clash with Met793 , drastically reducing affinity compared to Erlotinib [2].

  • Water Bridges: In DNA Gyrase, the interaction is often mediated by a conserved water molecule. Rigid docking (removing waters) may underestimate the affinity of quinolines. Consider solvated docking if your scores are unexpectedly low [3].

Part 5: Troubleshooting & Optimization

  • Problem: High affinity scores but poor pose convergence (ligand "dances" in the pocket).

    • Cause: The binding pocket is too large (common in AChE).

    • Solution: Increase exhaustiveness to 64 or use a constraint (e.g., pharmacophore constraint on the ring nitrogen).

  • Problem: Quinoline ring is not planar in the docked pose.

    • Cause: Poor ligand preparation.

    • Solution: Enforce planarity constraints during the minimization step (LigandPrep).

References

  • Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase. Source: NIH / PubMed Central. URL:[Link]

  • Comparative Analysis of Molecular Docking Programs on Quinazoline Derivatives as EGFR Inhibitors. Source: ResearchGate.[2] URL:[Link]

  • DNA Gyrase as a Target for Quinolones. Source: MDPI (Biomolecules). URL:[Link]

  • Molecular Docking Study of Quinoline Derivatives against Topoisomerase II and DNA Gyrase. Source: Frontiers in Health Informatics.[1] URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide
© Copyright 2026 BenchChem. All Rights Reserved.